molecular formula C22H25ClO7 B3433122 Ertugliflozin CAS No. 1431329-06-4

Ertugliflozin

カタログ番号: B3433122
CAS番号: 1431329-06-4
分子量: 436.9 g/mol
InChIキー: MCIACXAZCBVDEE-CUUWFGFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ertugliflozin is a potent, selective, and orally active sodium-glucose cotransporter 2 (SGLT2) inhibitor. It exhibits high potency with an IC50 value of 0.877 nM for human SGLT2 and demonstrates approximately 2,000-fold selectivity for SGLT2 over SGLT1 . Its primary research application is in the study of type 2 diabetes mellitus (T2DM). The compound functions by inhibiting SGLT2 channels in the proximal renal tubules, which prevents the reabsorption of filtered glucose and promotes urinary glucose excretion (glucosuria), thereby lowering blood glucose levels through an insulin-independent mechanism . Beyond glycemic control, this compound is a valuable tool for investigating cardiorenal syndromes. Research indicates it promotes shifts in systemic fluid volume toward euvolemia, reduces extracellular fluid, and lowers blood pressure, which are mechanisms relevant to heart failure studies . Clinical trials have explored its impact on composite renal endpoints and hospitalization for heart failure, making it a compound of interest for chronic kidney disease and cardiovascular research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153120
Record name PF-04971729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1210344-57-2, 1431329-06-4, 1210344-83-4
Record name Ertugliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210344-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ertugliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertugliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11827
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04971729
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)-beta-L-idopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ertugliflozin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C282481IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Ertugliflozin on SGLT2 Transporters

This document provides a comprehensive technical overview of the mechanism of action of this compound, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). It details the molecular interactions, physiological consequences, and the experimental methodologies used to characterize this therapeutic agent.

Core Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily located in the S1 segment of the proximal convoluted tubules of the kidneys.[1][2] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[1][3][4]

By blocking this transporter, this compound reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose.[3][5][6] This inhibition leads to a dose-dependent increase in urinary glucose excretion (glucosuria), which in turn lowers elevated blood glucose levels in patients with type 2 diabetes mellitus.[3][7] This mechanism of action is independent of insulin secretion or sensitivity.[6][7]

The increased excretion of glucose in the urine also leads to a loss of calories, which can contribute to weight loss, and an osmotic diuresis effect, which can result in a modest reduction in blood pressure.[5][8][9]

cluster_0 Renal Proximal Tubule Lumen cluster_1 Proximal Tubule Epithelial Cell cluster_2 Bloodstream GlomerularFiltrate Glomerular Filtrate (Glucose, Na+) SGLT2 SGLT2 Glucose & Na+ Cotransport GlomerularFiltrate->SGLT2:f1 Glucose & Na+ enter cell Urine Urine (Increased Glucose Excretion) GlomerularFiltrate->Urine Glucose Excreted GLUT2 GLUT2 Glucose Efflux NaK_ATPase Na+/K+ ATPase Na+ Efflux Blood Bloodstream (Glucose Reabsorbed) GLUT2:f1->Blood Glucose reabsorbed NaK_ATPase:f1->Blood Na+ gradient maintained This compound This compound This compound->SGLT2 Inhibits

Figure 1: this compound's Inhibition of SGLT2 in the Renal Proximal Tubule.

Binding Kinetics and Selectivity

This compound is a potent inhibitor of human SGLT2 and exhibits high selectivity for SGLT2 over the SGLT1 isoform, which is predominantly found in the small intestine and to a lesser extent in the S3 segment of the renal proximal tubule.[10][11] This high selectivity minimizes the potential for SGLT1-mediated side effects, such as glucose-galactose malabsorption.

Quantitative Data: Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized in vitro. The 50% inhibitory concentration (IC50) values demonstrate its high affinity for SGLT2.

Transporter IC50 (nM) Selectivity (SGLT1/SGLT2) Reference(s)
Human SGLT20.877>2200-fold[1][11][12]
Human SGLT11960[1][11][12]
Table 1: In Vitro Inhibitory Activity of this compound against Human SGLT1 and SGLT2.

Among the class of SGLT2 inhibitors, this compound and empagliflozin demonstrate the highest selectivity for SGLT2 over SGLT1.[1][2]

Pharmacodynamic Effects

The inhibition of SGLT2 by this compound translates into a measurable pharmacodynamic response: increased urinary glucose excretion (UGE). This effect is dose-dependent.

Quantitative Data: Pharmacological Activity

Clinical pharmacology studies have quantified the relationship between this compound dosage and its effect on UGE.

This compound Daily Dose Predicted Maximal Pharmacological Activity Reference(s)
5 mg>80%[13]
15 mg>90%[13]
Table 2: Predicted Pharmacological Activity of Approved this compound Doses.

The glycemic efficacy of this compound is dependent on renal function, as the amount of glucose filtered by the kidney decreases with declining renal function.[14]

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for a key experiment used to determine SGLT2 inhibition.

In Vitro SGLT2 Inhibition Assay (Radiolabeled Substrate)

This assay is designed to measure the inhibitory effect of a compound on SGLT2-mediated glucose transport in a cellular system.

Objective: To determine the IC50 value of this compound for the human SGLT2 transporter.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express human SGLT2 (hSGLT2).

  • Radiolabeled Substrate: [14C]-labeled methyl α-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

  • Buffers:

    • Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Sodium-free uptake buffer (choline chloride replacing NaCl) to measure background uptake.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Counter: For detecting radioactivity.

Methodology:

  • Cell Culture: CHO-hSGLT2 cells are cultured to confluence in multi-well plates.

  • Pre-incubation: Cells are washed with buffer and then pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: The pre-incubation solution is removed, and the uptake buffer containing a fixed concentration of [14C]AMG is added to initiate the transport assay.

  • Uptake Termination: After a short incubation period (e.g., 30-60 minutes), the uptake is stopped by rapidly washing the cells with ice-cold, sodium-free buffer.

  • Cell Lysis: Cells are lysed to release the intracellular contents.

  • Quantification: The amount of [14C]AMG taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

  • Data Analysis:

    • SGLT2-specific uptake is calculated by subtracting the uptake in the presence of a saturating concentration of a known SGLT inhibitor (or in sodium-free buffer) from the total uptake.

    • The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[1]

A 1. Culture CHO cells expressing hSGLT2 B 2. Pre-incubate cells with This compound (various conc.) A->B C 3. Add Na+ buffer containing radiolabeled [14C]AMG B->C D 4. Incubate to allow uptake C->D E 5. Stop uptake by washing with ice-cold Na+-free buffer D->E F 6. Lyse cells E->F G 7. Quantify [14C]AMG via scintillation counting F->G H 8. Calculate % Inhibition and determine IC50 value G->H

Figure 2: Experimental Workflow for an In Vitro SGLT2 Inhibition Assay.

Signaling Pathways and Logical Relationships

The action of this compound initiates a cascade of physiological effects that extend beyond simple glucose lowering.

cluster_0 Primary Pharmacological Action cluster_1 Physiological Consequences cluster_2 Clinical Outcomes Ertu This compound Administration SGLT2_Inhibition Selective Inhibition of Renal SGLT2 Ertu->SGLT2_Inhibition UGE Increased Urinary Glucose Excretion (Glucosuria) SGLT2_Inhibition->UGE Natriuresis Increased Sodium Excretion (Natriuresis) SGLT2_Inhibition->Natriuresis BloodGlucose Lowered Blood Glucose UGE->BloodGlucose BodyWeight Reduced Body Weight (Caloric Loss) UGE->BodyWeight BloodPressure Reduced Blood Pressure (Osmotic Diuresis) Natriuresis->BloodPressure

Figure 3: Logical Relationship of this compound's Mechanism to Clinical Effects.

References

Ertugliflozin: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ertugliflozin (Steglatro®) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus (T2DM). It belongs to the gliflozin class of drugs, which lower blood glucose by inhibiting renal glucose reabsorption, thereby promoting urinary glucose excretion. The discovery of this compound represents a significant advancement in medicinal chemistry, evolving from the natural product phlorizin to a structurally unique C-glycoside derivative featuring a dioxa-bicyclo[3.2.1]octane motif. This technical guide provides an in-depth overview of the discovery process, mechanism of action, and the commercial chemical synthesis of this compound. It includes a compilation of key quantitative data, detailed experimental protocols for its synthesis, and visualizations of the core scientific concepts.

Discovery and Rationale

The development of SGLT2 inhibitors originated from studies of phlorizin, a natural glucoside first isolated from apple tree bark in 1835.[1] Phlorizin was found to induce glycosuria by non-selectively inhibiting both SGLT1 and SGLT2.[1] However, its therapeutic potential was limited by poor oral bioavailability and metabolic instability due to cleavage by β-glucosidases in the gut.

The key breakthrough in the field was the development of C-glucosides, where the anomeric oxygen of the glucose moiety is replaced with a carbon atom. This modification prevents enzymatic degradation while retaining the affinity for SGLT transporters.[1] The research that led to this compound, discovered by Pfizer scientists, focused on creating a novel C-glucoside with high selectivity for SGLT2 over SGLT1 to minimize off-target effects, such as gastrointestinal issues associated with SGLT1 inhibition. This effort culminated in the design of this compound, which incorporates a unique and rigid dioxa-bicyclo[3.2.1]octane ring system.[2][3] This structural feature was instrumental in achieving high potency and selectivity for SGLT2.[2]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein located in the proximal convoluted tubules of the kidneys.[4][5] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[4][6]

By blocking SGLT2, this compound reduces the reabsorption of glucose, lowers the renal threshold for glucose, and consequently increases urinary glucose excretion (glucosuria).[5][7] This process removes excess glucose from the body, leading to a reduction in plasma glucose concentrations in an insulin-independent manner.[8] The resulting caloric loss also contributes to modest weight loss, and the osmotic diuresis effect can lead to a reduction in blood pressure.[5]

ertugliflozin_moa cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Filtrate Glomerular Filtrate (Glucose, Na+) Urine_Excretion Increased Urinary Glucose Excretion Filtrate->Urine_Excretion Blocked Reabsorption SGLT2 SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Glucose NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Na+ in Blood Glucose Reabsorbed GLUT2->Blood Facilitated Diffusion NaK_ATPase->Blood Na+ out This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of action of this compound on the SGLT2 transporter in the renal proximal tubule.

Quantitative Pharmacological Data

This compound has been extensively studied in clinical trials, providing a robust dataset on its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and a half-life suitable for once-daily dosing.[3][9]

ParameterValueReference(s)
Bioavailability ~100%[3][6][9]
Time to Peak (Tmax) 1 hour (fasted), 2 hours (fed)[3][9]
Plasma Protein Binding 93.6%[6][10]
Volume of Distribution (Vd) 85.5 L (intravenous)[4][6]
Metabolism Primarily UGT1A9 and UGT2B7 glucuronidation[6][11]
Elimination Half-life (t½) ~11-17 hours[6][9][12]
Excretion 50.2% in urine, 40.9% in feces[3][6]
Clinical Efficacy (Selected Phase III Trial Data)

Clinical trials have demonstrated this compound's efficacy in improving glycemic control and providing additional metabolic benefits.

Trial / EndpointPlaceboThis compound 5 mgThis compound 15 mgReference(s)
VERTIS MONO (26 weeks) [4]
Mean Change in HbA1c+0.4%-0.9%-1.0%[4]
Mean Change in Body Weight-1.0 kg-2.2 kg-2.4 kg[4]
VERTIS MET (26 weeks) [4]
Mean Change in HbA1c-0.1%-0.7%-0.9%[4]
Mean Change in Body Weight-1.1 kg-2.5 kg-2.7 kg[4]
VERTIS CV (Cardiovascular Outcomes) [13][14][15]
Hospitalization for Heart Failure (HR)-0.70 (vs. Placebo)0.70 (vs. Placebo)[13][15]
Major Adverse CV Events (MACE)Non-inferiorNon-inferiorNon-inferior[13][14]

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process designed for scalability and efficiency, involving only three intermediate isolations over a 12-step sequence.[16][17] The route starts from commercially available 2,3,4,6-tetra-O-benzyl-d-glucose.

ertugliflozin_synthesis cluster_steps1 Initial Transformations cluster_steps2 Core Construction cluster_steps3 Aglycone Coupling & Reduction cluster_steps4 Final Deprotection & Isolation A Tetra-O-benzyl-D-glucose C Ketogluconamide (Crystalline Intermediate 1) A->C Ac2O, DMSO; then Amine Coupling E Piperazine Amide Oxalate (Crystalline Intermediate 2) C->E 1. Oxidation (py•SO3) 2. Nucleophilic Hydroxymethylation 3. Oxalate Salt Formation I Tetra-O-acetylated Intermediate (Crystalline Intermediate 3) E->I 1. Aryl Anion Addition 2. Reductive Cyclization (Et3SiH, TFA) 3. Debenzylation (H2, Pd/C) 4. Acetylation (Ac2O) J This compound I->J Deacetylation (NaOMe) K This compound•L-PGA Cocrystal (Final API) J->K Cocrystallization (L-PGA)

Caption: High-level overview of the commercial synthesis route for this compound.

Detailed Experimental Protocols (Key Steps)

The following protocols are representative of the key transformations in the synthesis of this compound, based on published literature.[16][17][18]

Step 1: Synthesis of Ketogluconamide Intermediate (C)

  • Reaction: To a solution of 2,3,4,6-tetra-O-benzyl-d-glucose (A) in a suitable solvent system like DMSO/Ac₂O, the oxidation of the primary alcohol is performed. The resulting intermediate is then coupled with methylpiperazine to form the 5-ketogluconamide intermediate (C).

  • Protocol:

    • Dissolve 2,3,4,6-tetra-O-benzyl-d-glucose in a mixture of acetic anhydride and DMSO.

    • Stir the mixture at room temperature for approximately 18 hours to effect oxidation.

    • Add 1-methylpiperazine to the reaction mixture in a solvent such as toluene.

    • Allow the coupling reaction to proceed at room temperature for another 18 hours.

    • The product (C) is isolated as a crystalline solid after workup and purification, typically achieving a yield of around 76%.

Step 2: Nucleophilic Hydroxymethylation and Formation of (E)

  • Reaction: The ketone in intermediate (C) is stereoselectively hydroxymethylated after an oxidation step. This is a crucial step that sets the stereochemistry for the bicyclic core.

  • Protocol:

    • The hydroxyl group of (C) is oxidized using a sulfur trioxide pyridine complex in DMSO/toluene.

    • The resulting keto-amide is cooled to approximately -60 °C.

    • A hydroxymethylating agent, such as pivaloyloxymethymagnesium chloride (PvOCH₂MgCl), is added slowly to the cooled solution. This step proceeds with high diastereoselectivity (95:5).

    • After subsequent protective group manipulations and workup, the resulting piperazine amide is isolated as a crystalline oxalate salt (E). The overall yield from intermediate (C) is in the range of 60-70%.

Step 3: Arylation and Reductive Cyclization to form (I)

  • Reaction: The aglycone moiety is introduced via the addition of an aryl lithium species to the piperazine amide (E). This is followed by a key reductive cyclization to form the characteristic dioxa-bicyclo[3.2.1]octane ring system.

  • Protocol:

    • The aryl bromide precursor, 4-chloro-3-(4-ethoxybenzyl)bromobenzene, is converted to its corresponding aryl lithium species at low temperature.

    • This aryl lithium reagent is added to a solution of the piperazine amide (E) in a solvent mixture like 2-MeTHF/toluene at -15 °C to form the ketone intermediate.

    • The benzyl protecting groups are removed via catalytic hydrogenation (H₂, Pd/C).

    • The resulting intermediate is treated with a reducing agent like triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA). This single step accomplishes both C-glucoside bond formation and the formation of the bicyclic ketal ring system.

    • The free hydroxyl groups are then acetylated using acetic anhydride and pyridine.

    • The tetra-O-acetylated intermediate (I) is isolated as a crystalline solid with a yield of 55-60% from (E).

Step 4: Final Deprotection and Co-crystallization

  • Reaction: The final step involves the removal of the acetate protecting groups to yield amorphous this compound, which is then co-crystallized with L-pyroglutamic acid (L-PGA) to produce a stable, crystalline active pharmaceutical ingredient (API).

  • Protocol:

    • The acetylated intermediate (I) is dissolved in methanol.

    • Sodium methoxide (NaOMe) is added to catalyze the deacetylation (Zemplén conditions).

    • Upon completion, the reaction is quenched and the crude amorphous this compound is isolated.

    • The crude product is dissolved in a solvent system such as isopropanol/water, and L-pyroglutamic acid is added.

    • The mixture is heated to dissolution and then cooled, allowing for the co-crystallization of this compound•L-PGA.

    • The final crystalline product is isolated by filtration with a yield of 85-90% from (I).

Conclusion

The journey from the natural product phlorizin to the highly engineered therapeutic agent this compound is a testament to the power of modern medicinal and process chemistry. Through a rational design approach, scientists developed a potent and selective SGLT2 inhibitor with a unique chemical scaffold that confers favorable pharmacokinetic and safety profiles. The development of a highly telescoped and efficient commercial synthesis route has enabled its widespread clinical use. This compound stands as a significant option in the management of type 2 diabetes, offering effective glycemic control along with benefits in weight and blood pressure management, and a demonstrated reduction in the risk of hospitalization for heart failure.[13][19] This guide provides a foundational technical overview for professionals engaged in the ongoing research and development of novel therapeutics.

References

The Chemical Architecture and Functional Profile of Ertugliflozin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertugliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus. Its unique C-glucoside structure, featuring a dioxabicyclo[3.2.1]octane ring system, confers high selectivity for SGLT2 over SGLT1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed summaries of its pharmacokinetic and pharmacodynamic properties are presented, supported by experimental data. Furthermore, this guide elucidates the key intracellular signaling pathways modulated by this compound and provides a detailed methodology for a representative in vitro SGLT2 inhibition assay.

Chemical Structure and Identification

This compound, with the IUPAC name (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, is a C-glycoside derivative.[1][2] Its chemical structure is characterized by a glucose analog attached to a diarylmethane aglycone via a carbon-carbon bond, which contributes to its stability against gastrointestinal degradation.

IdentifierValue
IUPAC Name (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol[1]
CAS Number 1210344-57-2[3]
Molecular Formula C22H25ClO7[2]
Molecular Weight 436.89 g/mol [2]
SMILES CCOC1=CC=C(CC2=C(Cl)C=C(C3(O[C@H]4--INVALID-LINK----INVALID-LINK--[C@@H]3O)CO4)C=C2)C=C1

Physicochemical Properties

This compound is a white to off-white solid.[4] It is often formulated as a cocrystal with L-pyroglutamic acid (L-PGA) to improve its physicochemical properties for pharmaceutical development.[5]

PropertyValue
Melting Point ~142 °C (for this compound L-PGA cocrystal)[5]
Solubility Soluble in DMSO and ethanol (~30 mg/mL). Sparingly soluble in water.[1][6]
pKa (Predicted) 12.95 ± 0.70[4]
LogP (XLogP3) 1.7[2]
Bioavailability Approximately 100%[3]
Protein Binding 93.6%[3]
Elimination Half-life ~17 hours[3]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the potent and selective inhibition of SGLT2, a protein primarily expressed in the proximal renal tubules responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][7] By inhibiting SGLT2, this compound reduces renal glucose reabsorption and lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1]

Beyond this primary mechanism, emerging evidence suggests that this compound and other SGLT2 inhibitors modulate several key intracellular signaling pathways, contributing to their observed cardiovascular and renal protective effects.

cluster_renal Renal Proximal Tubule Cell This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Urine Urinary Glucose Excretion SGLT2->Urine Blocks Reabsorption Blood Blood Glucose Reabsorption SGLT2->Blood Mediates Glucose_Na Glucose + Na+ Glucose_Na->SGLT2

Caption: this compound's primary mechanism of action in the renal proximal tubule.

Further research indicates that SGLT2 inhibition by this compound leads to downstream effects on various cellular signaling cascades.

This compound This compound SGLT2_inhibition SGLT2 Inhibition This compound->SGLT2_inhibition Reduced_Intracellular_Na Reduced Intracellular Na+ SGLT2_inhibition->Reduced_Intracellular_Na AMPK_activation AMPK Activation SGLT2_inhibition->AMPK_activation Inflam_inhibition Reduced Inflammation (NLRP3, NF-κB) SGLT2_inhibition->Inflam_inhibition Mito_function Improved Mitochondrial Function & Energetics Reduced_Intracellular_Na->Mito_function mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Cardioprotection Cardioprotection mTOR_inhibition->Cardioprotection Inflam_inhibition->Cardioprotection Renoprotection Renoprotection Inflam_inhibition->Renoprotection Mito_function->Cardioprotection

Caption: Downstream signaling pathways modulated by this compound.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a favorable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, high bioavailability, and a long elimination half-life, which allows for once-daily dosing.

Pharmacokinetic Parameters:

ParameterDescriptionValue
Tmax (Time to maximum concentration) Time to reach peak plasma concentration after oral administration.~1 hour (fasted)
Absolute Bioavailability The fraction of the administered dose that reaches systemic circulation.~100%[3]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.85.5 L (at steady state)[7]
Metabolism Primarily metabolized via UGT1A9 and UGT2B7 to inactive glucuronides.[3]-
Excretion Excreted in both feces (~41%) and urine (~50%).[3]-

Pharmacodynamic Effects:

ParameterEffect
Urinary Glucose Excretion Dose-dependent increase.
HbA1c Reduction Significant reduction in patients with type 2 diabetes.
Body Weight Reduction due to caloric loss from glycosuria.
Blood Pressure Modest reduction due to osmotic diuresis.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This protocol describes a fluorescent glucose uptake assay to determine the inhibitory activity of this compound on SGLT2.

cluster_workflow Experimental Workflow: SGLT2 Inhibition Assay Cell_culture 1. Culture HK-2 cells (endogenous SGLT2 expression) Plating 2. Seed cells in 96-well plates Cell_culture->Plating Incubation 3. Incubate with this compound at various concentrations Plating->Incubation Addition 4. Add 2-NBDG (fluorescent glucose analog) Incubation->Addition Uptake 5. Allow for glucose uptake Addition->Uptake Washing 6. Wash cells to remove extracellular 2-NBDG Uptake->Washing Measurement 7. Measure intracellular fluorescence (plate reader) Washing->Measurement Analysis 8. Calculate IC50 value Measurement->Analysis

Caption: Workflow for a fluorescent SGLT2 inhibition assay.

Detailed Methodology:

  • Cell Culture: Human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, are cultured in appropriate media until they reach confluence.[8]

  • Cell Plating: The cells are then seeded into 96-well black, clear-bottom plates at a suitable density and allowed to adhere overnight.[8]

  • Compound Incubation: The culture medium is replaced with a buffer containing varying concentrations of this compound or a vehicle control. The plates are incubated for a specified period.

  • Fluorescent Glucose Addition: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well.[8]

  • Glucose Uptake: The plates are incubated to allow for the uptake of 2-NBDG by the cells.

  • Washing: The assay is terminated by washing the cells multiple times with ice-cold buffer to remove any extracellular 2-NBDG.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is plotted against the concentration of this compound, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable curve-fitting model.

Analytical Method for Quantification (RP-HPLC)

A common method for the quantification of this compound in pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]

Typical Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.[3]
Flow Rate Typically 1.0 mL/min.[3]
Detection UV detection at a specific wavelength (e.g., 225 nm).
Retention Time The time at which this compound elutes from the column under the specified conditions.

Conclusion

This compound is a well-characterized SGLT2 inhibitor with a distinct chemical structure and favorable physicochemical and pharmacokinetic properties. Its primary mechanism of action, the inhibition of renal glucose reabsorption, is complemented by its influence on various intracellular signaling pathways, which likely contribute to its broader clinical benefits. The experimental protocols outlined in this guide provide a framework for the analysis and characterization of this important therapeutic agent. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development and diabetes research.

References

Ertugliflozin Pharmacokinetics in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The information presented herein is intended to support research and development efforts by providing key data and methodologies from studies in relevant animal models.

Introduction

This compound is an orally active, potent, and selective inhibitor of SGLT2, which is responsible for the majority of glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels. Understanding the pharmacokinetic profile of this compound in preclinical species is crucial for the interpretation of toxicology studies, the design of clinical trials, and the overall assessment of the drug's safety and efficacy. This guide summarizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical animal models.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs following oral and intravenous administration.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (t½) (hr)Oral Bioavailability (%)Reference
1255.3 ± 45.80.5856.7 ± 154.34.1069[1]
2.5630.1 ± 112.50.752150.4 ± 387.1--[2]

Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs
Dose (mg/kg)Tmax (hr)Half-life (t½) (hr)Oral Bioavailability (%)Reference
Not Specified~1.07.6394[1]
Table 3: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesDose (mg/kg)Clearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (t½) (hr)Reference
RatNot Specified4.04Not Specified4.10[1]
DogNot Specified1.64Not Specified7.63[1]
Table 4: Plasma Protein Binding of this compound
SpeciesPlasma Protein Binding (%)Reference
Rat~96[1]
Dog~97[1]

Experimental Protocols

This section details the methodologies employed in key preclinical pharmacokinetic studies of this compound.

Animal Models
  • Rat Studies: Sprague-Dawley rats are a commonly used strain for pharmacokinetic evaluations of this compound.[3]

  • Dog Studies: Beagle dogs are a frequently utilized non-rodent species in the preclinical assessment of this compound.

Dosing and Administration
  • Oral Administration: For oral dosing studies, this compound is typically administered via oral gavage. The drug is often formulated in a vehicle suitable for ensuring solubility and stability, such as a solution or suspension.

  • Intravenous Administration: For intravenous studies, this compound is administered as a bolus injection or infusion, typically into a cannulated vein (e.g., jugular vein).

Blood Sampling
  • Rat Studies: Blood samples are collected at predetermined time points post-dose. A common technique involves the use of jugular vein cannulation to facilitate serial blood sampling from a single animal. This minimizes stress on the animal and reduces inter-animal variability.

  • Dog Studies: Blood samples are typically collected from a peripheral vein, such as the cephalic vein.

Bioanalytical Method

The quantification of this compound in plasma and urine samples is predominantly performed using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4]

  • Sample Preparation: A common method for plasma sample preparation is protein precipitation using acetonitrile.[3]

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[3]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for this compound are monitored for quantification.[3][5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

experimental_workflow cluster_prestudy Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_acclimatization Animal Acclimatization surgical_cannulation Surgical Cannulation (e.g., Jugular Vein) animal_acclimatization->surgical_cannulation dosing Drug Administration (Oral or IV) surgical_cannulation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation bioanalysis LC-MS/MS Analysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Preclinical Pharmacokinetic Study Workflow for this compound.
Signaling Pathways

Beyond its primary mechanism of SGLT2 inhibition, this compound has been shown to modulate key cellular signaling pathways, particularly the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways. These interactions may contribute to the broader cardiovascular benefits observed with SGLT2 inhibitors.

signaling_pathway cluster_sglt2 Primary Mechanism cluster_ampk_mtor Secondary Signaling Effects This compound This compound sglt2 SGLT2 Inhibition This compound->sglt2 ampk AMPK Activation This compound->ampk Modulates mtor mTOR Inhibition This compound->mtor Modulates glucose_reabsorption Decreased Renal Glucose Reabsorption sglt2->glucose_reabsorption urinary_glucose_excretion Increased Urinary Glucose Excretion glucose_reabsorption->urinary_glucose_excretion blood_glucose Lowered Blood Glucose urinary_glucose_excretion->blood_glucose ampk->mtor Inhibits cardiac_metabolism Improved Cardiac Metabolism ampk->cardiac_metabolism cardiac_fibrosis Reduced Cardiac Fibrosis mtor->cardiac_fibrosis

This compound's Primary and Secondary Signaling Pathways.

Discussion

This compound exhibits favorable pharmacokinetic properties in preclinical animal models, characterized by good oral bioavailability, particularly in dogs.[1] The primary route of elimination is metabolism, with glucuronidation being the major pathway. The half-life in both rats and dogs suggests that once-daily dosing is appropriate.

The modulation of the AMPK and mTOR signaling pathways by this compound is an area of active research. Activation of AMPK and inhibition of mTOR signaling in cardiac tissue may contribute to the observed cardioprotective effects of SGLT2 inhibitors, including reduced cardiac fibrosis and improved cardiac metabolism.[6][7] These effects appear to be independent of the primary glucose-lowering mechanism and highlight the complex and beneficial pleiotropic effects of this class of drugs.

Further research is warranted to fully elucidate the dose-dependent pharmacokinetic profile of this compound in dogs and to further explore the downstream effects of its interaction with cellular signaling pathways in various tissues.

References

Ertugliflozin: A Deep Dive into its Pharmacodynamics and Dose-Response Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound induces glycosuria, leading to a reduction in plasma glucose levels, making it an effective therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, its dose-response relationship, and the detailed methodologies of key experiments used in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[4] Inhibition of SGLT2 by this compound blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and a lowering of the renal threshold for glucose (RTG).[3][4] This insulin-independent mechanism of action contributes to improved glycemic control, as well as secondary benefits such as modest weight loss and a reduction in blood pressure.[1][4]

The signaling pathway for this compound's primary mechanism of action is direct inhibition of the SGLT2 protein. Downstream effects are a result of this inhibition and the subsequent physiological changes.

cluster_proximal_tubule Proximal Tubule Lumen cluster_bloodstream Bloodstream GlomerularFiltrate Glomerular Filtrate (contains glucose) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose enters SGLT2 GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption Glucose transported PlasmaGlucose Plasma Glucose GlucoseReabsorption->PlasmaGlucose Glucose enters bloodstream This compound This compound This compound->SGLT2 Inhibits cluster_workflow In Vitro SGLT2 Inhibition Assay Workflow start Start cell_culture Culture HEK293 cells expressing hSGLT1 or hSGLT2 start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding incubation Incubate with varying concentrations of this compound seeding->incubation substrate_addition Add [14C]-AMG incubation->substrate_addition measurement Measure [14C]-AMG uptake substrate_addition->measurement analysis Calculate IC50 and selectivity ratio measurement->analysis end End analysis->end cluster_logic Logical Relationship of this compound's Pharmacodynamic Effects Ertugliflozin_Admin This compound Administration SGLT2_Inhibition SGLT2 Inhibition Ertugliflozin_Admin->SGLT2_Inhibition UGE_Increase Increased Urinary Glucose Excretion SGLT2_Inhibition->UGE_Increase RTG_Lowering Lowered Renal Threshold for Glucose SGLT2_Inhibition->RTG_Lowering Plasma_Glucose_Reduction Reduced Plasma Glucose UGE_Increase->Plasma_Glucose_Reduction Weight_Loss Weight Loss UGE_Increase->Weight_Loss Caloric loss BP_Reduction Blood Pressure Reduction UGE_Increase->BP_Reduction Osmotic diuresis RTG_Lowering->Plasma_Glucose_Reduction HbA1c_Reduction Reduced HbA1c Plasma_Glucose_Reduction->HbA1c_Reduction

References

SGLT2 selectivity of Ertugliflozin compared to SGLT1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the SGLT2 Selectivity of Ertugliflozin

Introduction

This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2][3] This technical guide provides a detailed analysis of the selectivity of this compound for SGLT2 over the closely related sodium-glucose cotransporter 1 (SGLT1), presenting quantitative data, the experimental protocols used for its determination, and visual representations of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

SGLT1 and SGLT2 are the two primary sodium-glucose cotransporters in the body.[4] SGLT2 is predominantly expressed in the S1 and S2 segments of the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][5] In contrast, SGLT1 is primarily found in the small intestine, where it is crucial for the absorption of dietary glucose and galactose, and also in the S3 segment of the proximal renal tubule, where it reabsorbs the remaining 10% of filtered glucose.[4][5][6][7] Given their distinct locations and functions, high selectivity for SGLT2 over SGLT1 is a critical attribute for SGLT2 inhibitor drugs, as it minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by selectively binding to and inhibiting SGLT2 in the proximal renal tubules.[2][8][9] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a consequent lowering of plasma glucose levels.[3] This mechanism of action is independent of insulin secretion or sensitivity.[2][3]

GlomerularFiltrate Glomerular Filtrate (contains Glucose and Na+) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose_Cell Glucose Urine Increased Urinary Glucose Excretion SGLT2->Urine Blocked Reabsorption This compound This compound This compound->SGLT2 Inhibition Bloodstream Bloodstream Glucose_Cell->Bloodstream Transport to Blood

Mechanism of this compound SGLT2 Inhibition.

Quantitative Analysis of SGLT2 Selectivity

This compound demonstrates a high degree of selectivity for SGLT2 over SGLT1. This is quantified by comparing the half-maximal inhibitory concentrations (IC50) for each transporter. A lower IC50 value indicates a higher inhibitory potency. In vitro studies have established that this compound is significantly more potent at inhibiting human SGLT2 (hSGLT2) than human SGLT1 (hSGLT1).[5][6][10]

The selectivity of this compound for SGLT2 is over 2,000-fold that for SGLT1.[5][6] Along with empagliflozin, this compound exhibits the highest selectivity for SGLT2 over SGLT1 when compared to other SGLT2 inhibitors like dapagliflozin and canagliflozin.[5][6]

Table 1: In Vitro Inhibitory Activity and Selectivity of SGLT2 Inhibitors

MoleculeSGLT2 IC50 (nM)SGLT1 IC50 (nM)SGLT2 Selectivity over SGLT1 (fold)
This compound 0.877 [5][6][11]1960 [5][6]~2200 [12][13]
Empagliflozin3.1[12]8300[12]~2700[6]
Dapagliflozin1.2[12]1400[12]~1200[6]
Canagliflozin2.7[12]710[12]~250[12]

Experimental Protocols for Determining SGLT Selectivity

The determination of IC50 values for SGLT inhibitors is typically conducted using a cell-based functional assay. The most cited method for this compound involves the use of a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express either human SGLT1 or SGLT2 transporters.[5][14]

4.1 Key Methodological Steps

  • Cell Culture and Plating: CHO cells stably transfected with and expressing either hSGLT1 or hSGLT2 are cultured under standard conditions. The cells are then seeded into multi-well plates and allowed to grow to near confluency.[15]

  • Inhibitor Incubation: A range of concentrations of the test compound (e.g., this compound) are prepared. The culture medium is removed from the cells, and the cells are washed with a sodium-containing buffer. The cells are then incubated with the various concentrations of the inhibitor for a specified period.

  • Substrate Uptake Assay: A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-labeled methyl α-D-glucopyranoside (¹⁴C-AMG), is added to the wells. ¹⁴C-AMG is a substrate for both SGLT1 and SGLT2. The cells are incubated with the radiolabeled substrate for a defined time to allow for transporter-mediated uptake.[5]

  • Termination and Lysis: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radiolabeled substrate taken up by the cells in each well is quantified using scintillation counting.

  • Data Analysis: The percentage of inhibition of substrate uptake is calculated for each concentration of the inhibitor relative to a control group with no inhibitor. These data are then plotted on a dose-response curve, and the IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in substrate uptake.

node_style_process node_style_process node_style_input node_style_input node_style_output node_style_output A 1. Culture CHO cells expressing hSGLT1 or hSGLT2 B 2. Seed cells into multi-well plates A->B C 3. Incubate cells with varying concentrations of this compound B->C D 4. Add radiolabeled substrate (e.g., 14C-AMG) C->D E 5. Terminate uptake reaction and wash cells D->E F 6. Lyse cells and measure intracellular radioactivity E->F G 7. Plot dose-response curve and calculate IC50 F->G H IC50 Value G->H cluster_sglt2 Interaction with SGLT2 cluster_sglt1 Interaction with SGLT1 This compound This compound SGLT2 SGLT2 Transporter This compound->SGLT2 High Affinity Binding SGLT1 SGLT1 Transporter This compound->SGLT1 Low Affinity Binding PotentInhibition Potent Inhibition (IC50 = 0.877 nM) WeakInhibition Weak Inhibition (IC50 = 1960 nM)

References

In Vitro Binding Affinity of Ertugliflozin to SGLT2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of ertugliflozin to the sodium-glucose cotransporter 2 (SGLT2). This compound is a highly potent and selective SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1] Understanding its interaction with its target protein is fundamental to its pharmacological profile. This document outlines the quantitative measures of its binding affinity, the detailed experimental protocols used for its determination, and a visual representation of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Binding Affinity

The in vitro potency and selectivity of this compound for human SGLT2 over SGLT1 have been quantitatively determined. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

TargetLigandParameterValue (nM)Selectivity (SGLT1/SGLT2)
Human SGLT2This compoundIC500.877>2000-fold
Human SGLT1This compoundIC501960

Table 1: In vitro inhibitory potency of this compound against human SGLT2 and SGLT1 transporters.[2]

Among the class of SGLT2 inhibitors, this compound and empagliflozin demonstrate the highest selectivity for SGLT2 over SGLT1.[2]

Experimental Protocols

The determination of the in vitro binding affinity of this compound to SGLT2 was conducted using a functional assay. The following protocol is based on the description of the methodology used in the cited literature.

Radiotracer Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate by cells expressing the target transporter.

1. Cell Culture and Transporter Expression:

  • Chinese Hamster Ovary (CHO) cells are genetically engineered to stably express the human SGLT1 and SGLT2 transporters.

  • Cells are cultured and maintained in appropriate growth media under standard cell culture conditions (e.g., 37°C, 5% CO2).

2. Assay Procedure:

  • CHO cells expressing either hSGLT1 or hSGLT2 are seeded into multi-well plates and grown to a suitable confluency.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer.

  • A solution containing a fixed concentration of radiolabeled methyl α-D-glucopyranoside (AMG), a non-metabolizable glucose analog, is prepared.

  • Varying concentrations of the test compound (this compound) are added to the wells.

  • The uptake reaction is initiated by the addition of the radiolabeled AMG solution to the cells.

  • The cells are incubated for a defined period at a controlled temperature to allow for transporter-mediated uptake of the radiolabeled substrate.

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled AMG.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The amount of radioactivity in each well is proportional to the amount of AMG taken up by the cells.

  • The data are plotted as the percentage of inhibition of radiolabeled AMG uptake versus the concentration of the test compound.

  • The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate, is determined by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Cell Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis CHO_cells CHO Cells Transfection Transfect with hSGLT2 plasmid CHO_cells->Transfection Selection Select for stable expression Transfection->Selection Culture Culture stable cell line Selection->Culture Seed_cells Seed cells in multi-well plates Culture->Seed_cells Add_compounds Add varying conc. of this compound Seed_cells->Add_compounds Add_radioligand Add radiolabeled AMG Add_compounds->Add_radioligand Incubate Incubate Add_radioligand->Incubate Wash Wash to remove unbound ligand Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure radioactivity Lyse->Measure Plot Plot % inhibition vs. [this compound] Measure->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Experimental workflow for determining IC50 of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[3] SGLT2 is responsible for the reabsorption of the majority of glucose filtered by the glomeruli.[4] By blocking this transporter, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3][5] This mechanism of action is independent of insulin secretion or action.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport Glucose_blood Glucose GLUT2->Glucose_blood NaK_ATPase Na+/K+ ATPase Na_blood Na+ NaK_ATPase->Na_blood K_blood K+ K_blood->NaK_ATPase This compound This compound This compound->SGLT2

Mechanism of SGLT2 inhibition by this compound.

References

The Metabolic Journey of Ertugliflozin: A Technical Guide to its Biotransformation and Major Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), playing a key role in the management of type 2 diabetes mellitus. A thorough understanding of its metabolic fate is paramount for drug development, ensuring safety and efficacy. This technical guide provides an in-depth exploration of the metabolism of this compound, detailing its major metabolic pathways, identifying its key metabolites, and outlining the experimental protocols used for their characterization.

Metabolic Pathways of this compound

The primary route of metabolism for this compound is O-glucuronidation, a phase II metabolic reaction, with a smaller contribution from phase I oxidative metabolism.[1] This biotransformation is primarily mediated by UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes.[2][3]

Major Metabolic Pathways

This compound undergoes two principal metabolic transformations:

  • Glucuronidation: This is the predominant metabolic pathway, accounting for approximately 86% of this compound's clearance.[3] The main enzymes responsible for this are UGT1A9 and UGT2B7.[1][4] This process involves the conjugation of glucuronic acid to the this compound molecule, forming pharmacologically inactive glucuronides.[1]

  • Oxidative Metabolism: A minor pathway, contributing to about 12% of the drug's metabolism, is oxidation.[1] This is primarily mediated by CYP3A4, with minor contributions from CYP2C8 and CYP3A5.[5]

The following diagram illustrates the metabolic pathways of this compound.

Ertugliflozin_Metabolism cluster_glucuronidation Glucuronidation (Major Pathway) cluster_oxidation Oxidation (Minor Pathway) This compound This compound Glucuronides This compound Glucuronides (M4a, M4b, M4c / M5a, M5c) (Inactive) This compound->Glucuronides UGT1A9, UGT2B7 Oxidative_Metabolites Oxidative Metabolites (M1, M2, M3) This compound->Oxidative_Metabolites CYP3A4, CYP2C8, CYP3A5

Figure 1: Metabolic Pathways of this compound

Identification of Major Metabolites

Several metabolites of this compound have been identified in plasma, urine, and feces.[1] The major circulating components in plasma are unchanged this compound and its glucuronide conjugates.[6]

The primary metabolites are:

  • This compound-4-O-β-glucuronide (M4a or M5a) and this compound-3-O-β-glucuronide (M4c or M5c): These are the two main, pharmacologically inactive glucuronide metabolites formed via UGT1A9 and UGT2B7.[2][6][7]

  • Monohydroxylated metabolites (M1 and M3) and des-ethyl this compound (M2): These are minor metabolites resulting from CYP-mediated oxidation.[2][6]

Quantitative Analysis of this compound Metabolism

The disposition of this compound has been quantitatively assessed through human mass balance studies. Following a single oral dose of [14C]-ertugliflozin, the majority of the radioactivity is recovered in urine and feces.[6]

ParameterUrineFecesTotal RecoveryReference
Radioactivity Elimination 50.2%40.9%91.1%[6]
Unchanged this compound 1.5%33.8%35.3%[4][6]
Glucuronide Metabolites (M4a, M4b, M4c) ~39.3%--[6]
Oxidative Metabolites (M1, M2, M3) -~5.2%-[6]

Table 1: Excretion of this compound and its Metabolites in Humans

In vitro studies using human liver microsomes (HLMs) have further elucidated the relative contributions of the metabolic pathways.

Metabolic PathwayEnzyme(s)Contribution in HLMsSystemic Clearance ContributionReference
Glucuronidation UGT1A9~78%~70%[3]
UGT2B7/UGT2B4~18%~16%[3]
Oxidation CYP3A4~3.4%~10%[3]
CYP3A5~0.4%~1.2%[3]
CYP2C8~0.16%~0.5%[3]

Table 2: Contribution of Different Enzymes to this compound Metabolism

Experimental Protocols

The characterization of this compound metabolism relies on a combination of in vivo and in vitro experimental approaches.

In Vivo Human Radiotracer Study

A human absorption, distribution, metabolism, and excretion (ADME) study is a cornerstone for understanding the metabolic fate of a drug.

InVivo_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection cluster_analysis Analysis Dosing Administer a single oral dose of [14C]-ertugliflozin to healthy subjects Collection Collect plasma, urine, and feces over a defined period Dosing->Collection Radioactivity_Measurement Measure total radioactivity in all samples Collection->Radioactivity_Measurement Metabolite_Profiling Profile metabolites using HPLC with radiochemical detection Collection->Metabolite_Profiling Metabolite_Identification Identify metabolite structures using LC-MS/MS Metabolite_Profiling->Metabolite_Identification Quantification Quantify parent drug and metabolites Metabolite_Identification->Quantification

Figure 2: Workflow for a Human Radiotracer Study

Methodology:

  • Study Population: Healthy male subjects.[6]

  • Dose Administration: A single oral dose of [14C]-ertugliflozin is administered.[6]

  • Sample Collection: Plasma, urine, and feces are collected at predetermined intervals to ensure mass balance is achieved (typically >90% recovery).[6]

  • Analytical Techniques:

    • Total radioactivity is measured using liquid scintillation counting.

    • Metabolite profiling is conducted using high-performance liquid chromatography (HPLC) with radiochemical detection.

    • Structural elucidation of metabolites is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

In Vitro Metabolism Studies

In vitro experiments using human liver microsomes (HLMs) are crucial for identifying the specific enzymes involved in metabolism.

InVitro_Workflow cluster_incubation Incubation cluster_phenotyping Reaction Phenotyping cluster_analysis Analysis Incubation Incubate this compound with human liver microsomes (HLMs) and necessary cofactors (NADPH, UDPGA) Inhibitors Use selective chemical inhibitors for CYP and UGT enzymes Incubation->Inhibitors Recombinant_Enzymes Incubate with specific recombinant CYP and UGT enzymes Incubation->Recombinant_Enzymes LCMS_Analysis Analyze samples using LC-MS/MS to identify and quantify metabolites Inhibitors->LCMS_Analysis Recombinant_Enzymes->LCMS_Analysis Kinetic_Analysis Determine kinetic parameters (Km, Vmax) LCMS_Analysis->Kinetic_Analysis

Figure 3: Workflow for In Vitro Metabolism Studies

Methodology:

  • Enzyme Source: Pooled human liver microsomes (HLMs).[3]

  • Incubation Conditions: this compound is incubated with HLMs in the presence of cofactors necessary for phase I (NADPH) and phase II (UDPGA) reactions.[3]

  • Reaction Phenotyping:

    • Chemical Inhibition: Selective chemical inhibitors for specific CYP and UGT isoforms are used to determine the contribution of each enzyme to metabolite formation.[3]

    • Recombinant Enzymes: this compound is incubated with individual, recombinantly expressed CYP and UGT enzymes to confirm their role in its metabolism.[3]

  • Analytical Method: LC-MS/MS is employed for the separation, identification, and quantification of the parent drug and its metabolites.[3]

  • Enzyme Kinetics: Michaelis-Menten kinetics are determined to characterize the affinity (Km) and maximum velocity (Vmax) of the enzymes for this compound metabolism.[3]

Conclusion

The metabolism of this compound is well-characterized, with glucuronidation via UGT1A9 and UGT2B7 being the predominant clearance pathway, and a minor contribution from oxidative metabolism primarily by CYP3A4. The major metabolites are pharmacologically inactive glucuronides. This comprehensive understanding of this compound's metabolic profile, derived from robust in vivo and in vitro studies, is critical for predicting potential drug-drug interactions and ensuring its safe and effective use in the treatment of type 2 diabetes.

References

Biopharmaceutical Classification of Ertugliflozin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Ertugliflozin as a Biopharmaceutical Classification System (BCS) Class I Drug

Introduction

This compound is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.[1] The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. This system is a critical tool in drug development, providing a basis for predicting the in vivo performance of drug products and supporting regulatory decisions, including biowaivers. This compound is categorized as a BCS Class I drug, signifying both high solubility and high permeability.[1][2] This classification has significant implications for its formulation, bioavailability, and clinical pharmacology. This technical guide provides a comprehensive overview of the data and experimental methodologies that underpin the BCS Class I designation of this compound.

BCS Classification Framework

The BCS categorizes drug substances into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Drugs classified as Class I are well-absorbed, and their rate of absorption is typically governed by gastric emptying.[3] The ~100% absolute bioavailability of this compound under fasted conditions is consistent with its BCS Class I designation.[1]

Quantitative Data for this compound

The BCS classification of this compound is supported by quantitative data on its solubility and permeability. The following tables summarize the key biopharmaceutical properties of this compound.

Table 1: Aqueous Solubility of this compound

ParameterValueConditionsReference
Aqueous Solubility (amorphous free form)0.64 to 0.74 mg/mLpH-independent
High Solubility Criterion MetYesThe highest dose strength (15 mg) is soluble in ≤ 250 mL of aqueous media over the physiological pH range (1.2 - 6.8).[2]

Table 2: Permeability of this compound

ParameterIndication of High PermeabilityReference
Absolute Bioavailability~100%[1][2]
BCS Permeability ClassHigh[1]

Experimental Protocols

The determination of a drug's BCS class relies on standardized experimental protocols as recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method

The aqueous solubility of this compound is determined using the equilibrium solubility method, commonly the shake-flask method, across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Methodology:

  • Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).

  • Drug Addition: Add an excess amount of this compound drug substance to flasks containing a known volume of the prepared buffers.

  • Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[4]

  • Sample Collection and Preparation: Withdraw aliquots from each flask. The samples should be filtered to remove undissolved particles.

  • Analysis: Determine the concentration of dissolved this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • High Solubility Classification: A drug is classified as highly soluble if its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[5]

Permeability Determination: Caco-2 Cell Monolayer Assay

The permeability of a drug is typically assessed using in vitro models, with the Caco-2 cell monolayer assay being the most widely accepted method for BCS classification.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6][7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A-B) Transport: A solution of this compound is added to the apical (donor) side, and the appearance of the drug in the basolateral (receiver) side is monitored over time.

    • Basolateral to Apical (B-A) Transport: A solution of this compound is added to the basolateral (donor) side, and the appearance of the drug in the apical (receiver) side is monitored. This helps to determine if the drug is a substrate for efflux transporters.

  • Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of this compound is quantified using a sensitive analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

  • High Permeability Classification: A drug is considered highly permeable when its extent of absorption in humans is determined to be ≥85% or when its permeability is greater than that of a high-permeability reference compound in a validated in vitro system like the Caco-2 assay.

Visualizations

BCS Classification Workflow

BCS_Classification_Workflow cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment cluster_classification Final BCS Classification sol_exp Equilibrium Solubility Experiment (Shake-Flask Method) sol_data Solubility Data (mg/mL) across pH 1.2-6.8 sol_exp->sol_data sol_class Compare Highest Dose to 250 mL Solubility Volume sol_data->sol_class sol_result High or Low Solubility sol_class->sol_result bcs_class BCS Class Determination sol_result->bcs_class perm_exp In Vitro Permeability Assay (e.g., Caco-2) perm_data Apparent Permeability (Papp) Data perm_exp->perm_data perm_class Compare to High Permeability Reference Compound perm_data->perm_class perm_result High or Low Permeability perm_class->perm_result perm_result->bcs_class class_I Class I (High Sol, High Perm) bcs_class->class_I class_II Class II (Low Sol, High Perm) bcs_class->class_II class_III Class III (High Sol, Low Perm) bcs_class->class_III class_IV Class IV (Low Sol, Low Perm) bcs_class->class_IV

Caption: Workflow for Biopharmaceutical Classification System (BCS) determination.

Factors Influencing this compound's BCS Class I Designation

Ertugliflozin_BCS_Factors cluster_properties Intrinsic Physicochemical Properties cluster_outcomes Biopharmaceutical Outcomes This compound This compound solubility High Aqueous Solubility (0.64-0.74 mg/mL) This compound->solubility permeability High Membrane Permeability This compound->permeability bcs_class BCS Class I solubility->bcs_class permeability->bcs_class bioavailability High Absolute Bioavailability (~100%) bcs_class->bioavailability absorption Rapid and Complete Absorption bcs_class->absorption

Caption: Key factors contributing to this compound's BCS Class I classification.

Conclusion

The classification of this compound as a BCS Class I drug is well-supported by its high aqueous solubility and high intestinal permeability, which are confirmed by its absolute bioavailability of approximately 100%. This designation is pivotal for drug product development, as it indicates that in vivo bioavailability is unlikely to be limited by dissolution or permeability. For researchers and drug development professionals, understanding the BCS classification of this compound provides a solid foundation for formulation strategies, predicting clinical performance, and navigating the regulatory landscape for this important antidiabetic agent.

References

Molecular Docking of Ertugliflozin with SGLT2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies of Ertugliflozin with its therapeutic target, the sodium-glucose cotransporter 2 (SGLT2). This compound is a potent and selective SGLT2 inhibitor used in the management of type 2 diabetes mellitus. By blocking SGLT2 in the proximal renal tubules, this compound inhibits glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2] Molecular docking simulations are crucial computational tools that provide insights into the binding mode and affinity of this compound at the molecular level, aiding in the understanding of its mechanism of action and the development of novel SGLT2 inhibitors.

SGLT2 and Glucose Reabsorption Signaling Pathway

The sodium-glucose cotransporter 2 (SGLT2) is the primary transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream, accounting for approximately 90% of renal glucose reabsorption.[3] This process is a secondary active transport, driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane.[4][5] this compound competitively inhibits SGLT2, preventing this reabsorption and thereby promoting the excretion of glucose in the urine.[2]

SGLT2_Pathway cluster_tubular_cell Proximal Tubule Epithelial Cell cluster_lumen Tubular Lumen (Filtrate) cluster_blood Peritubular Capillary (Blood) SGLT2 SGLT2 Glucose_cell Glucose SGLT2->Glucose_cell Na_cell Na+ SGLT2->Na_cell Na_K_ATPase Na+/K+ ATPase K_cell K+ Na_K_ATPase->K_cell Na_blood Na+ Na_K_ATPase->Na_blood GLUT2 GLUT2 Glucose_blood Glucose GLUT2->Glucose_blood Glucose_cell->GLUT2 Facilitated Diffusion Na_cell->Na_K_ATPase 3 Na+ out Glucose_lumen Glucose Glucose_lumen->SGLT2 Co-transport Na_lumen Na+ Na_lumen->SGLT2 This compound This compound This compound->SGLT2 Inhibition K_blood K+ K_blood->Na_K_ATPase 2 K+ in

SGLT2-mediated glucose reabsorption and its inhibition by this compound.

Molecular Docking of this compound with SGLT2

Key Interacting Residues

The binding of SGLT2 inhibitors to the transporter protein is stabilized by a network of interactions with key amino acid residues within the binding pocket. Although a definitive list of interacting residues for this compound is not provided in the searched literature, based on the cryo-electron microscopy structure of SGLT2 in complex with other inhibitors (e.g., Empagliflozin, PDB ID: 7VSI) and other docking studies, the following residues are likely to be crucial for the interaction:

Interacting ResiduePotential Interaction Type
His80Hydrogen bond
Glu99Hydrogen bond, Hydrophobic
Tyr290Hydrophobic
Gln457Hydrogen bond

Experimental Protocols for Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies of this compound with SGLT2, based on common practices in the field.

Protein Preparation
  • Receptor Acquisition : The three-dimensional structure of human SGLT2 can be obtained from the Protein Data Bank (PDB). A suitable crystal structure, such as PDB ID: 7VSI (SGLT2 in complex with Empagliflozin), serves as the starting point.[8][9]

  • Protein Refinement : The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any other non-protein atoms. Hydrogen atoms are added to the protein structure, and charge and atom types are assigned using a force field such as CHARMM or AMBER.

  • Binding Site Definition : The binding site is typically defined as a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid box should be sufficient to accommodate the ligand and allow for conformational sampling. For SGLT2, the grid box would encompass the known inhibitor binding pocket.

Ligand Preparation
  • Ligand Structure : The 2D structure of this compound is obtained from a chemical database like PubChem or DrugBank.

  • 3D Conversion and Optimization : The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[10] Torsional degrees of freedom are defined to allow for flexibility during the docking process.

Molecular Docking Simulation
  • Docking Software : A variety of software packages can be used for molecular docking, including AutoDock, Glide, and GOLD.[10][11][12]

  • Docking Algorithm : The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined binding site of the receptor.[10]

  • Scoring Function : A scoring function is employed to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.

Analysis of Results
  • Binding Pose Analysis : The top-ranked poses are visually inspected to identify the most plausible binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the SGLT2 residues are analyzed.

  • Binding Energy Calculation : The binding energy (in kcal/mol) and/or inhibition constant (Ki) are calculated from the docking scores to quantify the binding affinity.

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_output Output PDB Protein Structure (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_DB Ligand Structure (Database) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_DB->Ligand_Prep Docking Molecular Docking (e.g., AutoDock, Glide) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results Docking->Analysis Binding_Pose Binding Pose and Interactions Analysis->Binding_Pose Binding_Energy Binding Energy (kcal/mol) Analysis->Binding_Energy

A generalized workflow for molecular docking studies.

Conclusion

Molecular docking studies are indispensable for elucidating the molecular interactions between this compound and the SGLT2 protein. While direct experimental data on the binding energy of this compound is limited in the public domain, computational approaches, benchmarked against known SGLT2 inhibitor complexes, provide a robust framework for understanding its high-affinity binding. The detailed experimental protocols and workflows presented in this guide offer a comprehensive resource for researchers engaged in the study of SGLT2 inhibitors and the broader field of computational drug design. Further refinement of these in silico models, potentially through molecular dynamics simulations, can provide a more dynamic picture of the binding event and further aid in the development of next-generation therapies for type 2 diabetes.

References

Ertugliflozin's Effect on Renal Glucose Reabsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), developed for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism of action is centered on the kidney, where it modulates glucose homeostasis by inhibiting the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[2][4] Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose per day, with virtually all of it being reabsorbed in the proximal tubules to conserve energy.[5] In individuals with T2DM, this reabsorption process contributes to persistent hyperglycemia.[6] this compound intervenes directly in this pathway, inducing glucosuria (urinary glucose excretion) to lower plasma glucose levels in an insulin-independent manner.[1][7] This guide provides an in-depth technical overview of this compound's effect on renal glucose reabsorption, detailing its mechanism, the pharmacodynamic consequences, and the experimental protocols used to quantify its effects.

Core Mechanism of Action: SGLT2 Inhibition

The reabsorption of glucose in the kidneys is primarily mediated by two sodium-dependent glucose cotransporters: SGLT1 and SGLT2.[2][8]

  • SGLT2: This high-capacity, low-affinity transporter is located in the S1 and S2 segments of the proximal renal tubule and is responsible for reabsorbing approximately 90% of the filtered glucose.[8][9][10]

  • SGLT1: This low-capacity, high-affinity transporter is found in the S3 segment of the proximal tubule and reabsorbs the remaining glucose.[8][10]

This compound is a highly selective inhibitor of SGLT2.[6][11] By competitively binding to and inhibiting SGLT2, this compound blocks the primary pathway for glucose reabsorption in the proximal tubules.[3][12] This inhibition lowers the renal threshold for glucose, leading to a dose-dependent increase in the excretion of excess glucose in the urine.[2][12] This action directly reduces plasma glucose concentrations and, consequently, glycated hemoglobin (HbA1c) levels in patients with T2DM.[1] this compound's high selectivity for SGLT2 over SGLT1 (over 2000-fold) minimizes effects on SGLT1, which is also expressed in the small intestine.[1][13]

cluster_Lumen Tubular Lumen (Glomerular Filtrate) cluster_Cell Proximal Tubule Cell cluster_Blood Peritubular Capillary (Blood) Filtrate Filtered Glucose & Sodium SGLT2 SGLT2 Transporter Filtrate->SGLT2 Co-transport Urine Urinary Glucose Excretion (UGE) Filtrate->Urine Increased Excretion (Effect of Inhibition) CellGlucose Glucose SGLT2->CellGlucose Enters Cell GLUT2 GLUT2 Transporter BloodGlucose Reabsorbed Glucose GLUT2->BloodGlucose Enters Blood CellGlucose->GLUT2 Exits Cell This compound This compound This compound->SGLT2 INHIBITS

Caption: Mechanism of SGLT2 Inhibition by this compound in the Proximal Tubule.

Pharmacokinetics and Pharmacodynamics

The clinical pharmacology of this compound supports its once-daily dosing.[14] Oral absorption is rapid, with peak plasma concentrations (Tmax) occurring approximately 1 hour post-dose under fasting conditions and 2 hours when taken with food.[15][16] The terminal half-life ranges from 11 to 18 hours.[14][17]

The primary pharmacodynamic effect is a significant increase in 24-hour urinary glucose excretion (UGE), which is dose-dependent and sustained with repeated administration.[7] This glucosuria leads to clinically meaningful reductions in fasting plasma glucose (FPG), postprandial glucose, and HbA1c.[1] Concurrently, the caloric loss associated with UGE contributes to a reduction in body weight, and the osmotic diuresis effect leads to a modest reduction in systolic blood pressure.[1][3]

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Citation(s)
Tmax (fasted) ~1.0 hour [14][15]
Tmax (fed) ~2.0 hours [15][16]
Terminal Half-life 11-18 hours [14][17]
Absolute Bioavailability ~100% [2][14]
Metabolism Primarily O-glucuronidation via UGT1A9 and UGT2B7 [2][3]

| Excretion | ~50.2% in urine, ~40.9% in feces |[2] |

Table 2: Pharmacodynamic Effects of this compound (vs. Placebo in T2DM Patients)

Parameter This compound 5 mg This compound 15 mg Citation(s)
Change in HbA1c Significant reduction Significant reduction [1]
Change in FPG Significant reduction Significant reduction [1]
Change in Body Weight -1.76 kg (placebo-adjusted) -2.16 kg (placebo-adjusted) [1]

| Change in Systolic BP | Significant reduction | Reduction (not always statistically significant) |[1] |

Experimental Protocols

The pharmacodynamic effects of this compound on renal glucose reabsorption have been characterized through rigorous clinical trials.

Protocol 1: Phase I, Single- and Multiple-Dose Pharmacodynamic Study

  • Objective: To assess the dose-response relationship of this compound on urinary glucose excretion (UGE) and plasma glucose in healthy subjects and patients with T2DM.

  • Study Design: Randomized, placebo-controlled, double-blind, single- and multiple-ascending dose study.

  • Subject Population: Healthy adult volunteers and adults with T2DM.

  • Methodology:

    • Subjects are randomized to receive a single oral dose of this compound (e.g., 0.5 mg to 300 mg) or placebo.[14]

    • For pharmacokinetic (PK) assessment, serial blood samples are collected pre-dose and at specified time points post-dose to measure plasma concentrations of this compound.[11]

    • For pharmacodynamic (PD) assessment, urine is collected over a 24-hour period (UGE0-24) to quantify the total amount of excreted glucose.[6][11]

    • Blood samples are also taken to measure fasting plasma glucose (FPG).

    • The protocol is repeated for a multiple-dose phase, where subjects receive once-daily doses for a period (e.g., 14 days) to assess steady-state PK/PD effects.[14]

Protocol 2: Effect of Renal Impairment on this compound Pharmacodynamics

  • Objective: To evaluate the effect of varying degrees of renal function on the PK and PD of this compound.

  • Study Design: Phase I, open-label, single-dose study.[11]

  • Subject Population: Patients with T2DM are stratified into groups based on their estimated glomerular filtration rate (eGFR): normal renal function (eGFR ≥90 mL/min/1.73 m²), mild impairment (eGFR 60-89), moderate impairment (eGFR 30-59), and severe impairment (eGFR <30).[11]

  • Methodology:

    • All subjects receive a single oral dose of this compound (e.g., 15 mg).[11]

    • Blood and urine samples are collected pre-dose and over a 96-hour period post-dose.[11]

    • PK parameters (AUC, Cmax) are determined from plasma concentrations.

    • The primary PD endpoint is the change from baseline in UGE over 24 hours.[11]

    • Regression analysis is used to model the relationship between eGFR and UGE, demonstrating that as renal function declines, the glucose-lowering efficacy of this compound also decreases.[11][18]

cluster_samples Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Dosing_E This compound Dosing (e.g., 5 mg or 15 mg) Randomization->Dosing_E Dosing_P Placebo Dosing Randomization->Dosing_P PK_Sampling Serial Blood Sampling (Pharmacokinetics) Dosing_E->PK_Sampling PD_Sampling 24-hr Urine Collection (UGE) Blood Sampling (FPG, HbA1c) Dosing_E->PD_Sampling Dosing_P->PK_Sampling Dosing_P->PD_Sampling Analysis Data Analysis (PK/PD Modeling) PK_Sampling->Analysis PD_Sampling->Analysis Results Endpoint Evaluation (Efficacy & Safety) Analysis->Results

Caption: Generalized Workflow for a Pharmacodynamic Clinical Trial.

Quantitative Impact of Renal Function on Efficacy

The glycemic efficacy of this compound is dependent on renal function because it relies on glomerular filtration of glucose.[6][11] In patients with chronic kidney disease (CKD), as the eGFR declines, less glucose is filtered, and therefore the magnitude of UGE induced by this compound is reduced.[14][15]

Table 3: Effect of Renal Impairment on this compound-Induced UGE

Renal Function Category eGFR (mL/min/1.73 m²) Change in 24-hr UGE Citation(s)
Normal ≥90 Maximal glucose excretion [11][18]
Mild Impairment 60 to <90 Reduced UGE vs. normal [11][18]
Moderate Impairment 30 to <60 Further reduced UGE [6][11][18]

| Severe Impairment | <30 | Markedly reduced UGE |[11] |

Despite the reduced glycemic efficacy in patients with renal impairment, studies have shown that SGLT2 inhibitors, including this compound, provide renal protection.[19][20] Post hoc analyses of clinical trials suggest that after an initial modest dip in eGFR, long-term treatment with this compound is associated with a slower rate of eGFR decline compared to placebo or other anti-diabetic agents, suggesting preservation of kidney function over time.[19][21]

Broader Renal Signaling Pathways

The effects of this compound extend beyond simple glucose excretion and involve complex renal signaling pathways.

  • Tubuloglomerular Feedback (TGF): In diabetic hyperglycemia, increased glucose and sodium reabsorption in the proximal tubule via SGLT2 reduces sodium delivery to the macula densa.[8] This is interpreted as low fluid flow, leading to afferent arteriolar vasodilation and increased intraglomerular pressure, causing glomerular hyperfiltration—a key driver of diabetic kidney disease.[22] By inhibiting SGLT2, this compound increases distal sodium delivery to the macula densa.[8] This restores the TGF mechanism, causing afferent arteriolar vasoconstriction, which in turn reduces intraglomerular pressure and mitigates hyperfiltration.[23]

  • Renal Energetics and Hypoxia: By reducing the transport workload of the proximal tubule cells, SGLT2 inhibition may decrease oxygen consumption and improve renal medullary oxygenation, thereby protecting the kidney from hypoxia-related injury.[23][24]

  • Anti-inflammatory and Anti-fibrotic Effects: Emerging evidence suggests that SGLT2 inhibitors can reduce the expression of pro-inflammatory cytokines and pro-fibrotic factors within the kidney, potentially through metabolic shifts and attenuation of glucotoxicity.[22][23]

This compound This compound SGLT2_Inhibition SGLT2 Inhibition in Proximal Tubule This compound->SGLT2_Inhibition Na_Delivery ↑ Distal Sodium Delivery to Macula Densa SGLT2_Inhibition->Na_Delivery Workload ↓ Proximal Tubule Transport Workload SGLT2_Inhibition->Workload TGF Restoration of Tubuloglomerular Feedback Na_Delivery->TGF Afferent_Constriction Afferent Arteriole Vasoconstriction TGF->Afferent_Constriction Glomerular_Pressure ↓ Intraglomerular Pressure & Hyperfiltration Afferent_Constriction->Glomerular_Pressure Renal_Protection Long-Term Renal Protection Glomerular_Pressure->Renal_Protection Oxygen ↓ Renal Oxygen Consumption Workload->Oxygen Hypoxia ↓ Renal Hypoxia Oxygen->Hypoxia Hypoxia->Renal_Protection

Caption: Signaling Pathways in this compound-Mediated Renal Protection.

This compound effectively lowers plasma glucose by selectively inhibiting SGLT2 in the renal proximal tubules, thereby reducing the reabsorption of filtered glucose and promoting its excretion in the urine.[1][2] This core mechanism is supported by extensive pharmacodynamic data demonstrating a dose-dependent increase in UGE.[7] Beyond its glycemic effects, the inhibition of SGLT2 by this compound engages critical renal signaling pathways, most notably the tubuloglomerular feedback mechanism, which reduces glomerular hyperfiltration.[23] This secondary effect is thought to contribute significantly to the long-term renal-protective benefits observed with the SGLT2 inhibitor class.[19] The comprehensive understanding of these renal effects underscores the therapeutic value of this compound in the management of type 2 diabetes, particularly in patients at risk for kidney disease.

References

Primary Mechanism: Selective Inhibition of SGLT2 in the Proximal Tubule

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Cellular Uptake and Transport of Ertugliflozin in Kidney Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms governing the uptake and transport of this compound within human kidney cells. By synthesizing available preclinical and clinical data, this document details the specific transporters involved, summarizes key pharmacokinetic parameters, and outlines the experimental methodologies used to elucidate these pathways.

This compound's primary therapeutic action is the highly selective inhibition of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is predominantly expressed on the apical (luminal) membrane of epithelial cells in the S1 and S2 segments of the kidney's proximal tubule.[3][4] Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 80-90% of the glucose filtered by the glomerulus.[4][5]

By binding to SGLT2, this compound competitively blocks the reabsorption of glucose and sodium from the glomerular filtrate back into the bloodstream.[6] This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering plasma glucose levels in patients with type 2 diabetes mellitus.[1][5] The reduced sodium reabsorption also contributes to beneficial effects on renal hemodynamics.[2][7][8]

G cluster_cell Proximal Tubule Epithelial Cell cluster_blocked LUMEN Tubular Lumen (Glomerular Filtrate) INTERSTITIUM Interstitium & Blood apical_membrane basolateral_membrane apical_label Apical Membrane basolateral_label Basolateral Membrane sglt2 SGLT2 blocked_glucose Glucose sglt2->blocked_glucose blocked_na Na+ sglt2->blocked_na glut2 GLUT2 glut2->INTERSTITIUM Facilitated Diffusion atpase Na+/K+ ATPase na_out Na+ atpase->na_out glucose_in Glucose glucose_in->sglt2 na_in Na+ na_in->sglt2 ertu_mol This compound ertu_mol->sglt2 Inhibition glucose_cell Glucose glucose_cell->glut2 na_cell Na+ na_cell->atpase k_in K+ k_in->atpase blocked_glucose:e->blocked_glucose:e blocked_na:e->blocked_na:e

Caption: this compound selectively inhibits SGLT2 on the apical membrane of kidney proximal tubule cells.

Interaction with Other Renal Uptake and Efflux Transporters

A critical aspect of understanding a drug's renal handling is its interaction with other transporters that mediate tubular secretion and reabsorption, such as the Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs).

In vitro studies have been conducted to assess whether this compound is a substrate for a panel of key renal transporters. The results conclusively demonstrate that This compound is not a substrate for OAT1, OAT3, OCT2, OATP1B1, OATP1B3, OATP2B1, or OCT1 uptake transporters .[1] This finding is significant, as it indicates that active tubular secretion via these major pathways does not contribute meaningfully to this compound's entry into tubular cells from the blood.

Furthermore, this compound and its metabolites are not inhibitors or inducers of these transporters at clinically relevant concentrations.[1] This low potential for transporter-mediated drug-drug interactions (DDIs) simplifies its co-administration with other medications that are substrates for these pathways.[1] The primary clearance mechanism for this compound is metabolism via glucuronidation (UGT1A9 and UGT2B7), with renal excretion of the unchanged parent drug accounting for only 1.5% of the administered dose.[1][9][10]

Transporter FamilySpecific TransporterThis compound Substrate StatusReference
Organic Anion Transporters OAT1 (SLC22A6)Not a Substrate[1]
OAT3 (SLC22A8)Not a Substrate[1]
Organic Cation Transporters OCT2 (SLC22A2)Not a Substrate[1]
OCT1 (SLC22A1)Not a Substrate[1]
Organic Anion Transporting Polypeptides OATP1B1 (SLCO1B1)Not a Substrate[1]
OATP1B3 (SLCO1B3)Not a Substrate[1]
OATP2B1 (SLCO2B1)Not a Substrate[1]

Summary of Quantitative Pharmacokinetic Data

The transport characteristics of this compound directly influence its pharmacokinetic profile. Its high bioavailability and minimal renal excretion of the parent compound are consistent with the lack of significant active tubular secretion.

ParameterValueReference
Absolute Bioavailability ~100%[5][9]
Time to Peak Plasma Conc. (Tmax) 1 hour (fasted), 2 hours (fed)[9][11]
Plasma Protein Binding 93.6%[1][5]
Primary Clearance Mechanism Metabolism (UGT1A9 & UGT2B7)[1][5][10]
Renal Excretion (unchanged drug) 1.5% of dose[1][9][10]
Terminal Half-life (t½) 11 - 18 hours[9][12]

Experimental Protocols: In Vitro Transporter Assays

The determination that this compound is not a substrate for major renal transporters was made using established in vitro methodologies. While the specific protocols from the sponsor are proprietary, a representative workflow for such an experiment is detailed below.

Representative Protocol: Uptake Transporter Substrate Assessment

This protocol describes a typical method for assessing whether a compound is a substrate of a specific uptake transporter (e.g., OAT3) expressed in a stable cell line.

  • Cell Culture: Stably transfected mammalian cells (e.g., HEK293) overexpressing the human transporter of interest (e.g., hOAT3) and a control mock-transfected cell line (not expressing the transporter) are cultured to confluence in appropriate media in 24- or 48-well plates.

  • Assay Initiation: The cell monolayers are washed with a pre-warmed Krebs-Henseleit buffer. The assay is initiated by adding the same buffer containing the test compound (this compound) at a specified concentration, often including a radiolabeled version for ease of detection or for analysis by LC-MS/MS.

  • Incubation: Cells are incubated for a short, defined period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake. Parallel incubations are performed with known inhibitors of the transporter (e.g., probenecid for OATs) to confirm transporter-specific uptake.

  • Assay Termination: The incubation is stopped by rapidly aspirating the drug-containing buffer and washing the cell monolayers multiple times with ice-cold buffer to remove any unbound compound.

  • Cell Lysis & Quantification: The cells are lysed, and the intracellular concentration of the test compound is quantified. For radiolabeled compounds, this is done using liquid scintillation counting. For non-labeled compounds, LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is used.

  • Data Analysis: The rate of uptake is calculated and normalized to the protein content of the cell lysate. A compound is considered a substrate if its uptake in the transporter-expressing cells is significantly higher (typically >2-fold) than in the mock-transfected control cells and is significantly inhibited by the known transporter inhibitor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion c1 Culture Transfected Cells (e.g., HEK-hOAT3) e1 Wash cells with pre-warmed buffer c1->e1 c2 Culture Mock Cells (Control) c2->e1 e2 Incubate with this compound (± known inhibitor) e1->e2 e3 Stop reaction & wash with ice-cold buffer e2->e3 a1 Lyse Cells e3->a1 a2 Quantify Intracellular Drug (LC-MS/MS) a1->a2 a3 Calculate Uptake Rate a2->a3 conc Uptake in hOAT3 cells > 2x Mock cells? a3->conc substrate This compound is a Substrate conc->substrate Yes not_substrate This compound is NOT a Substrate conc->not_substrate No

Caption: A typical experimental workflow for an in-vitro transporter substrate assessment assay.

Conclusion

The cellular transport of this compound in the kidney is highly specific. Its therapeutic effect is derived entirely from its interaction with the SGLT2 transporter on the apical side of the proximal tubule epithelial cells. Comprehensive in vitro screening has demonstrated that this compound does not interact with major renal uptake transporters responsible for tubular secretion, such as OAT1, OAT3, and OCT2. This targeted mechanism, combined with a primary metabolic route of clearance, results in a predictable pharmacokinetic profile and a low risk of drug-drug interactions involving renal transporters. This knowledge is crucial for drug development professionals in predicting renal drug disposition and ensuring patient safety.

References

Ertugliflozin: An In-Depth Technical Guide to Off-Target Effects in Preliminary Screens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. Its primary therapeutic action is to lower blood glucose levels in patients with type 2 diabetes by promoting the excretion of glucose in the urine. While the on-target effects of this compound are well-characterized, a thorough understanding of its potential off-target activities is crucial for a comprehensive safety and efficacy assessment. This technical guide provides a detailed overview of the off-target profile of this compound as determined in preliminary in vitro screening panels. The data presented herein is critical for researchers and drug development professionals seeking to understand the broader pharmacological profile of this SGLT2 inhibitor.

Quantitative Analysis of Off-Target Screening

In preclinical safety pharmacology studies, this compound was evaluated against a broad panel of molecular targets to identify potential off-target interactions. These screens are designed to detect significant binding or functional modulation of receptors, ion channels, enzymes, and transporters that are unrelated to the primary therapeutic target.

In Vitro Safety Pharmacology Panel

According to the European Medicines Agency (EMA) assessment report, this compound was profiled in vitro against a comprehensive panel consisting of 56 receptors and ion channels, as well as 8 enzyme assays.[1] The screening was conducted at a high concentration of 10 µM. At this concentration, no significant inhibition (defined as >50%) of binding or enzyme activity was observed for any of the targets in the panel.[1] This indicates a very low potential for off-target pharmacology at clinically relevant exposures.[1]

While the specific list of the 56+8 targets screened for this compound is not publicly disclosed, such preclinical safety panels typically include a standard set of targets known to be associated with adverse drug reactions. The following table provides a representative list of targets commonly included in such panels, against which this compound showed no significant activity at 10 µM.

Table 1: Representative Off-Target Safety Pharmacology Panel for this compound

Target ClassRepresentative TargetsObserved Effect of this compound (at 10 µM)
GPCRs Adenosine A1, A2A, A3; Adrenergic α1A, α1B, α1D, α2A, α2B, α2C, β1, β2; Angiotensin AT1, AT2; Bradykinin B1, B2; Cannabinoid CB1, CB2; Cholecystokinin CCK1, CCK2; Dopamine D1, D2, D3, D4, D5; Endothelin ETA, ETB; GABA B; Histamine H1, H2, H3; Muscarinic M1, M2, M3, M4, M5; Opioid δ, κ, μ; Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT3, 5-HT4, 5-HT5a, 5-HT6, 5-HT7; Vasopressin V1a, V2No significant inhibition (>50%)
Ion Channels Calcium Channel (L-type, N-type, T-type); Potassium Channel (hERG, KATP, Kv1.3, Kv1.5, SKCa); Sodium Channel (Site 2)No significant inhibition (>50%)
Transporters Dopamine Transporter (DAT); Norepinephrine Transporter (NET); Serotonin Transporter (SERT)No significant inhibition (>50%)
Enzymes Acetylcholinesterase (AChE); Cyclooxygenase-1 (COX-1); Cyclooxygenase-2 (COX-2); Monoamine Oxidase-A (MAO-A); Monoamine Oxidase-B (MAO-B); Phosphodiesterase (PDE) family members; Protein Kinases (various)No significant inhibition (>50%)
Nuclear Receptors Androgen Receptor; Estrogen Receptor; Glucocorticoid ReceptorNo significant inhibition (>50%)
hERG Channel Activity

A critical component of safety pharmacology is the assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Table 2: this compound Activity at the hERG Channel

TargetAssay TypeResult (IC50)Safety Margin (vs. unbound Cmax)
hERG K+ ChannelPatch Clamp59 µM~1465x

The IC50 value for hERG inhibition by this compound was determined to be 59 µM.[1] This concentration is approximately 1465 times higher than the unbound maximum plasma concentration (Cmax) observed in humans at the 15 mg once-daily dose, indicating a very low risk of hERG-related cardiotoxicity.[1]

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments typically employed in preclinical off-target screening.

Radioligand Binding Assays for Receptors, Ion Channels, and Transporters

Radioligand binding assays are used to determine the ability of a test compound to displace a radioactively labeled ligand from its target.

Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Membrane Preparation:

    • Cell lines recombinantly expressing the target of interest or tissue homogenates known to be rich in the target are used.

    • Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the test compound (this compound) are added.

    • For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target is added to a set of wells.

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of the radioligand is calculated for each concentration of the test compound.

    • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection CellCulture Cell Culture with Target Receptor Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation MembranePrep Membrane Preparation Centrifugation->MembranePrep Plate 96-well Plate MembranePrep->Plate Incubation Incubation Plate->Incubation Radioligand Radioligand Radioligand->Plate This compound This compound This compound->Plate Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50) Counting->Analysis

Workflow for a typical radioligand binding assay.
In Vitro Enzyme Inhibition Assays

These assays measure the ability of a test compound to inhibit the activity of a specific enzyme.

Objective: To determine if this compound inhibits the activity of a panel of key enzymes.

Methodology:

  • Reagents and Solutions:

    • A purified preparation of the target enzyme.

    • A specific substrate for the enzyme that, when acted upon, produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

    • The test compound (this compound) at various concentrations.

    • An appropriate assay buffer that provides optimal conditions for enzyme activity (pH, ionic strength).

    • Any necessary cofactors for the enzyme.

  • Enzyme Assay:

    • The assay is conducted in a microplate format.

    • The enzyme and the test compound are pre-incubated together in the assay buffer for a defined period.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Signal Detection:

    • The reaction is stopped, often by adding a stop solution.

    • The signal generated by the product of the enzymatic reaction is measured using a microplate reader.

  • Data Analysis:

    • The enzyme activity is calculated as the rate of product formation.

    • The percentage of inhibition of enzyme activity is determined for each concentration of the test compound relative to a control without the inhibitor.

    • The IC50 value is calculated using non-linear regression.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Plate Microplate PreIncubation Pre-incubation Plate->PreIncubation Enzyme Purified Enzyme Enzyme->Plate This compound This compound This compound->Plate Reaction Reaction Incubation PreIncubation->Reaction Substrate Substrate Substrate->Reaction Detection Signal Detection Reaction->Detection Calculation IC50 Calculation Detection->Calculation

Workflow for a standard in vitro enzyme inhibition assay.
hERG Manual Patch Clamp Assay

The patch clamp technique is the gold standard for assessing the effect of a compound on ion channel function.

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

Methodology:

  • Cell Preparation:

    • A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.

    • Cells are cultured and prepared as a single-cell suspension for the assay.

  • Electrophysiological Recording:

    • A single cell is selected and a tight seal (giga-seal) is formed between the cell membrane and the tip of a glass micropipette.

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell recording configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

    • The cell is held at a specific holding potential, and voltage steps are applied to elicit the hERG current.

  • Compound Application:

    • The hERG current is recorded under baseline conditions.

    • This compound at various concentrations is then perfused over the cell.

    • The hERG current is recorded again in the presence of the compound.

  • Data Analysis:

    • The amplitude of the hERG tail current is measured before and after the application of the test compound.

    • The percentage of inhibition of the hERG current is calculated for each concentration.

    • An IC50 value is determined from the concentration-response curve.

G cluster_cell Cell Preparation cluster_record Recording cluster_test Compound Testing CellCulture hERG-expressing Cell Line Suspension Single-cell Suspension CellCulture->Suspension Patch Whole-cell Patch Clamp Suspension->Patch Baseline Baseline Current Recording Patch->Baseline This compound This compound Application Baseline->this compound TestRecord Test Current Recording This compound->TestRecord Analysis IC50 Determination TestRecord->Analysis

References

Ertugliflozin's Impact on Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular and renal benefits beyond its glucose-lowering effects. These pleiotropic effects are increasingly attributed to its modulation of fundamental cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on key signaling cascades, including the AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), nuclear factor-kappa B (NF-κB), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the signaling networks and experimental workflows to support further research and drug development in this area.

Introduction

This compound is an oral medication approved for the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2] However, large-scale clinical trials have revealed that the benefits of this compound and other SGLT2 inhibitors extend to a significant reduction in cardiovascular events and the progression of renal disease, even in patients without diabetes.[3][4] This has spurred intensive research into the molecular mechanisms underlying these protective effects, with a focus on the drug's influence on cellular signaling.

This guide will delve into the core signaling pathways affected by this compound, presenting the available quantitative data, outlining the methodologies used to obtain this data, and visualizing the complex interactions involved.

Core Signaling Pathways Modulated by this compound

This compound's influence on cellular function is multifaceted, primarily impacting pathways related to energy metabolism, inflammation, and oxidative stress.

AMPK and mTOR Signaling: A Shift Towards a Fasting-Like State

A key aspect of this compound's action is the induction of a "fasting-like" metabolic state, characterized by lower glucose and insulin levels and an increase in ketone bodies.[5][6] This metabolic shift leads to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor, and the subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway, which is central to cell growth and proliferation.[5][7]

Key Quantitative Findings:

Studies in murine models of cardiac hypertrophy have provided quantitative insights into these effects:

Target ProteinChange with this compoundFold Change (vs. Control)p-valueReference
AMPK Signaling
p-AMPKα (Thr172)Increased1.62<0.01[8]
p-ACC (Ser79)IncreasedN/A<0.05[6]
CD36Increased2.12<0.001[8]
mTOR Signaling
p-AKT (Thr308)Reduced0.39<0.01[8]
p-p70S6K (Thr389)Reduced0.57<0.05[8]
p-4E-BP1 (Ser65)Reduced0.74<0.05[8]
p-ULK1 (Ser757)Reduced0.56<0.01[8]
Endoplasmic Reticulum Stress & Apoptosis
ATF6Reduced0.69<0.05[5]
ATF4Reduced0.58<0.01[5]
CHOPReduced0.36<0.001[5]
Caspase 3Reduced0.74<0.05[5]
Collagen IReduced0.60<0.01[5]
IL-1βReduced0.46<0.01[5]

Note: Data extracted from a study by Moellmann et al. (2021) on a murine model of cardiac hypertrophy induced by transverse aortic constriction.[5][8]

Signaling Pathway Diagram:

Ertugliflozin_AMPK_mTOR This compound This compound SGLT2_inhibition SGLT2 Inhibition This compound->SGLT2_inhibition Fasting_State Fasting-like State (↓ Glucose, ↓ Insulin, ↑ Ketones) SGLT2_inhibition->Fasting_State AMPK AMPK Fasting_State->AMPK + Insulin_Signaling Insulin Signaling Fasting_State->Insulin_Signaling - ACC ACC AMPK->ACC P mTORC1 mTORC1 AMPK->mTORC1 - Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation - AKT AKT Insulin_Signaling->AKT + AKT->mTORC1 + p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ULK1 ULK1 mTORC1->ULK1 - ER_Stress ER Stress / UPR mTORC1->ER_Stress + Protein_Synthesis Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis - Autophagy Autophagy ULK1->Autophagy Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound's modulation of AMPK and mTOR signaling.

Inflammatory Signaling: Attenuation of the NF-κB Pathway

Chronic low-grade inflammation is a hallmark of cardiovascular and renal diseases. SGLT2 inhibitors, including this compound, have been shown to exert anti-inflammatory effects, in part by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Representative Quantitative Findings (from other SGLT2 inhibitors):

While specific quantitative data for this compound's effect on NF-κB is limited, studies on other SGLT2 inhibitors provide valuable insights:

TargetSGLT2 InhibitorModelChangeFold Change (vs. Control)Reference
p-p65 NF-κBDapagliflozindb/db mice liverReducedN/A (Significant reduction shown in blot)[11]
COX-2Dapagliflozindb/db mice liverReducedN/A (Significant reduction shown in blot)[11]
IL-6EmpagliflozinHFrEF patientsReduced~37% reduction in pg/mL[12]
TNF-αCanagliflozinAdenine-induced CKD ratsReducedDose-dependent reduction[11]

Disclaimer: The data above is from studies on dapagliflozin, empagliflozin, and canagliflozin and is presented to be representative of the SGLT2 inhibitor class. Further studies are needed to quantify the specific effects of this compound.

Signaling Pathway Diagram:

Ertugliflozin_NFkB This compound This compound IKK IKK This compound->IKK - Inflammatory_Stimuli Inflammatory Stimuli (e.g., Hyperglycemia, ROS) Inflammatory_Stimuli->IKK + IkB IκBα IKK->IkB P IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: this compound's inhibitory effect on the NF-κB pathway.

Oxidative Stress Response: Activation of the Nrf2 Pathway

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to cellular damage in cardiovascular and renal disease. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Representative Quantitative Findings (from other SGLT2 inhibitors):

Specific quantitative data on this compound's direct activation of Nrf2 is emerging. Studies on other SGLT2 inhibitors demonstrate the potential of this class of drugs to modulate this pathway:

TargetSGLT2 InhibitorModelChangeFold Change (vs. Control)Reference
Nrf2 Nuclear TranslocationCanagliflozinRat cardiac tissueIncreased~1.5-fold[13]
HO-1 mRNACanagliflozinHuman ECsIncreased~8-fold at 8h[14]
HO-1 ProteinCanagliflozinRat cardiac tissueIncreased~2-fold[13]
Nrf2 ExpressionEmpagliflozinDiabetic mice cardiac tissueIncreasedSignificantly increased[15]

Disclaimer: The data above is from studies on canagliflozin and empagliflozin and is presented to be representative of the SGLT2 inhibitor class. Further studies are needed to quantify the specific effects of this compound.

Signaling Pathway Diagram:

Ertugliflozin_Nrf2 This compound This compound Keap1 Keap1 This compound->Keap1 - Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition & Degradation Nrf2_nucleus Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cellular signaling.

Murine Model of Cardiac Hypertrophy (Transverse Aortic Constriction)

This model is widely used to induce pressure overload-induced cardiac hypertrophy and heart failure, mimicking conditions seen in human cardiovascular disease.

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • The mouse is intubated and ventilated.

    • A thoracotomy is performed to expose the aortic arch.

    • A 7-0 silk suture is passed around the transverse aorta between the innominate and left common carotid arteries.

    • A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

    • The needle is then withdrawn, creating a constriction of a defined diameter.

    • The chest is closed in layers.

  • Sham Operation: The same procedure is followed, but the suture is not tied.

  • This compound Administration: this compound is typically mixed into the chow at a specified dose (e.g., 225 mg/kg of chow) and provided ad libitum for the duration of the study (e.g., 10 weeks).[6]

  • Post-operative Care: Analgesics are administered post-surgery, and animals are monitored for recovery.

Western Blot Analysis of Cardiac Tissue

This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status.

  • Tissue Homogenization:

    • Frozen heart tissue is pulverized in liquid nitrogen.

    • The powdered tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • The homogenate is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

    • The supernatant containing the protein lysate is collected.

  • Protein Quantification: The protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, heated, and loaded onto an SDS-polyacrylamide gel.

    • Proteins are separated by size via electrophoresis.

    • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AMPKα, anti-mTOR) overnight at 4°C.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Cardiac Metabolomics via LC-MS

This powerful technique allows for the comprehensive analysis of small molecule metabolites in cardiac tissue, providing a snapshot of the metabolic state.

  • Sample Preparation:

    • Frozen heart tissue is weighed and homogenized in a cold solvent mixture (e.g., methanol:acetonitrile:water) to quench metabolic activity and extract metabolites.

    • The homogenate is centrifuged to precipitate proteins and other macromolecules.

    • The supernatant containing the metabolites is collected and dried.

  • LC-MS Analysis:

    • The dried metabolite extract is reconstituted in an appropriate solvent.

    • The sample is injected into a liquid chromatography (LC) system coupled to a mass spectrometer (MS).

    • Metabolites are separated by the LC column based on their physicochemical properties (e.g., polarity).

    • The separated metabolites are ionized and detected by the mass spectrometer, which measures their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The raw LC-MS data is processed to identify and quantify individual metabolites.

    • Metabolite identification is achieved by comparing their m/z values and retention times to a library of known standards.

    • Statistical analysis is performed to identify metabolites that are significantly altered by this compound treatment.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cellular signaling pathways in a preclinical model.

Experimental_Workflow Model Animal Model (e.g., TAC-induced Hypertrophy) Treatment This compound Treatment (vs. Vehicle Control) Model->Treatment Tissue_Harvest Tissue Harvest (Heart, Kidney, etc.) Treatment->Tissue_Harvest Protein_Analysis Protein Analysis (Western Blot) Tissue_Harvest->Protein_Analysis Metabolite_Analysis Metabolite Analysis (LC-MS) Tissue_Harvest->Metabolite_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR) Tissue_Harvest->Gene_Expression Phosphorylation Protein Phosphorylation (AMPK, mTOR) Protein_Analysis->Phosphorylation Expression_Levels Protein Expression (NF-κB, Nrf2 targets) Protein_Analysis->Expression_Levels Metabolic_Profile Metabolic Profile (Ketones, Fatty Acids) Metabolite_Analysis->Metabolic_Profile Target_Genes Target Gene Expression (HO-1, IL-6) Gene_Expression->Target_Genes Data_Integration Data Integration & Pathway Analysis Phosphorylation->Data_Integration Expression_Levels->Data_Integration Metabolic_Profile->Data_Integration Target_Genes->Data_Integration Conclusion Mechanistic Conclusions Data_Integration->Conclusion

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound exerts a profound influence on cellular signaling, extending far beyond its primary role in glucose transport. By activating AMPK and inhibiting mTOR, it promotes a cardioprotective metabolic state. Furthermore, its modulation of NF-κB and Nrf2 pathways suggests significant anti-inflammatory and antioxidant properties. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel interventions targeting these critical cellular pathways. A deeper understanding of these mechanisms will be crucial for optimizing the clinical application of this compound and for the development of next-generation therapies for cardiovascular and renal diseases.

References

Methodological & Application

Ertugliflozin in In Vitro Glucose Uptake Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, this compound effectively reduces blood glucose levels, making it a valuable therapeutic agent in the management of type 2 diabetes mellitus.[3] Understanding the in vitro effects of this compound on glucose transport is crucial for elucidating its mechanism of action and for the development of novel anti-diabetic therapies.

These application notes provide detailed protocols for performing in vitro glucose uptake assays using this compound in relevant cell lines. The methodologies described are suitable for screening and characterizing the effects of this compound and other SGLT2 inhibitors on cellular glucose transport.

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory concentrations of this compound.

Target Organism Assay Type IC50
hSGLT2HumanCell-free0.877 nM[1][2]
hSGLT1HumanCell-free1960 nM[1][2]

Table 1: In vitro inhibitory activity of this compound against human SGLT1 and SGLT2 transporters.

Cell Line Assay Type Tracer IC50
HUVECGlucose Uptake14C-Deoxyglucose85 µM[4]

Table 2: In vitro inhibition of glucose uptake by this compound in Human Umbilical Vein Endothelial Cells (HUVECs).

Parameter Value Condition
Cmax1 µM (436 ng/mL)[4]Daily therapeutic dose of 15 mg at steady state[4]

Table 3: Maximal plasma concentration (Cmax) of this compound.

Signaling Pathways and Experimental Workflow

The primary mechanism of this compound is the direct inhibition of SGLT2. However, in metabolically active tissues like adipose and muscle, glucose uptake is primarily mediated by the GLUT4 transporter, which translocates to the plasma membrane in response to insulin signaling. While SGLT2 inhibitors are not expected to directly interfere with this pathway, their systemic effects on glucose homeostasis can indirectly influence insulin sensitivity and signaling.

G cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt AS160 AS160 Akt->AS160 GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Insulin-mediated GLUT4 translocation pathway.

The following diagram illustrates a general workflow for an in vitro glucose uptake assay to evaluate the effect of this compound.

G cluster_workflow Experimental Workflow: In Vitro Glucose Uptake Assay start Start cell_culture 1. Cell Culture (e.g., 3T3-L1 Adipocytes or L6 Myotubes) start->cell_culture serum_starvation 2. Serum Starvation cell_culture->serum_starvation pre_incubation 3. Pre-incubation with this compound serum_starvation->pre_incubation stimulation 4. Insulin Stimulation (Optional) pre_incubation->stimulation glucose_uptake 5. Glucose Uptake Measurement (Radiometric or Fluorescent) stimulation->glucose_uptake data_analysis 6. Data Analysis glucose_uptake->data_analysis end End data_analysis->end

General workflow for in vitro glucose uptake assays.

Experimental Protocols

Two common methods for measuring glucose uptake are presented: a radiometric assay using ³H-2-deoxyglucose and a fluorescent assay using 2-NBDG.

Protocol 1: Radiometric Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is adapted from standard procedures for measuring glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (in 12-well plates)

  • This compound

  • Insulin (100 nM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • ³H-2-deoxyglucose

  • Cytochalasin B (as a negative control)

  • Phloridzin (as a general SGLT/GLUT inhibitor control)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes using a standard protocol (e.g., using IBMX, dexamethasone, and insulin).

  • Serum Starvation: Two to four hours before the assay, wash the differentiated adipocytes twice with serum-free DMEM and incubate in the same medium.

  • Pre-incubation with Inhibitors: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 100 µM) in KRH buffer for 30-60 minutes at 37°C. Include wells with vehicle control, cytochalasin B, and phloridzin.

  • Insulin Stimulation (Optional): To assess the effect on insulin-stimulated glucose uptake, add 100 nM insulin to the designated wells for the last 20-30 minutes of the pre-incubation period.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing ³H-2-deoxyglucose (final concentration ~0.1 µCi/mL) and unlabeled 2-deoxyglucose. Incubate for 5-10 minutes at 37°C.

  • Termination of Uptake: Stop the assay by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of glucose uptake and calculate the percentage of inhibition by this compound compared to the vehicle control.

Protocol 2: Fluorescent Glucose Uptake Assay in L6 Myotubes

This protocol utilizes the fluorescent glucose analog 2-NBDG to measure glucose uptake in L6 myotubes.

Materials:

  • Differentiated L6 myotubes (in 96-well black, clear-bottom plates)

  • This compound

  • Insulin (100 nM)

  • Krebs-Ringer-HEPES (KRH) buffer or PBS

  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture L6 myoblasts to confluence and differentiate into myotubes by reducing the serum concentration in the culture medium.

  • Serum Starvation: Before the assay, starve the myotubes in serum-free medium for 2-4 hours.

  • Pre-incubation with this compound: Wash the cells with KRH buffer or PBS. Pre-incubate with different concentrations of this compound for 30-60 minutes at 37°C.

  • Insulin Stimulation (Optional): Add 100 nM insulin to the appropriate wells for the final 20-30 minutes of pre-incubation.

  • Glucose Uptake: Add 2-NBDG (final concentration 50-100 µM) to each well and incubate for 30-60 minutes at 37°C.

  • Termination and Washing: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Quantify the fluorescence intensity and calculate the effect of this compound on glucose uptake.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers investigating the in vitro effects of this compound on glucose uptake. These assays are essential tools for characterizing the pharmacological profile of SGLT2 inhibitors and for exploring their potential mechanisms of action beyond renal glucose transport. The selection of the cell line and assay method should be guided by the specific research question and the available laboratory resources.

References

Application Notes and Protocols for the Use of Ertugliflozin in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2][3] By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][4] This mechanism of action makes it an effective therapeutic agent for type 2 diabetes mellitus.[2][4] Beyond its glycemic control, this compound has demonstrated beneficial effects on body weight, blood pressure, and renal and cardiovascular outcomes in clinical settings.[5][6][7] Preclinical studies in diabetic mouse models are crucial for elucidating the underlying mechanisms of these effects and for exploring further therapeutic potential. These application notes provide detailed protocols for inducing diabetes in mice and administering this compound, along with methods for assessing its efficacy.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[3][8] This leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion.[1][9] This primary action triggers a cascade of downstream effects that contribute to its therapeutic benefits.

Several signaling pathways are modulated by this compound treatment:

  • AMPK/SIRT1 Pathway: SGLT2 inhibitors have been shown to activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1).[10] This activation can lead to improved mitochondrial function and a reduction in cellular stress.[10]

  • mTOR Signaling: this compound has been observed to reduce cardiac mTOR signaling.[11] Sustained mTOR activation is associated with pathological cardiac hypertrophy and endoplasmic reticulum (ER) stress. By attenuating this pathway, this compound may protect against adverse cardiac remodeling.[11]

  • HIF-1α Pathway: Some studies suggest that SGLT2 inhibitors can modulate the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway, which may play a role in the renal protective effects of these drugs.[12][13]

Signaling Pathway Diagrams

SGLT2_Inhibition_Pathway cluster_kidney Renal Proximal Tubule cluster_systemic Systemic Effects Glucose_Filtrate Glucose in Glomerular Filtrate SGLT2 SGLT2 Glucose_Filtrate->SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Inhibition This compound This compound This compound->SGLT2 Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose Caloric_Loss Caloric Loss Urinary_Glucose_Excretion->Caloric_Loss Osmotic_Diuresis Osmotic Diuresis Urinary_Glucose_Excretion->Osmotic_Diuresis Body_Weight Reduced Body Weight Caloric_Loss->Body_Weight Blood_Pressure Reduced Blood Pressure Osmotic_Diuresis->Blood_Pressure

Caption: Mechanism of action of this compound via SGLT2 inhibition.

Downstream_Signaling cluster_cellular Cellular Signaling Pathways This compound This compound AMPK AMPK Activation This compound->AMPK SIRT1 SIRT1 Activation This compound->SIRT1 mTOR mTOR Signaling (Cardiac) This compound->mTOR HIF1a HIF-1α Modulation (Renal) This compound->HIF1a Mitochondrial_Function Improved Mitochondrial Function AMPK->Mitochondrial_Function SIRT1->Mitochondrial_Function Cardiac_Protection Reduced Cardiac Hypertrophy & ER Stress mTOR->Cardiac_Protection Inhibition Renal_Protection Renal Protection HIF1a->Renal_Protection

Caption: Downstream signaling pathways modulated by this compound.

Experimental Protocols

Induction of Type 2 Diabetes in Mice

A common method to induce a diabetic phenotype that mimics human type 2 diabetes is through a high-fat, high-sucrose (HFHS) diet.

Materials:

  • Male C57BL/6J mice (or other appropriate strain, e.g., db/db mice)

  • Standard chow diet (Control Diet - CD)

  • High-Fat, High-Sucrose (HFHS) diet (e.g., 58% kcal from fat, 28% kcal from sucrose)

  • Animal caging and husbandry supplies

  • Glucometer and test strips

  • Insulin assay kit (ELISA)

Procedure:

  • Acclimate mice to the animal facility for at least one week on a standard chow diet.

  • Randomly assign mice to two groups: a control group receiving a standard chow diet and a diabetic induction group receiving an HFHS diet.

  • Provide the respective diets and water ad libitum for a period of 4 to 6 months to induce the diabetic phenotype.[14]

  • Monitor body weight and food consumption weekly.

  • After the dietary induction period, confirm the diabetic phenotype by measuring fasting blood glucose, fasting insulin, and calculating the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR).[15] Mice with significantly elevated levels compared to the control group are considered diabetic.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile water)

  • Diet formulation supplies (if administering in feed)

  • Oral gavage needles

Procedure:

This compound can be administered through medicated feed or via oral gavage.

  • Medicated Feed (Chronic Studies):

    • Incorporate this compound into the powdered diet at a specified dose. A commonly used dose is 0.5 mg/g of diet.[16]

    • Provide the medicated diet to the treatment group of diabetic mice. The control diabetic group should receive the same diet without the drug.

    • Continue treatment for the desired study duration (e.g., 4 weeks to 4 months).[14][16]

  • Oral Gavage (Acute or Sub-chronic Studies):

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

    • Administer the this compound suspension or vehicle to the respective groups of mice via oral gavage once daily.

    • Ensure the volume administered is appropriate for the mouse's body weight.

Assessment of Efficacy

a. Glycemic Control:

  • Fasting Blood Glucose: Measure blood glucose from tail vein blood after a 6-hour fast using a glucometer at regular intervals throughout the study.

  • Glycated Hemoglobin (HbA1c): At the end of the study, collect whole blood for HbA1c analysis to assess long-term glycemic control.

  • Insulin Levels: Measure fasting plasma insulin levels using an ELISA kit.

  • HOMA-IR: Calculate HOMA-IR as an index of insulin resistance: (Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)) / 405.

b. Body Weight and Composition:

  • Monitor and record the body weight of each mouse weekly.

  • At the end of the study, body composition (fat mass and lean mass) can be assessed using techniques like DEXA or MRI.

c. Renal Function:

  • Urinary Glucose Excretion: House mice in metabolic cages to collect 24-hour urine samples and measure urinary glucose concentration.

  • Albuminuria: Measure the urine albumin-to-creatinine ratio (UACR) to assess kidney damage.

  • Glomerular Filtration Rate (GFR): While challenging in mice, GFR can be estimated through methods like creatinine clearance.

d. Cardiac Function:

  • Echocardiography: Perform transthoracic echocardiography to assess cardiac structure and function (e.g., left ventricular mass, ejection fraction).

  • Histology: At necropsy, collect heart tissue for histological analysis of hypertrophy and fibrosis.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Acclimatization (1 week) Diet Dietary Intervention (4-6 months) Start->Diet Control_Diet Control Diet (CD) Diet->Control_Diet HFHS_Diet High-Fat, High-Sucrose (HFHS) Diet Diet->HFHS_Diet Diabetes_Confirmation Confirmation of Diabetes (Fasting Glucose, Insulin, HOMA-IR) HFHS_Diet->Diabetes_Confirmation Treatment This compound Treatment (e.g., 4 months) Diabetes_Confirmation->Treatment CD_Placebo Group 1: CD + Placebo Treatment->CD_Placebo HFHS_Placebo Group 2: HFHS + Placebo Treatment->HFHS_Placebo HFHS_Ertu Group 3: HFHS + this compound Treatment->HFHS_Ertu Endpoint_Analysis Endpoint Analysis CD_Placebo->Endpoint_Analysis HFHS_Placebo->Endpoint_Analysis HFHS_Ertu->Endpoint_Analysis Glycemic_Control Glycemic Control (Glucose, HbA1c, Insulin) Endpoint_Analysis->Glycemic_Control Body_Weight_Comp Body Weight & Composition Endpoint_Analysis->Body_Weight_Comp Renal_Function Renal Function (UACR, GFR) Endpoint_Analysis->Renal_Function Cardiac_Function Cardiac Function (Echo, Histology) Endpoint_Analysis->Cardiac_Function

Caption: A typical experimental workflow for evaluating this compound.

Data Presentation

The following tables summarize representative quantitative data from studies using this compound in diabetic mouse models.

Table 1: Effects of this compound on Glycemic Parameters in HFHS Diet-Induced Diabetic Mice

ParameterControl Diet (CD)HFHS DietHFHS + this compound
HbA1c (%) ~4.5~6.0~4.7
Fasting Blood Glucose (mg/dL) ~100~150~105
Fasting Insulin (ng/mL) ~0.5~1.5~0.6
HOMA-IR ~12~55~15
Data are representative values compiled from studies such as Croteau et al.[15]

Table 2: Effects of this compound on Body Weight and Renal Function

ParameterControl Diet (CD)HFHS DietHFHS + this compound
Body Weight Gain (g) over 4 months ~10~25~15
Urine Albumin/Creatinine Ratio (UACR) NormalElevatedReduced
eGFR (ml/min/1.73m²) change over 104 weeks *-2.0N/A+0.1 (15mg) / -0.2 (5mg)
eGFR data is from human clinical trials as mouse model data is less standardized.[17][18]

Expected Outcomes and Troubleshooting

  • Glycemic Control: this compound is expected to significantly reduce fasting blood glucose and HbA1c levels in diabetic mice, often normalizing them to levels seen in control animals.[15][16]

  • Body Weight: Treatment with this compound is anticipated to attenuate the weight gain induced by a high-fat diet.[16][19] This is primarily due to caloric loss through urinary glucose excretion.

  • Renal and Cardiac Protection: In models of diabetic nephropathy and cardiomyopathy, this compound may improve markers of kidney function (e.g., reduce albuminuria) and prevent adverse cardiac remodeling.[14][16][20]

Troubleshooting:

  • Variability in Diabetic Phenotype: The severity of diabetes induced by diet can vary. Ensure a consistent diet source and sufficient duration of feeding. It may be necessary to screen mice and only include those that meet specific glycemic criteria.

  • Drug Administration Issues: If administering via medicated feed, ensure homogenous mixing to provide a consistent dose. For oral gavage, proper technique is crucial to avoid stress and injury to the animals.

  • Unexpected Mortality: In some diabetic mouse models, particularly those with severe phenotypes, mortality can be a concern. Monitor animal health closely and consult with veterinary staff.

By following these detailed protocols and application notes, researchers can effectively utilize diabetic mouse models to investigate the multifaceted effects of this compound and other SGLT2 inhibitors, contributing to a deeper understanding of their therapeutic potential.

References

Application Note: A Cell-Based Assay for High-Throughput Screening of Ertugliflozin and other SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ertugliflozin is an oral, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2][3][4][5][6][7][8] By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in adults with type 2 diabetes mellitus.[1][2][3][4][5][6][7][8] The development of robust and efficient screening methods is crucial for the discovery of new SGLT2 inhibitors and for characterizing their activity. This application note describes a detailed protocol for a cell-based assay designed for the high-throughput screening (HTS) of this compound and other potential SGLT2 inhibitors.

The assay utilizes a stable cell line recombinantly expressing human SGLT2 and a fluorescent glucose analog to measure glucose uptake. This non-radioactive method offers a safe and efficient platform for identifying and characterizing compounds that modulate SGLT2 activity.[9][10][11][12]

Signaling Pathway of this compound

Ertugliflozin_Mechanism cluster_renal_tubule Proximal Renal Tubule Lumen cluster_cell Tubular Epithelial Cell Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Transporter Glomerular Filtrate->SGLT2 Glucose & Na+ Co-transport Intracellular Space Intracellular Space SGLT2->Intracellular Space Reabsorption Glucose Glucose Glucose->SGLT2 Sodium Sodium Sodium->SGLT2 This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of this compound action on SGLT2 in the renal tubule.

Experimental Protocols

I. Generation of a Stable SGLT2-Expressing Cell Line

This protocol describes the generation of a Chinese Hamster Ovary (CHO) cell line that stably expresses human SGLT2. HEK293 cells are also a suitable alternative.[9][10]

Materials:

  • CHO-K1 cells

  • Human SGLT2 expression vector (e.g., pcDNA3.1-hSGLT2)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture CHO-K1 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: A day before transfection, seed the CHO-K1 cells in a 6-well plate to achieve 70-90% confluency on the day of transfection. Transfect the cells with the human SGLT2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Selection: 48 hours post-transfection, replace the growth medium with a selection medium containing an appropriate concentration of G418.

  • Clonal Selection: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until distinct antibiotic-resistant colonies appear.

  • Expansion and Validation: Isolate individual colonies and expand them. Validate the expression of SGLT2 via RT-qPCR and Western blotting. Functional validation is performed using the glucose uptake assay described below.

II. SGLT2-Mediated Glucose Uptake Assay

This protocol details a non-radioactive, fluorescence-based assay to measure glucose uptake in the stable SGLT2-expressing cell line. The assay utilizes 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog.[9][10][11][12]

Materials:

  • SGLT2-expressing CHO cells

  • Wild-type CHO-K1 cells (as a negative control)

  • Assay Buffer (Krebs-Ringer-HEPES buffer: 130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.3 mM MgSO4, 20 mM HEPES, pH 7.4)

  • 2-NBDG

  • This compound (or other test compounds)

  • Phlorizin (a known non-selective SGLT inhibitor, as a positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the SGLT2-expressing CHO cells and wild-type CHO-K1 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and culture overnight.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with warm Assay Buffer.

  • Compound Incubation: Add Assay Buffer containing various concentrations of this compound or other test compounds to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Phlorizin). Incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100 µM. Incubate for 1 hour at 37°C.

  • Termination and Measurement: Aspirate the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence. Add 100 µL of PBS to each well.

  • Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_uptake Glucose Uptake cluster_measurement Measurement Seed_Cells Seed SGLT2-expressing cells in 96-well plate Culture_Overnight Culture overnight Seed_Cells->Culture_Overnight Wash_Cells Wash cells with Assay Buffer Culture_Overnight->Wash_Cells Add_Compounds Add this compound or test compounds Wash_Cells->Add_Compounds Incubate_30min Incubate for 30 min Add_Compounds->Incubate_30min Add_2NBDG Add 2-NBDG (fluorescent glucose analog) Incubate_30min->Add_2NBDG Incubate_1hr Incubate for 1 hour Add_2NBDG->Incubate_1hr Wash_to_Remove Wash to remove extracellular 2-NBDG Incubate_1hr->Wash_to_Remove Read_Fluorescence Read intracellular fluorescence Wash_to_Remove->Read_Fluorescence

Caption: Workflow for the cell-based SGLT2 inhibitor screening assay.

Data Presentation

The following tables present hypothetical but realistic data obtained from the SGLT2 glucose uptake assay.

Table 1: Inhibition of 2-NBDG Uptake by this compound in SGLT2-Expressing CHO Cells

This compound Conc. (nM)Mean Fluorescence Intensity (RFU)Standard Deviation% Inhibition
0 (Vehicle)85424210
0.179853906.5
1654331023.4
10432121549.4
100215610574.8
100012346085.5
100009874588.4

Table 2: IC50 Values of Known SGLT2 Inhibitors

CompoundIC50 (nM)
This compound12.5
Canagliflozin25.8
Dapagliflozin15.2
Phlorizin45.7

Table 3: Selectivity of this compound for SGLT2 over SGLT1

TransporterThis compound IC50 (nM)Selectivity (SGLT1/SGLT2)
SGLT212.5\multirow{2}{*}{>2000-fold}
SGLT1>25,000

Conclusion

The described cell-based assay provides a robust, sensitive, and high-throughput compatible method for the screening and characterization of SGLT2 inhibitors like this compound. The use of a stable SGLT2-expressing cell line and a fluorescent glucose analog eliminates the need for radioactivity, enhancing safety and reducing costs. This assay can be a valuable tool in the discovery and development of novel therapeutics for type 2 diabetes.

References

Application Notes and Protocols for Ertugliflozin Administration in Equine Metabolic Syndrome Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equine Metabolic Syndrome (EMS) is an endocrine disorder characterized by insulin dysregulation (ID), obesity or regional adiposity, and an increased risk of hyperinsulinemia-associated laminitis (HAL).[1] Management strategies primarily focus on dietary control and exercise; however, pharmacological interventions are often necessary in refractory cases.[2] Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in human medicine to treat type 2 diabetes, have shown significant promise in managing hyperinsulinemia in equids.[3][4]

Ertugliflozin, an SGLT2 inhibitor, effectively reduces insulin levels and improves clinical signs of laminitis in horses and ponies with EMS.[5][6] This document provides detailed application notes and protocols for the administration of this compound in research and clinical settings, based on current studies.

Mechanism of Action

This compound selectively inhibits the SGLT2 protein located in the proximal renal tubules.[7][8] This protein is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[8] By blocking this transporter, this compound promotes the excretion of excess glucose in the urine (glucosuria).[7][9] This urinary glucose loss leads to a reduction in plasma glucose levels, which in turn decreases the stimulus for insulin secretion from the pancreas, helping to correct hyperinsulinemia.[4][9]

This compound Mechanism of Action cluster_0 Renal Proximal Tubule Bloodstream Bloodstream SGLT2 SGLT2 Protein Bloodstream->SGLT2 Reabsorption Glomerular_Filtrate Glomerular Filtrate (Urine) SGLT2->Glomerular_Filtrate Glucose_Urine Glucose Glomerular_Filtrate->Glucose_Urine Excretion Glucose_Blood Glucose Glucose_Blood->Bloodstream High Levels in EMS This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of this compound in the renal tubule.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a retrospective case series of 51 horses and ponies with hyperinsulinemia and laminitis treated with this compound (0.05 mg/kg once daily) for 30 days.[5][10][11]

Table 1: Effects of this compound on Insulin and Laminitis Score

ParameterMedian Pre-TreatmentMedian Post-Treatment (30 days)p-value
Insulin Concentration (μu/ml)>30043< 0.001
Modified Obel Laminitis Score (/12)101< 0.001

Table 2: Effects of this compound on Metabolic and Physical Parameters

ParameterMedian Pre-TreatmentMedian Post-Treatment (30 days)p-value
Serum Triglycerides (mmol/L)0.61.4< 0.001
Mean Body Weight (kg)307285< 0.001

Experimental Protocols

Protocol 1: this compound Administration

This protocol is based on dosages used in published case series.[5][6][10]

Objective: To reduce circulating insulin concentrations and improve clinical signs of laminitis in equids with EMS.

Materials:

  • This compound (human formulation tablets or compounded paste)[12]

  • Calibrated scale for accurate body weight measurement

  • Dosing syringe (for paste formulation)

Procedure:

  • Dosage Calculation: Accurately determine the horse's body weight. The recommended dose of this compound is 0.05 mg/kg.[7][13]

  • Administration: Administer the calculated dose orally once daily.[13] It has been recommended to administer on an empty stomach.[2]

    • Tablets: Can be crushed and mixed with a small amount of low-sugar carrier.

    • Paste: Administer directly into the horse's mouth using a dosing syringe.

  • Duration: Treatment is typically administered for a minimum of 30 days, with duration adjusted based on clinical response and monitoring of insulin levels.[5][13]

  • Concurrent Management: this compound should be used as an adjunct to, not a replacement for, strict dietary management (low non-structural carbohydrate forage) and, where possible, exercise.[1][2]

Ertugliflozin_Administration_Workflow start Start: Diagnosis of EMS/Hyperinsulinemia weigh 1. Obtain Accurate Body Weight start->weigh calculate 2. Calculate Dose (0.05 mg/kg) weigh->calculate administer 3. Administer Orally Once Daily calculate->administer monitor 4. Monitor Clinical Signs & Biochemical Parameters administer->monitor adjust 5. Adjust Treatment Based on Response monitor->adjust continue_tx Continue Treatment adjust->continue_tx No Resolution end End Protocol adjust->end Resolution continue_tx->administer Re-evaluate Logical_Relationship_Diagram EMS Equine Metabolic Syndrome (EMS) ID Insulin Dysregulation (Hyperinsulinemia) EMS->ID HAL Hyperinsulinemia-Associated Laminitis (HAL) ID->HAL This compound This compound Administration SGLT2 Inhibition of Renal SGLT2 This compound->SGLT2 causes Side_Effects Potential Side Effects (PU/PD, Hypertriglyceridemia) This compound->Side_Effects may cause Glucosuria Increased Urinary Glucose Excretion SGLT2->Glucosuria leads to Insulin_Reduction Reduced Blood Insulin Glucosuria->Insulin_Reduction results in Insulin_Reduction->HAL mitigates Laminitis_Improvement Improved Laminitis Score Insulin_Reduction->Laminitis_Improvement

References

Application Note: Quantification of Ertugliflozin in Human Plasma Using a Validated RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Ertugliflozin in human plasma. This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] The described method is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation extraction technique and a C18 stationary phase with UV detection. All experimental procedures and validation parameters are outlined to ensure reproducibility and compliance with regulatory guidelines.

Introduction

This compound is an oral hypoglycemic agent that effectively lowers blood glucose levels by inhibiting its reabsorption in the kidneys.[1] To support clinical and preclinical drug development, a reliable bioanalytical method for the quantification of this compound in biological matrices is essential.[4][5] This document provides a detailed protocol for an RP-HPLC method optimized for the determination of this compound in human plasma, offering a valuable tool for researchers, scientists, and drug development professionals.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., this compound D5

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ortho-phosphoric acid (OPA)

  • Ammonium acetate

  • Potassium dihydrogen phosphate

  • Human plasma (drug-free)

  • Ultrapure water

Instrumentation and Chromatographic Conditions

A summary of the instrumental and chromatographic conditions is provided in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and UV/PDA detector.[6]
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
Mobile Phase Methanol and 0.1% OPA in water (75:25 v/v).[6]
Flow Rate 1.0 mL/min.[6][7][8][9]
Injection Volume 20 µL.[6]
Column Temperature 30°C.[6][7]
Detection Wavelength 225 nm.[9]
Internal Standard (IS) This compound D5.[10]
Preparation of Solutions

3.1. Standard Stock Solutions

  • This compound Stock (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Internal Standard Stock (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound D5 in methanol.

3.2. Working Standard Solutions Prepare working standard solutions by serially diluting the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.[10]

3.3. Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation (Protein Precipitation)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to the US FDA guidelines for bioanalytical method validation.[10]

Validation ParameterResults
Linearity The calibration curve was linear over the concentration range of 1-500 ng/mL with a correlation coefficient (r²) > 0.99.[10]
Accuracy & Precision Intra-day and inter-day precision (%RSD) were within ±15% for all QC levels, and accuracy (%RE) was within 85-115%.
Recovery The mean extraction recovery of this compound from human plasma was determined to be >85%.
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1 ng/mL.[10]
Stability This compound was found to be stable in plasma after short-term storage at room temperature, long-term storage at -80°C, and after three freeze-thaw cycles.

Experimental Workflow

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock & Working Standard Solutions B Spike Plasma for Calibration Standards & QCs A->B D Add Internal Standard to Plasma Samples B->D C Collect Unknown Plasma Samples C->D E Protein Precipitation with Acetonitrile D->E F Centrifuge to Separate Supernatant E->F G Evaporate & Reconstitute F->G H Inject Sample into RP-HPLC System G->H I Chromatographic Separation on C18 Column H->I J UV Detection at 225 nm I->J K Integrate Peak Areas J->K L Construct Calibration Curve K->L M Quantify this compound in Unknown Samples L->M

Caption: Experimental workflow for the quantification of this compound in plasma.

Conclusion

The RP-HPLC method described in this application note is a reliable and validated technique for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for high-throughput analysis in a research or clinical setting. This method can be effectively implemented for pharmacokinetic and other related studies of this compound.

References

Preparing Ertugliflozin Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2][3][4] Its application in in vitro studies is crucial for understanding its mechanism of action and exploring its therapeutic potential beyond glycemic control. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in research settings.

Chemical Properties and Solubility

This compound is a crystalline solid with the molecular formula C22H25ClO7 and a molecular weight of 436.9 g/mol .[5] It is classified as a Biopharmaceutical Classification System (BCS) Class I drug, indicating high solubility and permeability.[6] For research purposes, it is typically supplied as a crystalline solid.[5]

The solubility of this compound in various solvents is a critical factor for the preparation of stock solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but has limited solubility in aqueous buffers.[5]

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)30 mg/mL, 87 mg/mL (fresh DMSO)[5][7]
Ethanol30 mg/mL[5]
Dimethyl Formamide (DMF)30 mg/mL[5]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound powder (purity ≥98%)[5]

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 436.9 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 436.9 g/mol x 1000 mg/g = 4.369 mg

  • Weighing:

    • Accurately weigh 4.369 mg of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.

  • Dissolving:

    • Add 1 mL of anhydrous/fresh DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[7] The solid compound is stable for at least 4 years at -20°C.[5]

Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers.[5] To prepare working solutions in cell culture media, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[5] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[5] It is not recommended to store aqueous solutions for more than one day.[5]

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage A Calculate Mass of this compound B Weigh this compound Powder A->B Required amount C Add DMSO B->C Transfer powder D Vortex to Dissolve C->D Mix thoroughly E Aliquot into smaller volumes D->E Prevent freeze-thaw cycles F Store at -20°C or -80°C E->F Long-term stability

Caption: Workflow for preparing this compound stock solution.

This compound's Mechanism of Action: SGLT2 Inhibition

This compound's primary mechanism of action is the selective inhibition of SGLT2 in the proximal tubules of the kidneys.[1][2][3][4] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion.[1][2][3][4]

G This compound's Inhibition of SGLT2 Signaling Pathway cluster_0 Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption transports Bloodstream Bloodstream Glucose Reabsorption->Bloodstream returns glucose to This compound This compound This compound->SGLT2 Inhibits

Caption: this compound inhibits SGLT2-mediated glucose reabsorption.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous, and cell culture-grade solvents to avoid introducing contaminants that could affect cell viability and experimental outcomes.

  • Aliquoting: To maintain the stability of the stock solution, it is crucial to aliquot it into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Final Solvent Concentration: When preparing working solutions by diluting the DMSO stock in cell culture media, ensure the final concentration of DMSO is low (typically <0.1% v/v) to prevent solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

  • Documentation: Maintain detailed records of stock solution preparation, including the lot number of this compound, date of preparation, concentration, and storage conditions.

By adhering to these protocols and best practices, researchers can ensure the consistent and effective use of this compound in their cell culture experiments, leading to reliable and reproducible scientific findings.

References

Application Notes and Protocols: In Vivo Imaging of Ertugliflozin Tissue Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Understanding the tissue distribution and target engagement of this compound is crucial for optimizing its therapeutic efficacy and safety profile. In vivo imaging techniques offer a non-invasive approach to visualize and quantify the biodistribution of this compound in real-time, providing valuable insights into its pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of potential in vivo imaging strategies and detailed protocols for assessing the tissue distribution of this compound. While specific studies on the in vivo imaging of radiolabeled this compound are not yet widely published, the following protocols are based on established methodologies for similar small molecules and SGLT2 inhibitors.

Key Imaging Modalities

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques suitable for quantitative in vivo biodistribution studies. These methods require the radiolabeling of the drug of interest, in this case, this compound, with a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Technetium-99m) radionuclide, respectively.

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the inhibition of SGLT2 in the proximal tubules of the kidneys.[1] Beyond its effects on glucose reabsorption, evidence suggests that this compound can modulate intracellular signaling pathways, such as the mTOR pathway, which is involved in cell growth, proliferation, and metabolism.

This compound and mTOR Signaling Pathway cluster_0 Upstream Regulators cluster_1 Core mTOR Pathway cluster_2 Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) TSC Complex TSC Complex Energy Status (AMP/ATP)->TSC Complex Akt Akt PI3K->Akt Akt->TSC Complex Rheb Rheb TSC Complex->Rheb Rheb->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition This compound This compound This compound->mTORC1 Modulates Experimental Workflow for In Vivo this compound Imaging Radiolabeling Radiolabeling QC Quality Control Radiolabeling->QC Administration Radiotracer Administration QC->Administration Animal Model Animal Model Preparation Animal Model->Administration Imaging In Vivo Imaging (PET/SPECT) Administration->Imaging ExVivo Ex Vivo Biodistribution Imaging->ExVivo Data Analysis Image and Data Analysis Imaging->Data Analysis ExVivo->Data Analysis

References

Protocol for Studying Ertugliflozin's Effect on Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action is to reduce renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels. This action is independent of insulin secretion. While this compound does not directly target pancreatic beta-cells, emerging evidence for the SGLT2 inhibitor class suggests significant indirect beneficial effects on beta-cell health and function. The sustained reduction in hyperglycemia alleviates glucotoxicity, a key driver of beta-cell dysfunction and apoptosis in T2DM. This protocol outlines a series of experiments to comprehensively evaluate the effects of this compound on pancreatic beta-cell function, proliferation, and survival.

Mechanism of Action on Beta-Cells: An Indirect Effect

This compound's positive impact on pancreatic beta-cells is primarily a consequence of its systemic glucose-lowering effect. Chronic hyperglycemia leads to glucotoxicity, which impairs beta-cell function through increased oxidative and endoplasmic reticulum (ER) stress. By promoting glucosuria, this compound reduces the glucose load on beta-cells, thereby mitigating these cytotoxic effects. This leads to an improvement in beta-cell function, enhanced survival, and potentially, preservation of beta-cell mass. Studies on other SGLT2 inhibitors have demonstrated an increase in the expression of key beta-cell transcription factors, such as MafA and Pdx1, which are crucial for beta-cell identity and function.

Ertugliflozin_BetaCell_Pathway This compound This compound SGLT2 SGLT2 in Kidney This compound->SGLT2 Inhibits UGE Increased Urinary Glucose Excretion SGLT2->UGE Leads to BloodGlucose Reduced Blood Glucose UGE->BloodGlucose Glucotoxicity Decreased Glucotoxicity BloodGlucose->Glucotoxicity BetaCell Pancreatic Beta-Cell Glucotoxicity->BetaCell Reduces burden on OxidativeStress Reduced Oxidative & ER Stress BetaCell->OxidativeStress Results in Function Improved Beta-Cell Function OxidativeStress->Function Survival Increased Beta-Cell Survival OxidativeStress->Survival Mass Preserved Beta-Cell Mass Survival->Mass

Caption: Indirect signaling pathway of this compound on beta-cells.

Quantitative Data Summary

Clinical Data: this compound

The following table summarizes the effect of this compound on a key marker of beta-cell function from a pooled analysis of four phase 3 clinical studies.

ParameterTreatment GroupMean Percent Change from Baseline (95% CI)Reference
HOMA-%β (Fasting) This compound (5 mg & 15 mg)14.7% (12.3, 17.1)[1]
Placebo-0.4% (-3.4, 2.5)[1]
Preclinical Data: SGLT2 Inhibitor Class Effects

Beta-Cell Proliferation

SGLT2 InhibitorAnimal ModelProliferation MarkerOutcomeReference
Luseogliflozindb/db miceBrdUSignificant increase in BrdU-positive beta-cells vs. control[2]
DapagliflozinDiabetic MiceKi67Significant increase in Ki67+/Insulin+ cells vs. vehicle[3]
EmpagliflozinSTZ-induced T1DM miceKi67Significant enhancement of Ki67 expression co-stained with insulin[4]

Beta-Cell Apoptosis

SGLT2 InhibitorAnimal ModelApoptosis MarkerOutcomeReference
Luseogliflozindb/db miceTUNEL50.2% decrease in TUNEL-positive beta-cells vs. control (not statistically significant)[2]
DapagliflozinDiabetic MiceCaspase 3Significant reduction in Caspase 3+/Insulin+ and Caspase 3+/Glucagon+ cells[3]
EmpagliflozinSTZ-induced T1DM miceTUNELSignificant reduction in TUNEL-positive beta-cells vs. vehicle[4]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on pancreatic beta-cells in a preclinical setting, for example, using a diabetic mouse model such as the db/db mouse.

Experimental_Workflow start Diabetic Animal Model (e.g., db/db mice) treatment Treatment with this compound or Vehicle Control start->treatment islet_isolation Islet Isolation treatment->islet_isolation pancreas_harvest Pancreas Harvest & Fixation treatment->pancreas_harvest gsis Glucose-Stimulated Insulin Secretion (GSIS) Assay islet_isolation->gsis atp Intracellular ATP Measurement islet_isolation->atp gene_expression RT-qPCR for MafA, Pdx1, etc. islet_isolation->gene_expression immuno Immunofluorescent Staining pancreas_harvest->immuno ki67 Ki67 (Proliferation) immuno->ki67 tunel TUNEL (Apoptosis) immuno->tunel mafa_pdx1 MafA/Pdx1 Expression immuno->mafa_pdx1

Caption: General experimental workflow for preclinical studies.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional capacity of isolated pancreatic islets to secrete insulin in response to glucose.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

  • Low glucose KRBH (e.g., 2.8 mM glucose).

  • High glucose KRBH (e.g., 16.7 mM glucose).

  • This compound stock solution.

  • Isolated pancreatic islets.

  • 35mm culture dishes and Eppendorf tubes.

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

  • Insulin ELISA kit.

Procedure:

  • Islet Pre-incubation:

    • Culture isolated islets overnight.

    • Pick islets of similar size and place them in a 35mm dish.

    • Pre-incubate the islets in 2 mL of low glucose KRBH for 1 hour at 37°C.

  • Basal Insulin Secretion:

    • Transfer a defined number of islets (e.g., 15) into Eppendorf tubes in triplicate for each condition.

    • Add 500 µL of low glucose KRBH to each tube.

    • Incubate for 1 hour at 37°C with tube lids open.

    • Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion:

    • To the same islets, add 500 µL of high glucose KRBH.

    • Incubate for 1 hour at 37°C with tube lids open.

    • Collect the supernatant for stimulated insulin measurement.

  • Insulin Quantification:

    • Measure insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the stimulation index (Insulin at high glucose / Insulin at low glucose).

    • Compare the stimulation indices between islets from this compound-treated and vehicle-treated animals.

Measurement of Intracellular ATP Levels

This assay determines the cellular energy status, which is critical for insulin secretion.

Materials:

  • ATP Assay Kit (luciferase-based).

  • Isolated pancreatic islets.

  • White opaque 96-well plates.

  • Luminometer.

Procedure:

  • Sample Preparation:

    • Culture isolated islets under desired conditions (with or without this compound).

    • Transfer a defined number of islets into the wells of a white opaque 96-well plate.

  • ATP Measurement:

    • Follow the protocol of a commercial ATP assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the necessary substrates for the luciferase reaction.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Generate a standard curve using the provided ATP standard.

    • Calculate the ATP concentration in the islet samples and normalize to the number of islets or protein content.

    • Compare ATP levels between this compound-treated and control groups.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Paraffin-embedded pancreatic tissue sections.

  • TUNEL assay kit.

  • Primary antibody against insulin.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Tissue Preparation:

    • Deparaffinize and rehydrate the pancreatic tissue sections.

    • Perform antigen retrieval as required by the TUNEL kit protocol.

  • TUNEL Staining:

    • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves permeabilization of the tissue, followed by incubation with the TdT reaction mixture.

  • Immunofluorescent Co-staining:

    • After the TUNEL reaction, block the sections and incubate with a primary antibody against insulin to identify beta-cells.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Image the sections using a fluorescence microscope.

    • Quantify the number of TUNEL-positive nuclei within the insulin-positive cells.

    • Express the data as the percentage of apoptotic beta-cells.

    • Compare the apoptosis rates between the this compound-treated and control groups.

Immunofluorescent Staining for Proliferation (Ki67) and Key Transcription Factors (MafA, Pdx1)

This method is used to visualize and quantify the expression of proteins indicative of cell proliferation and beta-cell identity.

Materials:

  • Paraffin-embedded pancreatic tissue sections.

  • Primary antibodies: anti-Ki67, anti-MafA, anti-Pdx1, anti-insulin.

  • Fluorescently labeled secondary antibodies.

  • DAPI.

  • Fluorescence microscope.

Procedure:

  • Tissue Preparation:

    • Deparaffinize, rehydrate, and perform antigen retrieval on the tissue sections.

  • Immunostaining:

    • Block the sections to prevent non-specific antibody binding.

    • Incubate with a cocktail of primary antibodies (e.g., anti-Ki67 and anti-insulin; or anti-MafA/Pdx1 and anti-insulin).

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

    • Counterstain with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • For proliferation, quantify the percentage of Ki67-positive nuclei within insulin-positive cells.

    • For transcription factors, quantify the nuclear localization and intensity of MafA and Pdx1 staining within insulin-positive cells.

    • Compare the results between the this compound-treated and control groups.

RT-qPCR for Gene Expression Analysis

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of genes involved in beta-cell function and identity.

Materials:

  • Isolated pancreatic islets.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (e.g., Ins1, Ins2, MafA, Pdx1, Glut2) and a housekeeping gene (e.g., Actb).

  • Real-time PCR system.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from isolated islets using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up the qPCR reactions with the cDNA, primers, and qPCR master mix.

    • Run the reactions on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the expression levels of target genes between the this compound-treated and control groups.

Conclusion

The protocols outlined in this document provide a comprehensive framework for elucidating the indirect, beneficial effects of this compound on pancreatic beta-cell pathophysiology. By combining functional assays with assessments of cell proliferation, apoptosis, and gene expression, researchers can gain valuable insights into the potential of this compound to preserve beta-cell mass and function in the context of type 2 diabetes. The expected outcomes, based on the class effect of SGLT2 inhibitors, are an improvement in beta-cell function and a reduction in beta-cell apoptosis, ultimately contributing to better glycemic control.

References

Application of Ertugliflozin in Cardiovascular Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2] While initially developed as a therapeutic agent for type 2 diabetes mellitus, a growing body of evidence from preclinical and clinical studies has highlighted its significant cardiovascular protective effects.[3][4][5] These benefits appear to extend beyond glycemic control, suggesting direct and indirect effects on the cardiovascular system.[5] This document provides detailed application notes and experimental protocols for the use of this compound in various cardiovascular research models, aimed at elucidating its mechanisms of action and evaluating its therapeutic potential.

Application Notes

This compound has been investigated in a range of cardiovascular research models, from in vivo animal studies of cardiac hypertrophy and heart failure to clinical trials in patients with type 2 diabetes and established cardiovascular disease. The choice of model depends on the specific research question being addressed.

In Vivo Models:

  • Cardiac Hypertrophy and Heart Failure (Transverse Aortic Constriction - TAC): The TAC model in mice induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure, mimicking the pathophysiology of hypertension-induced heart disease.[6] this compound has been shown to attenuate cardiac fibrosis and hypertrophy in this model, suggesting its potential to prevent or reverse pathological cardiac remodeling.[6] The proposed mechanisms include modulation of cardiac substrate metabolism, with a shift towards fatty acid and ketone body utilization, and a reduction in cardiac insulin signaling.[6]

  • Myocardial Ischemia/Reperfusion (I/R) Injury: This model, typically in rats, simulates the events of a myocardial infarction followed by revascularization. This compound has demonstrated cardioprotective effects in this setting, reducing infarct size.[7] The mechanism is thought to involve an increase in parasympathetic activity, as evidenced by increased vagal nerve firing rates.[7]

  • Diabetic Cardiomyopathy (High-Fat, High-Sucrose Diet): Rodent models fed a high-fat, high-sucrose diet develop features of diabetic cardiomyopathy, including diastolic dysfunction and impaired cardiac energetics.[8][9] this compound has been shown to improve contractile function and energetics in this model, associated with a reduction in elevated intracellular sodium levels.[8][9]

Clinical Research Models:

  • Patients with Type 2 Diabetes and Atherosclerotic Cardiovascular Disease (VERTIS CV Trial): This large-scale clinical trial provided crucial data on the cardiovascular safety and efficacy of this compound in a high-risk patient population.[10][11][12][13] While non-inferior to placebo for major adverse cardiovascular events, this compound significantly reduced the risk of hospitalization for heart failure.[10][11][12][13]

  • Patients with Type 2 Diabetes and Heart Failure: Mechanistic studies in this patient population have explored the effects of this compound on fluid volume, neurohormonal activation, and cardiac function.[14] These studies suggest that this compound promotes a state of euvolemia, which may contribute to its heart failure benefits.[14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various cardiovascular research models.

Table 1: Effects of this compound in a Mouse Model of Cardiac Hypertrophy (TAC)

ParameterControl (TAC)This compound (TAC)Fold Change/Percent Changep-valueReference
Mortality44%18%-59%<0.05[6]
Interstitial Cardiac Fibrosis5.76 ± 0.78%1.84 ± 0.58%-68%<0.01[6]
GLUT4 Expression--0.38-fold change0.0005[6]
ULK1(Ser757) Phosphorylation--0.59-fold change0.03[6]

Table 2: Effects of this compound in a Rat Model of Myocardial I/R Injury

ParameterControlThis compound (5 mg/kg/day)This compound (20 mg/kg/day)p-valueReference
Resting Heart Rate (bpm)346 ± 5329 ± 5-0.020[7]
Vagal Neuron Firing Rate (Hz)3.1 ± 0.88.6 ± 1.89.7 ± 1.70.038, 0.006[7]

Table 3: Effects of this compound in Clinical Trials (VERTIS CV)

OutcomePlaceboThis compoundHazard Ratio (95% CI)p-valueReference
Hospitalization for Heart Failure3.6%2.5%0.70 (0.54–0.90)0.006[10]
HHF in patients with prior HF--0.63 (0.44–0.90)-[10]
HHF in patients with EF ≤45%--0.48 (0.30–0.76)-[10]
Total HHF Events--Rate Ratio: 0.70 (0.56–0.87)-[10]
CV Death or HHF9.1%8.1%0.88 (0.75–1.03)0.11
Major Adverse Cardiovascular Events11.9%11.9%0.97 (0.85–1.11)<0.001 for non-inferiority

Table 4: Mechanistic Insights from a Clinical Study in Patients with T2D and Heart Failure

ParameterPlaceboThis compoundMean Differencep-valueReference
24-h Urinary Sodium Excretion (mmol/day) at 1 week--47.5 ± 22.10.032
24-h Urinary Volume at 1 week--Increased0.009
Extracellular Fluid (L) at 12 weeks---1.9 ± 0.80.01[14]
Estimated Plasma Volume (%) at 12 weeks---11.9 ± 13.90.02[14]
Supine Mean Arterial Pressure (mmHg) at 12 weeks---6.6 ± 2.70.02[14]

Experimental Protocols

In Vivo Models

1. Mouse Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

  • Animal Model: 20-week-old C57Bl/6J mice.

  • Surgical Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make a small incision at the suprasternal notch.

    • Dissect the soft tissue to expose the aortic arch.

    • Pass a 6-0 silk suture under the aortic arch between the innominate and left common carotid arteries.

    • Tie the suture around the aorta and a 27-gauge needle placed adjacent to the aorta.

    • Quickly remove the needle to create a constriction of a defined diameter.

    • Close the incision.

    • Sham-operated animals undergo the same procedure without the ligation of the aorta.

  • This compound Administration:

    • Dose: 225 mg/kg in chow diet.

    • Duration: 10 weeks, starting from the day of surgery.

  • Assessment of Cardiovascular Phenotype:

    • Echocardiography: To measure left ventricular dimensions and function.

    • Hemodynamic Measurements: Using a Millar catheter to assess pressure-volume loops.

    • Histology: Staining of heart sections (e.g., with Picrosirius Red) to quantify interstitial fibrosis.

    • Molecular Analysis: Western blotting and qPCR to analyze signaling pathways (e.g., AKT, AMPK, mTOR) and gene expression (e.g., GLUT4).

2. Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury

  • Animal Model: Male Sprague-Dawley rats (150-175 g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Intubate and ventilate the animal.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Ischemia: Maintain the occlusion for 40 minutes.

    • Reperfusion: Release the ligature to allow blood flow to resume for 2 hours.

  • This compound Administration:

    • Dose: 5 or 20 mg/kg per day in the diet.

    • Duration: 3-7 days prior to the I/R procedure.

  • Assessment of Cardioprotection:

    • Infarct Size Measurement: Stain heart slices with triphenyltetrazolium chloride (TTC) to delineate the viable and infarcted tissue.

    • Electrophysiology: Record vagal preganglionic neuron activity to assess parasympathetic tone.

3. Mouse Model of Diabetic Cardiomyopathy

  • Animal Model: Eight-week-old male C57BL/6J mice.

  • Diet-Induced Cardiomyopathy:

    • Diet: High-fat, high-sucrose (HFHS) diet (e.g., 58% kcal from fat, 26% kcal from sucrose).

    • Duration: Six months.

  • This compound Administration:

    • Dose: 0.5 mg/g of diet.

    • Duration: The last month of the six-month feeding period.

  • Assessment of Cardiac Function and Metabolism:

    • Echocardiography: To assess diastolic function.

    • Isolated Perfused Heart Studies: To measure contractile function and energetics using 31P NMR spectroscopy.

    • Metabolomics: To analyze cardiac metabolite profiles.

    • Biochemical Assays: To measure intracellular sodium concentration using 23Na NMR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

ertugliflozin_cardiac_fibrosis_pathway This compound This compound SGLT2_inhibition SGLT2 Inhibition This compound->SGLT2_inhibition Metabolic_Switch Metabolic Switch (↑ Ketones, ↑ Fatty Acids) SGLT2_inhibition->Metabolic_Switch AMPK_activation ↑ AMPK Signaling Metabolic_Switch->AMPK_activation mTOR_inhibition ↓ mTOR Signaling AMPK_activation->mTOR_inhibition Protein_Synthesis ↓ Protein Synthesis mTOR_inhibition->Protein_Synthesis Cardiac_Fibrosis ↓ Cardiac Fibrosis mTOR_inhibition->Cardiac_Fibrosis Cardiac_Hypertrophy ↓ Cardiac Hypertrophy Protein_Synthesis->Cardiac_Hypertrophy

Caption: this compound's effect on cardiac fibrosis and hypertrophy.

ertugliflozin_experimental_workflow start Start: Select Cardiovascular Research Model model_selection In Vivo Models: - Cardiac Hypertrophy (TAC) - Myocardial I/R - Diabetic Cardiomyopathy start->model_selection treatment This compound Administration (Diet or Gavage) model_selection->treatment assessment Assessment of Cardiovascular Phenotype treatment->assessment data_analysis Data Analysis and Interpretation assessment->data_analysis end End: Elucidation of Cardioprotective Mechanisms data_analysis->end

Caption: General experimental workflow for this compound studies.

ertugliflozin_ion_homeostasis_pathway This compound This compound Na_H_Exchanger ↓ Na+/H+ Exchanger Activity (Putative) This compound->Na_H_Exchanger Intracellular_Na ↓ Intracellular [Na+] Na_H_Exchanger->Intracellular_Na Mito_Ca ↑ Mitochondrial [Ca2+] Intracellular_Na->Mito_Ca via NCXmito ATP_Production ↑ ATP Production Mito_Ca->ATP_Production Contractile_Function Improved Contractile Function ATP_Production->Contractile_Function

Caption: this compound's proposed effect on ion homeostasis.

References

Application Notes and Protocols: Measuring Ertugliflozin's Impact on Mitochondrial Function In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ertugliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes. Beyond its primary mechanism of promoting urinary glucose excretion, emerging evidence suggests that SGLT2 inhibitors may exert direct effects on cellular metabolism and mitochondrial function. Unlike some other members of the SGLT2 inhibitor class, such as canagliflozin, in vitro studies have shown that this compound does not significantly inhibit mitochondrial activity in human umbilical vein endothelial cells (HUVECs), even at supra-pharmacological concentrations.[1][2] However, in mouse models of diabetic cardiomyopathy, this compound has been demonstrated to prevent mitochondrial dysfunction, enhance ATP production, and reduce the generation of reactive oxygen species (ROS).[3][4] Furthermore, this compound treatment has been associated with the upregulation of genes involved in oxidative phosphorylation and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of mitochondrial biogenesis and function.[5][6][7]

These application notes provide detailed protocols for in vitro assays to investigate the impact of this compound on key aspects of mitochondrial function. The methodologies described will enable researchers to assess mitochondrial respiration, cellular energy status, oxidative stress, and relevant signaling pathways.

Key Experimental Protocols

Measurement of Mitochondrial Respiration and Glycolysis

The Seahorse XFe96 Extracellular Flux Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. The oxygen consumption rate (OCR) is a direct indicator of mitochondrial respiration, while the extracellular acidification rate (ECAR) is an indicator of glycolysis.

Protocol: Seahorse XF Cell Mito Stress Test

This protocol is adapted from established methods for assessing mitochondrial function.[8][9][10][11]

Materials:

  • Seahorse XFe96 Analyzer and consumables (culture plates, sensor cartridge)

  • Cell culture medium appropriate for the cell line being used

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine)

  • Cell line of interest (e.g., HUVECs, cardiomyocytes, renal tubular cells)

Procedure:

  • Cell Seeding: The day before the assay, seed cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density for the cell type. Allow cells to adhere and grow overnight.

  • This compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Preparation: Prepare the assay medium and warm it to 37°C.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the plate.

    • Gently wash the cells twice with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Loading the Sensor Cartridge: Load the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XFe96 Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the pre-programmed Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the inhibitors and measurements after each injection.

  • Data Normalization: After the assay, normalize the OCR and ECAR data to the cell number or protein concentration in each well.

Data Analysis: The key parameters of mitochondrial function obtained from this assay include:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP-linked Respiration: The decrease in OCR after the addition of Oligomycin, an ATP synthase inhibitor.

  • Maximal Respiration: The maximum OCR achieved after the addition of FCCP, an uncoupling agent.

  • Proton Leak: The remaining OCR after Oligomycin injection that is not coupled to ATP synthesis.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.

  • Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

Assessment of Cellular Energy Status (ADP/ATP Ratio)

The ratio of ADP to ATP is a sensitive indicator of the cell's energy state. A lower ADP/ATP ratio indicates a higher energy charge.

Protocol: Luminescence-Based ADP/ATP Ratio Assay

Materials:

  • Luminescence-based ADP/ATP ratio assay kit

  • Cell line of interest

  • This compound stock solution

  • White, opaque 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle control as described in section 2.1.

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release ADP and ATP.

  • ATP Measurement:

    • Add the ATP detection reagent to the cell lysate. This reagent contains luciferase and its substrate, which produces light in the presence of ATP.

    • Measure the luminescence using a luminometer.

  • ADP Measurement:

    • In a separate reaction, convert ADP to ATP using the enzyme provided in the kit.

    • Add the ATP detection reagent and measure the total luminescence (representing the initial ATP plus the ATP converted from ADP).

  • Calculation: Calculate the ADP/ATP ratio based on the luminescence readings.

Measurement of Reactive Oxygen Species (ROS) Production

Increased mitochondrial activity can sometimes lead to the overproduction of ROS. Several fluorescent probes are available to measure cellular ROS levels.

Protocol: CM-H2DCFDA Assay for Cellular ROS

This protocol is based on established methods for ROS detection.[12][13][14][15]

Materials:

  • CM-H2DCFDA fluorescent probe

  • Cell line of interest

  • This compound stock solution

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or vehicle control. A positive control for ROS induction (e.g., H2O2) should be included.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with CM-H2DCFDA by incubating them in a solution containing the probe for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~529 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters

Treatment GroupBasal OCR (pmol/min)ATP-linked OCR (pmol/min)Maximal OCR (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control
This compound (1 µM)
This compound (10 µM)
This compound (100 µM)

Table 2: Effect of this compound on Cellular Energy Status and ROS Production

Treatment GroupADP/ATP RatioCellular ROS (Fluorescence Intensity)
Vehicle Control
This compound (1 µM)
This compound (10 µM)
This compound (100 µM)
Positive Control (e.g., H2O2)N/A

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture ertu_treatment This compound Treatment cell_culture->ertu_treatment seahorse Seahorse XF Mito Stress Test ertu_treatment->seahorse adp_atp ADP/ATP Ratio Assay ertu_treatment->adp_atp ros ROS Production Assay ertu_treatment->ros data_norm Data Normalization seahorse->data_norm adp_atp->data_norm ros->data_norm quant Quantification & Comparison data_norm->quant interp Interpretation of Results quant->interp

Caption: Experimental workflow for assessing this compound's impact on mitochondrial function.

This compound and AMPK Signaling Pathway

ampk_pathway cluster_cellular_effects Cellular Effects cluster_mitochondrial_outcomes Mitochondrial Outcomes This compound This compound ampk AMPK Activation This compound->ampk May activate pgc1a PGC-1α Activation ampk->pgc1a mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis oxphos Increased Oxidative Phosphorylation mito_biogenesis->oxphos atp_prod Enhanced ATP Production oxphos->atp_prod ros_dec Decreased ROS oxphos->ros_dec Improved efficiency leads to

Caption: Potential signaling pathway of this compound's effect on mitochondria via AMPK.

References

Application Notes and Protocols for the Use of Ertugliflozin in Non-Diabetic Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1] While initially developed for the treatment of type 2 diabetes mellitus, a growing body of preclinical evidence suggests that this compound exerts beneficial effects on cardiovascular and renal systems independent of its glucose-lowering action. These non-glycemic effects have sparked considerable interest in its therapeutic potential for a broader range of pathologies, including heart failure and chronic kidney disease, even in the absence of diabetes.

These application notes provide a comprehensive overview of the use of this compound in non-diabetic research models, summarizing key findings, detailing experimental protocols, and visualizing implicated signaling pathways.

Key Applications in Non-Diabetic Research

This compound has been investigated in various non-diabetic animal models to explore its effects on:

  • Cardiac Function and Metabolism: Particularly in the context of heart failure and cardiac hypertrophy, research has focused on its ability to improve cardiac energetics and contractile function.

  • Renal Protection: Studies are emerging that investigate the direct renal hemodynamic and protective effects of this compound in non-diabetic models of kidney injury.

  • Anti-inflammatory Effects: Preliminary research suggests that this compound may possess anti-inflammatory properties, a mechanism that could contribute to its organ-protective effects.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies utilizing this compound in non-diabetic animal models.

Table 1: Cardiac Effects of this compound in Non-Diabetic Rodent Models

ParameterAnimal ModelThis compound DoseKey FindingsReference
Contractile Reserve C57BL/6J Mice (Control Diet)0.5 mg/g of diet for 4 months~25% increase in rate-pressure product (RPP) at high work demand compared to untreated controls.[2][2]
Systolic Function C57BL/6J Mice (Control Diet)0.5 mg/g of diet for 4 monthsSuper-normalization of rate-pressure product (RPP) to 125% of control diet hearts at high work demand.[3][4][3][4]
Left Ventricular Function C57BL/6J Mice (Transverse Aortic Constriction model)225 mg/kg chow diet for 10 weeksSignificant improvement in left ventricular systolic and diastolic function (dp/dtmax and dp/dtmin).[5][5]
Myocardial Fibrosis C57BL/6J Mice (Transverse Aortic Constriction model)225 mg/kg chow diet for 10 weeksReduction in myocardial fibrosis.[5][5]

Table 2: Renal Effects of this compound in Non-Diabetic Rodent Models

ParameterAnimal ModelThis compound DoseKey FindingsReference
Renal Hemodynamics Sprague Dawley Rats (5/6 nephrectomy)0.9 mg/kg (single IP injection)No significant change in renal blood flow or creatinine clearance.[6][6]
Urinary Glucose Excretion Sprague Dawley Rats (Normal)0.9 mg/kg (single IP injection)Significant increase in urinary glucose excretion from 0.003 to 0.81 mg/min.[6][6]
Urinary Sodium Excretion Sprague Dawley Rats (Normal)0.9 mg/kg (single IP injection)Significant increase in urinary sodium excretion from 0.07 to 0.76 µmol/min.[6][6]
Renal Injury Markers Mice (Renal Ischemia-Reperfusion)Not specifiedAlleviated H/R-induced HK-2 cell damage.[3][3]

Signaling Pathways

This compound's effects in non-diabetic models appear to be mediated, at least in part, by the modulation of key cellular signaling pathways involved in energy metabolism and cellular stress.

Cardiac Metabolic Reprogramming

In the non-diabetic heart, this compound promotes a shift in cardiac substrate metabolism, enhancing fatty acid and ketone body oxidation. This is associated with the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway.[3][5] This metabolic reprogramming is thought to improve cardiac energetics and function.

Ertugliflozin_Cardiac_Metabolism This compound This compound SGLT2_inhibition SGLT2 Inhibition (Systemic Effects) This compound->SGLT2_inhibition Fasting_Like_State Fasting-Like State (Increased Ketones, FFAs) SGLT2_inhibition->Fasting_Like_State AMPK AMPK Activation Fasting_Like_State->AMPK mTOR mTOR Inhibition AMPK->mTOR OXPHOS Oxidative Phosphorylation (Upregulation) AMPK->OXPHOS FAO Fatty Acid Metabolism (Upregulation) AMPK->FAO Cardiac_Function Improved Cardiac Energetics & Function OXPHOS->Cardiac_Function FAO->Cardiac_Function

Caption: this compound's effect on cardiac metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application of this compound in non-diabetic research models.

Animal Model of Pressure-Overload Cardiac Hypertrophy

This protocol describes the induction of cardiac hypertrophy in mice, a model used to study the effects of this compound on the heart under stress.

Workflow:

TAC_Workflow acclimatization Acclimatization (1 week) randomization Randomization (this compound vs. Vehicle) acclimatization->randomization tac_surgery Transverse Aortic Constriction (TAC) Surgery randomization->tac_surgery treatment This compound Administration (in chow, 10 weeks) tac_surgery->treatment analysis Functional & Molecular Analysis (Echocardiography, Histology, Western Blot) treatment->analysis

Caption: Experimental workflow for the TAC model.

Materials:

  • 20-week-old C57BL/6J mice

  • This compound (225 mg/kg of chow diet)

  • Vehicle control chow

  • Surgical instruments for TAC surgery

  • Anesthesia (e.g., isoflurane)

  • Echocardiography system

  • Histology and Western blotting reagents

Procedure:

  • Animal Acclimatization: Acclimatize 20-week-old C57BL/6J mice to the housing conditions for at least one week before the experiment.

  • Randomization and Diet: Randomly assign mice to either the this compound group (receiving this compound-medicated chow) or the vehicle control group.

  • Transverse Aortic Constriction (TAC) Surgery:

    • Anesthetize the mice.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the aorta between the innominate and left common carotid arteries using a 7-0 silk suture tied around a 27-gauge needle.

    • Remove the needle to create a constriction.

    • Close the chest and allow the animal to recover.

  • Treatment: Continue the respective diets for 10 weeks post-surgery.

  • Functional and Molecular Analysis:

    • Perform serial echocardiography to assess cardiac function.

    • At the end of the treatment period, euthanize the animals and harvest the hearts.

    • Perform histological analysis (e.g., Masson's trichrome staining for fibrosis) and Western blotting for signaling proteins (e.g., AMPK, mTOR).[5]

Isolation of Cardiac Mitochondria from Mice

This protocol details the procedure for isolating cardiac mitochondria for functional assays.

Materials:

  • Mouse heart tissue

  • Isolation Buffer A (in mmol/L): 290 sucrose, 5 MOPS (pH 7.4), 2 EGTA, and 0.2% defatted albumin.

  • Isolation Buffer B (in mmol/L): 100 KCl, 5 MOPS (pH 7.4), 2 EGTA, and 0.2% defatted albumin with proteinase K (2 mg/g wet weight).

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

Procedure:

  • Tissue Preparation: Euthanize the mouse and rapidly excise the heart. Mince the ventricular tissue in ice-cold Isolation Buffer A.[2]

  • Homogenization: Homogenize the minced tissue using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 750 x g for 5 minutes at 4°C.

    • Collect the supernatant for the isolation of subsarcolemmal mitochondria (SSM).

    • Resuspend the pellet in Isolation Buffer B and re-homogenize to release interfibrillar mitochondria (IFM).

    • Centrifuge the re-homogenized suspension at 750 x g for 5 minutes at 4°C.

    • Collect the supernatant containing the IFM.

  • Mitochondrial Pelleting: Centrifuge the SSM and IFM supernatants separately at 5000 x g for 5 minutes to pellet the mitochondria.

  • Washing and Resuspension: Wash the mitochondrial pellets with an appropriate buffer and resuspend for functional assays.

Assessment of Cardiac Energetics by 31P NMR Spectroscopy

This protocol provides an overview of using 31P NMR spectroscopy to measure high-energy phosphates in isolated beating hearts.[7]

Procedure Overview:

NMR_Procedure heart_isolation Isolate Mouse Heart langendorff Langendorff Perfusion heart_isolation->langendorff nmr_setup Place Heart in NMR Tube and Insert into Spectrometer langendorff->nmr_setup data_acquisition Acquire 31P NMR Spectra nmr_setup->data_acquisition analysis Quantify Phosphocreatine (PCr) and ATP Levels data_acquisition->analysis

Caption: Procedure for 31P NMR spectroscopy of isolated hearts.

Procedure:

  • Heart Isolation and Perfusion: Isolate the mouse heart and cannulate the aorta for Langendorff perfusion with a Krebs-Henseleit buffer.

  • NMR Spectroscopy:

    • Place the perfused heart inside a 10 mm NMR tube.

    • Insert the tube into the NMR spectrometer.

    • Acquire 31P NMR spectra to detect the signals from phosphocreatine (PCr), ATP, and inorganic phosphate (Pi).

  • Data Analysis: Quantify the relative levels of PCr and ATP to assess the energetic state of the heart under baseline and stressed conditions (e.g., high workload challenge).

Conclusion

The use of this compound in non-diabetic research models has revealed promising organ-protective effects, particularly on the heart, that are independent of its glucose-lowering mechanism. The presented data and protocols provide a valuable resource for researchers investigating the therapeutic potential of this compound beyond its current clinical indications. Further research, especially focusing on the detailed molecular mechanisms and long-term effects in non-diabetic kidney disease models, is warranted to fully elucidate its pleiotropic benefits.

References

Application Notes and Protocols for the Analytical Techniques in Ertugliflozin Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ertugliflozin is an orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is used in the management of type 2 diabetes mellitus.[1][2] The manufacturing process of this compound and its storage can lead to the formation of impurities, which may include process-related substances and degradation products.[3] To ensure the safety, efficacy, and quality of the final drug product, it is imperative to have robust analytical methods for the identification, quantification, and control of these impurities.[3] This document provides detailed application notes and protocols for the impurity profiling of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. These methods are essential for routine quality control, stability testing, and regulatory compliance.[3][4]

Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions such as acid and alkali hydrolysis, oxidation, photolysis, and thermal stress.[5][6][7] this compound has been found to be susceptible to degradation under acidic and oxidative conditions, while it shows relative stability under alkaline, thermal, and photolytic stress.[6][7][8][9][10]

Experimental Workflow for this compound Impurity Profiling

The following diagram illustrates a typical workflow for the comprehensive impurity profiling of this compound.

Ertugliflozin_Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization cluster_3 Reporting and Control Sample This compound Bulk Drug / Formulation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation HPLC_Screening RP-HPLC Screening (UV Detection) Forced_Degradation->HPLC_Screening LCMS_Analysis LC-MS/MS Analysis (Impurity Identification) HPLC_Screening->LCMS_Analysis Peak Identification Impurity_Quantification Impurity Quantification (Using Validated HPLC Method) LCMS_Analysis->Impurity_Quantification Structure_Elucidation Structure Elucidation (HRMS, NMR) Impurity_Quantification->Structure_Elucidation For Unknown Impurities Reporting Reporting of Impurities Structure_Elucidation->Reporting Specification Setting Specification Limits Reporting->Specification

A typical workflow for this compound impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used technique for the separation and quantification of this compound and its impurities.[1][4] Several validated stability-indicating RP-HPLC methods have been reported.[5][7][11]

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is designed for the separation of this compound from its potential degradation products.

  • Instrumentation: A gradient HPLC system with a UV-Visible detector.

  • Chromatographic Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]

  • Mobile Phase:

    • Mobile Phase A: 0.01M pH 5.5 KH2PO4 Buffer.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: 70:30 (v/v) of Mobile Phase A and Mobile Phase B.[11]

  • Flow Rate: 1.0 mL/min.[1][11]

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.[11]

  • Injection Volume: 20 µL.

  • Diluent: A mixture of acetonitrile and water.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound bulk drug or an equivalent amount of powdered tablets in the diluent to achieve a similar concentration as the standard solution. Sonicate for 15 minutes to ensure complete dissolution and then dilute to the final volume.

  • Forced Degradation Samples: Subject the this compound sample to various stress conditions (e.g., 0.1N HCl at 80°C for 2 hours, 0.1N NaOH at 80°C for 2 hours, 3% H2O2 at room temperature for 24 hours, dry heat at 105°C for 24 hours, and UV light at 254 nm for 24 hours). Neutralize the acidic and basic solutions before injection.

Data Analysis:

  • The retention time for this compound is approximately 5.52 minutes under these conditions.[11]

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, robustness, and solution stability.[1][11] Linearity is typically observed in the concentration range of 5-25 µg/mL.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful hyphenated technique used for the identification and structural characterization of unknown impurities.[6][9][10] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry provides excellent resolution and sensitivity for detecting impurities at very low levels.[6]

Protocol 2: UPLC-MS Method for Identification of Degradation Products

This protocol is suitable for identifying degradation products formed during forced degradation studies.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[6]

  • Chromatographic Column: Acquity BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • A gradient elution program should be optimized to achieve good separation of all degradation products.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[6]

Sample Preparation:

Prepare forced degradation samples as described in Protocol 1. The concentration of the sample may need to be adjusted based on the sensitivity of the mass spectrometer.

Data Analysis:

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion of each impurity and its fragment ions.

  • This information, along with the retention time, is used to propose the structure of the impurities.[6] For novel impurities, further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required for unambiguous structure confirmation.[6][9][10]

Quantitative Data Summary

The following tables summarize the chromatographic data for this compound and some of its reported impurities.

Table 1: HPLC Retention Times of this compound and its Impurities

CompoundRetention Time (min)
This compound5.52[11]
Impurity I5.71[1][12]
Impurity II13.47[1][12]
Impurity III22.70[1][12]

Table 2: Validation Parameters for a Typical RP-HPLC Method

ParameterResult
Linearity Range50-150 µg/mL[1][12]
Correlation Coefficient (r²)0.999[1][12]
Accuracy (% Recovery)98.4 - 100.2%[1][12]
Precision (%RSD)< 2.0%[1]
Solution StabilityStable for 48 hours at room temperature[1][12]

Table 3: Known Process-Related and Degradation Impurities of this compound

Impurity NameMolecular FormulaMolecular WeightType
This compoundC₂₂H₂₅ClO₇436.89API
This compound Dimer ImpurityC₄₄H₅₀Cl₂O₁₄873.77Process-Related
This compound Ester ImpurityC₂₇H₃₀ClNO₉547.99Process-Related
Deschloro this compound ImpurityC₂₂H₂₆O₇402.44Process-Related
This compound Hydroxy Impurity--Degradation
Degradation Product 1 (Acid)--Degradation
Degradation Product 2 (Acid)--Degradation
Degradation Product 3 (Acid)--Degradation
Degradation Product 4 (Acid)--Degradation
Degradation Product 5 (Oxidative)--Degradation

Note: Detailed structural information and mass-to-charge ratios for all degradation products require access to specialized databases and further experimental data which may not be fully available in the public domain. The listed impurities are based on available literature.[3][6][13]

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive impurity profiling of this compound. The combination of a validated stability-indicating HPLC method for quantification and a sensitive LC-MS method for identification is crucial for ensuring the quality and safety of this compound drug substance and product. Adherence to these protocols and proper validation in accordance with regulatory guidelines will enable researchers and drug development professionals to effectively monitor and control impurities throughout the product lifecycle.

References

Metabolomic Analysis of Ertugliflozin Treatment in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic effects of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in preclinical animal models. This document includes quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

This compound is an oral SGLT2 inhibitor approved for the treatment of type 2 diabetes mellitus.[1] Its mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[2] Beyond its glucose-lowering effects, preclinical studies in animal models have demonstrated that this compound elicits significant metabolic reprogramming, particularly within the heart, suggesting a potential mechanism for its observed cardiovascular benefits.[3][4] This document outlines the methodologies used to investigate these metabolic changes and presents the key quantitative findings.

Quantitative Data Summary

The following tables summarize the quantitative data from metabolomics and physiological analyses of this compound treatment in various animal models.

Table 1: Animal Model and this compound Treatment Regimen

ParameterDetailsReference
Animal Model 20-week-old male C57BL/6J mice with transverse aortic constriction (TAC) induced cardiac hypertrophy[3]
8-week-old male C57BL/6J mice with high-fat, high-sucrose (HFHS) diet-induced diabetic cardiomyopathy[5]
Drug This compound[3][5]
Dosage 225 mg/kg in chow diet[3]
0.5 mg/g of diet[5]
Duration of Treatment 10 weeks[3]
4 weeks (administered during the last month of a 6-month diet)[5]
Control Groups Sham-operated or vehicle-treated animals on the respective diets[3][5]

Table 2: Key Metabolic and Physiological Changes with this compound Treatment

ParameterChange ObservedAnimal ModelReference
Cardiac Metabolites
Fatty AcidsIncreased abundanceTAC-induced hypertrophy mice[3]
Tricarboxylic Acid (TCA) Cycle MetabolitesIncreased abundance (specifically succinate was significantly induced)TAC-induced hypertrophy mice[3][6]
ATPIncreased abundanceTAC-induced hypertrophy mice[3]
Phosphocreatine (PCr)/ATP ratioNormalized in HFHS heartsHFHS diet-induced diabetic cardiomyopathy mice[5]
Cardiac Signaling
Insulin SignalingReducedTAC-induced hypertrophy mice[3]
AMP-activated protein kinase (AMPK) SignalingIncreasedTAC-induced hypertrophy mice[3]
Mechanistic Target of Rapamycin (mTOR) SignalingReducedTAC-induced hypertrophy mice[3]
Physiological Parameters
Left Ventricular FunctionImprovedTAC-induced hypertrophy mice[3]
Myocardial FibrosisReducedTAC-induced hypertrophy mice[3]
Glucose ToleranceImprovedTAC-induced hypertrophy mice[6]
Ketone Body ConcentrationsIncreasedTAC-induced hypertrophy mice[6]
Myocardial Intracellular Sodium ([Na+]i)Decreased to control levelsHFHS diet-induced diabetic cardiomyopathy mice[5]

Experimental Protocols

Animal Model of Cardiac Hypertrophy and this compound Treatment

This protocol describes the induction of cardiac hypertrophy in mice and subsequent treatment with this compound.

Materials:

  • 20-week-old C57BL/6J mice

  • This compound

  • Chow diet

  • Surgical instruments for transverse aortic constriction (TAC)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Induce cardiac hypertrophy in mice via transverse aortic constriction (TAC) surgery as previously described. Sham-operated animals will serve as controls.

  • Following surgery, randomize mice to receive either a standard chow diet or a chow diet containing this compound (225 mg/kg).

  • Maintain the treatment for 10 weeks.

  • Monitor animal health and body weight regularly.

  • At the end of the treatment period, euthanize the animals and harvest cardiac tissue for metabolomic and further molecular analysis. Snap-freeze tissue in liquid nitrogen and store at -80°C.

Targeted Metabolomics of Cardiac Tissue

This protocol provides a general workflow for the analysis of specific metabolites in cardiac tissue using mass spectrometry.

Materials:

  • Frozen cardiac tissue (~50 mg)

  • Methanol, water, and chloroform (LC-MS grade)

  • Internal standards

  • Homogenizer

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Metabolite Extraction:

    • Weigh approximately 50 mg of frozen cardiac tissue.

    • Add ice-cold 80% methanol containing internal standards.

    • Homogenize the tissue using a mechanical homogenizer.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Inject the extracted metabolites into an LC-MS system.

    • Separate metabolites using a suitable chromatography column (e.g., C18 for reverse-phase or a HILIC column for polar metabolites).

    • Detect and quantify metabolites using a mass spectrometer operating in a targeted mode (e.g., selected reaction monitoring, SRM).

  • Data Analysis:

    • Integrate peak areas for each targeted metabolite.

    • Normalize the data to the internal standard and tissue weight.

    • Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences between treatment groups.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the steps for analyzing the protein expression levels of key signaling molecules.

Materials:

  • Frozen cardiac tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize frozen cardiac tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and separate them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_animal_model Animal Model and Treatment cluster_sample_collection Sample Collection cluster_analysis Metabolomic and Molecular Analysis animal_model C57BL/6J Mice (Cardiac Hypertrophy or Diabetic Cardiomyopathy) treatment This compound Treatment (10 weeks) animal_model->treatment control Vehicle/Control Diet animal_model->control tissue_harvest Cardiac Tissue Harvest treatment->tissue_harvest control->tissue_harvest metabolomics Targeted Metabolomics (LC-MS) tissue_harvest->metabolomics western_blot Western Blotting tissue_harvest->western_blot data_analysis Data Integration and Analysis metabolomics->data_analysis western_blot->data_analysis

Caption: Experimental workflow for metabolomics analysis of this compound in animal models.

signaling_pathway cluster_metabolism Substrate Metabolism cluster_cell_growth Cell Growth and Survival This compound This compound ampk AMPK This compound->ampk Activates insulin_signaling Insulin Signaling This compound->insulin_signaling Inhibits er_stress ER Stress & Apoptosis This compound->er_stress Reduces fatty_acid_ox Fatty Acid Oxidation ampk->fatty_acid_ox Promotes mtor mTOR Signaling ampk->mtor Inhibits insulin_signaling->mtor Activates tca_cycle TCA Cycle & ATP Production fatty_acid_ox->tca_cycle ketone_catabolism Ketone Body Catabolism ketone_catabolism->tca_cycle mtor->er_stress Leads to

Caption: this compound's impact on cardiac signaling pathways.

Conclusion

The metabolomic analysis of this compound treatment in animal models reveals a significant shift in cardiac energy metabolism. This compound promotes a switch towards the utilization of fatty acids and ketone bodies, increases ATP production, and modulates key signaling pathways such as AMPK and mTOR. These metabolic changes are associated with improved cardiac function and reduced pathology in models of heart disease. The protocols and data presented here provide a framework for further investigation into the metabolic effects of SGLT2 inhibitors and their potential therapeutic applications beyond glycemic control.

References

Troubleshooting & Optimization

Optimizing Ertugliflozin Concentration for Primary Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Ertugliflozin in primary cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily responsible for the reabsorption of glucose in the proximal tubules of the kidneys. By inhibiting SGLT2, this compound blocks this reabsorption, leading to the excretion of glucose in the urine.[1] In a cellular context, this inhibition can be leveraged to study glucose transport and its downstream effects in various primary cell types that may express SGLT2.

Q2: What is the in vitro potency of this compound?

A2: this compound has a half-maximal inhibitory concentration (IC50) of 0.877 nM for human SGLT2. It exhibits high selectivity for SGLT2 over SGLT1, with an IC50 for human SGLT1 of 1960 nM, representing a greater than 2000-fold selectivity.[2]

Q3: What is a good starting concentration for this compound in primary cell culture?

A3: Based on its high in vitro potency and concentrations used for other SGLT2 inhibitors in similar studies, a good starting point for this compound concentration in primary cell culture is in the low nanomolar to low micromolar range. We recommend performing a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific primary cell type and experimental endpoint.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: What are the known signaling pathways affected by this compound?

A5: Beyond its direct effect on glucose transport, this compound and other SGLT2 inhibitors have been shown to modulate several intracellular signaling pathways. These include the IGF1R/PI3K/Akt pathway , the mTOR signaling pathway , and the AMPK pathway . The specific effects can be cell-type dependent and are an active area of research.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound 1. Incorrect concentration: The concentration used may be too low to elicit a response in your specific primary cell type. 2. Low or absent SGLT2 expression: The primary cells you are using may not express SGLT2 or express it at very low levels. 3. Short incubation time: The duration of treatment may be insufficient to observe the desired effect. 4. Inactive compound: The this compound stock solution may have degraded.1. Perform a dose-response study with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Verify SGLT2 expression in your primary cells using techniques like qPCR or Western blotting. 3. Extend the incubation time, performing a time-course experiment (e.g., 24, 48, 72 hours). 4. Prepare a fresh stock solution of this compound.
High cell death or cytotoxicity 1. This compound concentration is too high: High concentrations of any compound can lead to off-target effects and cytotoxicity. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Cell sensitivity: Primary cells can be more sensitive to chemical treatments than immortalized cell lines.1. Lower the concentration of this compound. Refer to your dose-response curve to find a non-toxic, effective concentration. 2. Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to achieve this. 3. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your main experiment to monitor cell health.
Inconsistent or variable results 1. Inconsistent cell seeding density: Variations in the number of cells plated can lead to variability in the response to treatment. 2. Passage number of primary cells: Primary cells have a limited lifespan and their characteristics can change with increasing passage number. 3. Variability in this compound dilution: Inaccurate pipetting when preparing working solutions can lead to inconsistent concentrations.1. Ensure a consistent cell seeding density across all wells and experiments. 2. Use primary cells at a consistent and low passage number for all experiments. 3. Use calibrated pipettes and be meticulous when preparing serial dilutions.
Unexpected off-target effects 1. Interaction with other transporters: While highly selective for SGLT2, at very high concentrations, there might be some interaction with other transporters. 2. Modulation of unknown signaling pathways: The full range of cellular effects of this compound is still under investigation.1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. If you suspect off-target effects, consider using another SGLT2 inhibitor with a different chemical structure as a control.

Quantitative Data Summary

The following table summarizes key in vitro data for this compound and provides a starting point for experimental design.

ParameterValueCell Type/SystemReference
IC50 (hSGLT2) 0.877 nMHuman SGLT2 expressed in CHO cells[2]
IC50 (hSGLT1) 1960 nMHuman SGLT1 expressed in CHO cells[2]
Selectivity (SGLT1/SGLT2) >2000-fold[2]
Suggested Starting Concentration Range 1 nM - 1 µMPrimary CellsExtrapolated from potency and other SGLT2i studies

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific primary cell type and experimental setup.

Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)

This protocol outlines a method to determine the effective and non-toxic concentration range of this compound for your primary cells using a cell viability assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound powder

  • Sterile DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Allow the cells to adhere and recover for 24 hours.

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

    • Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

  • Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. Include a "no treatment" control with fresh medium only.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity and to identify the optimal non-toxic concentration range for your functional assays.

Protocol 2: Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in primary cells that express SGLT2.

Materials:

  • Primary cells expressing SGLT2

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phlorizin (a non-selective SGLT inhibitor, as a positive control)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed primary cells in 24-well plates and grow to confluence.

  • Pre-incubation:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells for 30 minutes at 37°C with KRH buffer containing the desired concentrations of this compound, a vehicle control, or a positive control (e.g., 100 µM Phlorizin).

  • Glucose Uptake:

    • Add 2-deoxy-D-[³H]glucose (to a final concentration of 1 µCi/mL) or 2-NBDG (to a final concentration of 100 µM) to each well.

    • Incubate for 10-30 minutes at 37°C. The optimal time should be determined empirically.

  • Termination of Uptake:

    • Aspirate the uptake solution and rapidly wash the cells three times with ice-cold KRH buffer to stop the glucose uptake.

  • Cell Lysis and Measurement:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • For fluorescent glucose, measure the fluorescence of the lysate using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the glucose uptake to the total protein content in each well.

    • Compare the glucose uptake in this compound-treated cells to the vehicle control to determine the inhibitory effect.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in primary cell culture.

Ertugliflozin_Mechanism_of_Action cluster_membrane Cell Membrane SGLT2 SGLT2 Glucose_Intracellular Intracellular Glucose & Na+ SGLT2->Glucose_Intracellular Glucose_Extracellular Extracellular Glucose & Na+ Glucose_Extracellular->SGLT2 Co-transport This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of this compound action on SGLT2.

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Assay (e.g., MTT) start->dose_response determine_conc Determine Optimal Non-Toxic Concentration dose_response->determine_conc functional_assay Functional Assay (e.g., Glucose Uptake) determine_conc->functional_assay data_analysis Data Analysis and Interpretation functional_assay->data_analysis end End: Results data_analysis->end

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue no_effect No Effect Observed issue->no_effect Yes high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Yes inconsistent_results Inconsistent Results issue->inconsistent_results Yes end Proceed with Optimized Protocol issue->end No check_conc Check Concentration & SGLT2 Expression no_effect->check_conc lower_conc Lower Concentration & Check DMSO high_cytotoxicity->lower_conc standardize_protocol Standardize Seeding & Passage Number inconsistent_results->standardize_protocol check_conc->end lower_conc->end standardize_protocol->end

Caption: A logical approach to troubleshooting common issues.

References

Troubleshooting Ertugliflozin assay interference from excipients

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Ertugliflozin assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to excipient interference during the analytical testing of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments. Each question is followed by potential causes, detailed troubleshooting steps, and preventative measures.

Q1: Why am I observing extraneous peaks or a noisy baseline in my chromatogram?

Potential Cause: Interference from one or more excipients in the drug formulation, or impurities in the solvents. Common excipients in this compound formulations include lactose monohydrate, microcrystalline cellulose, crospovidone, and magnesium stearate.

Troubleshooting Steps:

  • Analyze a Placebo Sample: Prepare and analyze a placebo formulation (containing all excipients but no this compound). This will help you identify the retention times of any interfering peaks.

  • Solvent Blank Injection: Inject a sample of your mobile phase and diluent to rule out contamination from your solvents or system.

  • Review Sample Preparation: Ensure that the sample is fully dissolved and that insoluble excipients like microcrystalline cellulose are removed by centrifugation or filtration (using a 0.45 µm filter) before injection. Inadequate removal can lead to column clogging and baseline noise.

  • Check Excipient Solubility: Verify the solubility of all excipients in your chosen diluent. Poorly soluble excipients can precipitate in the sample vial or on the column.

Preventative Measures:

  • Always run a placebo blank during method development to identify potential interferences.

  • Filter all samples and mobile phases through appropriate syringe filters and solvent filters, respectively.

  • Use high-purity (HPLC-grade) solvents and reagents.

Q2: My this compound peak is showing significant tailing. What could be the cause?

Potential Cause: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, often exacerbated by certain excipients or inadequate mobile phase conditions.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The interaction of basic analytes with acidic silanol groups on the column packing is a common cause of tailing. Adjusting the pH of the mobile phase can help suppress these interactions. For this compound analysis, a mobile phase with a pH around 3.0-4.0 is often effective.[1]

  • Check for Column Contamination: Hydrophobic excipients like magnesium stearate can accumulate on the column, leading to peak tailing.

  • Column Wash: If you suspect contamination, wash the column with a strong solvent (e.g., isopropanol or a gradient of increasing organic solvent concentration).

  • Use a Guard Column: A guard column can help protect your analytical column from strongly retained excipients and particulate matter.

Experimental Protocol: Column Washing Procedure

StepSolvent ASolvent BFlow Rate (mL/min)Duration (min)Purpose
1WaterAcetonitrile1.010Remove buffer salts
2Isopropanol-1.020Remove strongly retained hydrophobic compounds
3Mobile PhaseMobile Phase1.015Re-equilibrate the column

Visualization: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_ph Adjust Mobile Phase pH start->check_ph check_contamination Suspect Column Contamination? check_ph->check_contamination wash_column Perform Column Wash check_contamination->wash_column Yes use_guard Implement Guard Column check_contamination->use_guard No replace_column Replace Column wash_column->replace_column Issue Persists resolve Problem Resolved wash_column->resolve Resolved use_guard->resolve replace_column->resolve

Caption: A flowchart for troubleshooting peak tailing in HPLC analysis.

Q3: I'm seeing a broad peak at a late retention time. Could this be an excipient?

Potential Cause: Yes, this is a common issue caused by late-eluting, hydrophobic compounds. Magnesium stearate is a lubricant commonly used in tablet formulations and is known for its hydrophobicity. It can be retained on a C18 column and elute as a broad peak, especially during a gradient run.

Troubleshooting Steps:

  • Increase Organic Content in Mobile Phase: If using an isocratic method, you may need to increase the percentage of the organic solvent to elute the hydrophobic compound more quickly.

  • Implement a Gradient: A gradient elution starting with a lower organic concentration and ramping up to a high concentration can effectively wash off strongly retained compounds like magnesium stearate after your analyte of interest has eluted.

  • Sample Preparation Modification: Consider a liquid-liquid extraction or solid-phase extraction (SPE) step during sample preparation to remove highly hydrophobic excipients before injection.

Experimental Protocol: Gradient Elution for this compound with Wash Step

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)
0.07030
10.03070
12.0595
15.0595
15.17030
20.07030

This is an example protocol and should be optimized for your specific application.

Q4: The retention time of my this compound peak is shifting between injections. What is the problem?

Potential Cause: Retention time shifts can be due to several factors, including changes in mobile phase composition, column temperature fluctuations, or column degradation. Excipients can contribute to the latter.

Troubleshooting Steps:

  • Check Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is properly degassed.

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

  • Evaluate Column Health: If retention times are consistently decreasing and peak shape is deteriorating, your column may be degrading. This can be accelerated by the build-up of excipients. Refer to the column washing protocol in Q2.

  • Ensure Proper Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Visualization: Factors Affecting Retention Time Stability

G main Retention Time Stability Mobile Phase Composition Column Temperature Column Health System Equilibration sub1 Consistent Preparation & Degassing main:f0->sub1 sub2 Use of Column Oven main:f1->sub2 sub3 Regular Washing & Guard Column Use main:f2->sub3 sub4 Sufficient Equilibration Time main:f3->sub4

Caption: Key factors influencing the stability of HPLC retention times.

Summary of Common Excipients and Potential Interferences

ExcipientFunction in FormulationPotential HPLC InterferenceRecommended Action
Lactose Monohydrate Filler/DiluentGenerally, does not interfere in reversed-phase HPLC as it is highly polar and elutes in the void volume.Ensure complete dissolution during sample preparation.
Microcrystalline Cellulose Binder/DisintegrantInsoluble in common HPLC solvents. Can cause high backpressure and column blockage if not removed.Centrifuge and filter sample extracts through a 0.45 µm filter prior to injection.
Crospovidone DisintegrantCan potentially interact with cationic drugs, though less likely to interfere chromatographically in reversed-phase.Ensure proper sample workup and filtration.
Magnesium Stearate LubricantHydrophobic; can be strongly retained on C18 columns, leading to late elution, broad peaks, and potential carryover.Use a gradient with a high organic wash step, or modify sample preparation to remove it.

Key Experimental Protocols

Standard HPLC-UV Method for this compound

This is a general protocol and may require optimization.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.01M KH2PO4, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common ratio is 70:30 (v/v).[3]

  • Flow Rate: 1.0 mL/min[2][4]

  • Detection Wavelength: ~220-240 nm[2][4]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 30-35°C

Sample Preparation from Tablets
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of water and acetonitrile, similar to the mobile phase) to about 70% of the flask volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Centrifuge a portion of the solution to pellet the insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Visualization: Sample Preparation Workflow

G start Weigh Tablet Powder dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Dissolve API dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute centrifuge Centrifuge to Pellet Excipients dilute->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject

Caption: A typical workflow for preparing tablet samples for HPLC analysis.

References

Technical Support Center: Forced Degradation Studies of Ertugliflozin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Ertugliflozin under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is this compound most likely to degrade?

A1: this compound is relatively stable under thermal, photolytic, neutral, and alkaline hydrolysis conditions.[1][2][3][4][5][6][7] However, significant degradation is observed under acidic and oxidative stress.[1][2][3][4][5][6][7] Some studies have also reported notable degradation under photolytic and oxidative conditions, while finding it stable in acidic, alkaline, and thermal conditions.[8] Another study observed extensive degradation in basic conditions and significant degradation in acidic and oxidative hydrolysis.[9]

Q2: How many degradation products of this compound have been identified?

A2: Under acidic hydrolysis, up to four degradation products (DP-1, DP-2, DP-3, & DP-4) have been identified.[2][3] In oxidative conditions, one major degradation product (DP-5) has been reported.[2][3] It is noteworthy that some of these degradation products are considered novel and have been structurally characterized using advanced analytical techniques.[2][3]

Q3: What are the recommended analytical techniques for separating and identifying this compound and its degradation products?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used technique for the separation and quantification of this compound and its degradation products.[8][9][10][11] For structural elucidation and characterization of the degradation products, hyphenated techniques such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1][2][3][12]

Q4: Are there any known degradation pathways for this compound?

A4: Yes, proposed degradation pathways for this compound under acidic and oxidative hydrolysis have been described.[7] Under acidic conditions, the degradation involves hydrolysis. In oxidative conditions, the degradation mechanism is also proposed.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No degradation observed under acidic or oxidative stress. Insufficient stress conditions (concentration of stressor, temperature, or time).1. Increase the concentration of the acid (e.g., 1N HCl) or oxidizing agent (e.g., 30% H₂O₂).[1][4] 2. Increase the temperature (e.g., 60°C for acid hydrolysis).[1][4] 3. Extend the duration of the stress study (e.g., up to 48 hours).[4]
Poor separation of this compound and its degradation products. Suboptimal HPLC method parameters.1. Adjust the mobile phase composition. A common mobile phase is a mixture of an acetate buffer and acetonitrile.[8] 2. Optimize the pH of the buffer. A pH of 4.0 has been used successfully.[8] 3. Evaluate different C18 columns.[8][10] 4. Adjust the flow rate. A flow rate of 0.7 mL/min to 1.0 mL/min is often used.[9][10][11]
Unexpected peaks in the chromatogram. Contamination from reagents, solvents, or the sample matrix.1. Run a blank injection of the mobile phase and diluent to check for contamination. 2. Ensure high purity of all reagents and solvents used. 3. Properly filter all samples and mobile phases before injection.
Inconsistent retention times. Fluctuations in temperature, mobile phase composition, or flow rate.1. Use a column oven to maintain a consistent temperature (e.g., 28°C or 37°C).[8][9] 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Check the HPLC pump for any leaks or pressure fluctuations.
Difficulty in identifying degradation products. Low concentration of degradation products or lack of appropriate analytical techniques.1. Concentrate the stressed sample to increase the degradation product concentration. 2. Utilize more sensitive detection methods like mass spectrometry (MS) coupled with HPLC.[1][2][3] 3. For structural confirmation, isolate the degradation products using preparative HPLC and subject them to HRMS and NMR analysis.[1][2][3]

Experimental Protocols

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis ERT_API This compound API or Drug Product Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) ERT_API->Acid Expose to Alkali Alkaline Hydrolysis (e.g., 1N NaOH, RT) ERT_API->Alkali Expose to Oxidative Oxidative Degradation (e.g., 30% H₂O₂, RT) ERT_API->Oxidative Expose to Thermal Thermal Degradation (e.g., 105°C) ERT_API->Thermal Expose to Photolytic Photolytic Degradation (e.g., UV light at 254 nm) ERT_API->Photolytic Expose to Neutralization Neutralization/Dilution Acid->Neutralization Alkali->Neutralization Oxidative->Neutralization HPLC RP-HPLC Analysis Neutralization->HPLC Inject into Characterization Characterization of DPs (LC-MS, HRMS, NMR) HPLC->Characterization Isolate and Characterize Degradation Products (DPs)

Caption: Experimental workflow for forced degradation studies of this compound.

Detailed Methodologies

1. Acid Degradation:

  • Procedure: To a solution of this compound, add 1N hydrochloric acid.[1] Reflux the mixture at 60°C for up to 48 hours.[4]

  • Post-Stress Treatment: Cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide.[11] Dilute the sample to the desired concentration with the mobile phase before injection.[11]

2. Alkaline Degradation:

  • Procedure: To a solution of this compound, add 1N sodium hydroxide.[9] Keep the solution at room temperature.[13]

  • Post-Stress Treatment: Neutralize the solution with an equivalent concentration of hydrochloric acid.[8] Dilute the sample to the desired concentration with the mobile phase.

3. Oxidative Degradation:

  • Procedure: Treat the this compound solution with 30% hydrogen peroxide.[4] Stir the mixture at room temperature for up to 48 hours.[4]

  • Post-Stress Treatment: Dilute the sample to the desired concentration with the mobile phase.

4. Thermal Degradation:

  • Procedure: Expose the solid powder of this compound to a temperature of 105°C for 24 hours.[8]

  • Post-Stress Treatment: Dissolve the heat-treated sample in the mobile phase to achieve the desired concentration.

5. Photolytic Degradation:

  • Procedure: Spread a thin layer of this compound powder and expose it to UV light at 254 nm for 24 hours.[8]

  • Post-Stress Treatment: Dissolve the exposed sample in the mobile phase to the desired concentration.

Data Summary

Table 1: Summary of this compound Degradation under Different Stress Conditions
Stress ConditionReagent/ConditionTemperatureDuration% DegradationReference
Acid Hydrolysis1N HCl60°C (reflux)4 hours~21.39%[1]
Acid Hydrolysis1N HCl60°C48 hours~15-20%[4]
Acid Hydrolysis0.1M HCl45°C2 hours23.37%[11]
Alkaline Hydrolysis1N NaOH--Stable[1][2]
Alkaline Hydrolysis0.1M NaOH--37.27%[11]
Oxidative30% H₂O₂Room Temp48 hours~15-20%[4]
Oxidative3% H₂O₂--61.84%[11]
Thermal105°C105°C24 hoursStable[8]
PhotolyticUV light (254 nm)-24 hoursNotable Degradation[8]

Note: The extent of degradation can vary based on the precise experimental conditions.

Table 2: HPLC Method Parameters for this compound and its Degradation Products
ParameterMethod 1Method 2Method 3
Column C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm)HiQ Sil C-18 (150 x 4.6)mm, 5.0µmKromasil C-18
Mobile Phase Acetate buffer: Acetonitrile (60:40 v/v)Methanol: Water (90:10 v/v)0.1% Formic acid in water: 0.1% Formic acid in ACN
pH 4.0 (adjusted with o-Phosphoric acid)--
Flow Rate -0.7 mL/min1.0 mL/min
Detection Wavelength 240 nm260 nm224 nm
Retention Time of this compound 2.30 ± 0.04 min4.1 min7.52 min
Reference [8][10][11]

Logical Diagram for Troubleshooting HPLC Issues

HPLC_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Results Bad_Separation Poor Peak Separation Problem->Bad_Separation Inconsistent_RT Inconsistent Retention Times Problem->Inconsistent_RT Ghost_Peaks Ghost/Unexpected Peaks Problem->Ghost_Peaks Optimize_MP Optimize Mobile Phase (Composition, pH) Bad_Separation->Optimize_MP Check_Column Check/Replace Column Bad_Separation->Check_Column Inconsistent_RT->Optimize_MP Temp_Control Ensure Temperature Stability Inconsistent_RT->Temp_Control Flow_Rate Verify Flow Rate Inconsistent_RT->Flow_Rate Clean_System Clean System and Use High Purity Solvents Ghost_Peaks->Clean_System Fresh_Samples Prepare Fresh Samples/Standards Ghost_Peaks->Fresh_Samples

Caption: Troubleshooting logic for common HPLC issues in degradation studies.

References

Technical Support Center: Minimizing Placebo Interference in Ertugliflozin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address placebo interference during the HPLC analysis of Ertugliflozin.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to placebo interference in your this compound HPLC analysis.

Issue ID Problem Potential Causes Recommended Solutions
EI-001 An unknown peak is co-eluting with the this compound peak in the sample chromatogram, but is absent in the standard solution chromatogram.One or more placebo components (excipients) may have a similar retention time to this compound under the current chromatographic conditions.1. Confirm Interference: Prepare and inject a placebo sample (containing all excipients without the this compound API). If a peak appears at the same retention time as this compound, interference is confirmed. 2. Optimize Mobile Phase:     a. Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. A slight increase or decrease can alter the elution profile of both the API and the interfering excipient.     b. Modify the pH of the aqueous phase. This compound's retention can be sensitive to pH changes, which may not affect the interfering excipient in the same way. 3. Modify Gradient Program: If using a gradient method, alter the slope of the gradient, especially around the elution time of this compound. A shallower gradient can improve resolution between closely eluting peaks. 4. Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 bonding) to exploit different separation mechanisms.
EI-002 The this compound peak in the sample chromatogram exhibits tailing or fronting.- Co-elution with a placebo peak on the tail or front of the main peak. - Interaction of this compound or excipients with active sites on the column.1. Verify Placebo Interference: As in EI-001, inject a placebo sample to check for peaks eluting close to the this compound peak. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. 3. Use a High-Purity Column: Employ a high-purity silica column with end-capping to minimize silanol interactions. 4. Sample Diluent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
EI-003 Baseline noise or "ghost peaks" are observed in the sample chromatogram.- Contamination from the placebo matrix. - Carryover from previous injections of placebo or sample.1. Implement a Column Wash Step: After each sample injection, include a high-organic wash step in your gradient to elute strongly retained placebo components. 2. Optimize Needle Wash: Use a strong solvent in the autosampler needle wash to prevent carryover. A wash solution containing a higher percentage of organic solvent than the mobile phase is often effective. 3. Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter to remove particulate matter from the excipients that could contribute to baseline noise.

Frequently Asked Questions (FAQs)

Q1: What are the common excipients in this compound tablets that might interfere with HPLC analysis?

A1: this compound tablets (Steglatro®) contain several inactive ingredients that could potentially interfere with HPLC analysis. These include:

  • Microcrystalline cellulose

  • Lactose monohydrate[1]

  • Sodium starch glycolate

  • Magnesium stearate

The film coating also contains:

  • Hypromellose

  • Lactose monohydrate[1]

  • Macrogol

  • Triacetin

  • Titanium dioxide

  • Iron oxide red[1]

It is crucial to prepare a placebo blend containing these excipients to assess potential interferences during method development and validation.[2]

Q2: How can I confirm that a peak in my sample chromatogram is from the placebo?

A2: The most direct way is to prepare a "placebo" sample. This involves accurately weighing and mixing all the excipients in the same proportion as they are in the final drug product, but without the active pharmaceutical ingredient (API), this compound.[3] This placebo sample is then prepared and injected into the HPLC system using the same method as your drug sample. If a peak appears at the same retention time as the peak of interest in your drug sample chromatogram, it confirms that the interference is from one or more of the excipients.

Q3: Can I just subtract the placebo peak area from my sample peak area?

A3: Subtracting the placebo peak area is generally not a recommended or compliant practice for quantitative analysis. The response of the interfering component may not be consistent across different batches of excipients or samples. The preferred approach is to develop a specific and stability-indicating method where the analyte peak is well-resolved from any placebo and degradation peaks.

Q4: What should I do if I cannot resolve the this compound peak from a placebo peak by modifying the mobile phase?

A4: If mobile phase optimization (adjusting organic content, pH, or buffer strength) is unsuccessful, consider the following:

  • Change the column: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column). This will alter the selectivity of the separation.

  • Adjust the temperature: Changing the column temperature can affect the retention times of the analyte and interfering peaks differently, potentially leading to separation.

  • Modify the sample preparation: Investigate if a sample clean-up step, such as solid-phase extraction (SPE), can remove the interfering excipient before HPLC analysis.

Q5: Is it necessary to inject a placebo sample with every analytical run?

A5: During method validation, it is essential to demonstrate the specificity of the method by injecting a placebo. For routine analysis, if the method has been proven to be specific and no placebo peaks interfere with the analyte of interest, injecting a blank (mobile phase) is typically sufficient. However, for investigations into out-of-specification (OOS) results or when analyzing stability samples where new peaks may appear, injecting a placebo is highly recommended to rule out interference.[4]

Experimental Protocols

Protocol 1: Preparation of Placebo Sample
  • Accurately weigh each excipient (microcrystalline cellulose, lactose monohydrate, sodium starch glycolate, magnesium stearate, and the film coating components) in the same proportions as found in the this compound tablet formulation.

  • Thoroughly blend the excipients to ensure homogeneity.

  • Weigh an amount of the placebo blend equivalent to the weight of a single tablet.

  • Follow the same sample preparation procedure (e.g., dissolution in a specific diluent, sonication, filtration) as used for the active drug product samples.

Protocol 2: General Stability-Indicating HPLC Method for this compound

This is a representative method; optimization may be required to resolve placebo interference.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., 0.01M phosphate buffer pH 5.5) and an organic solvent (e.g., acetonitrile) in a ratio of 70:30 (v/v).
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature Ambient or controlled at 30°C
Injection Volume 10 µL
Diluent A mixture of water and methanol (e.g., 85:15 v/v).[3]

Quantitative Data Summary

The following tables summarize typical quantitative data from various published HPLC methods for this compound. These can serve as a baseline for method development and troubleshooting.

Table 1: Chromatographic Parameters from Different Methods

Method Mobile Phase Column Flow Rate (mL/min) Wavelength (nm) Retention Time (min)
Method A Methanol: Water (90:10 v/v)[5]HiQ Sil C-18 (150x4.6)mm, 5.0µm[5]0.7[5]260[5]4.1[5]
Method B 0.01M KH2PO4 Buffer (pH 5.5): Acetonitrile (70:30 v/v)[3]Kromasil C18 (25 cm x 0.46 cm) 5µ[3]1.0[3]220[3]5.52[3]
Method C Acetate buffer (pH 4.0): Acetonitrile (60:40 v/v)[6]C18 Hypersil ODS (250 mm x 4.6 mm, 5 µm)[6]Not Specified240[6]2.30[6]
Method D Methanol: Phosphate Buffer (pH 3.6) (35:65%v/v)[7]Symmetry ODS C18 (4.6×250mm, 5µm)[7]1.0[7]235[7]2.552[7]

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Typical Value
Tailing Factor Not more than 2.0[8]< 1.5
Theoretical Plates Not less than 2000[8]> 3000
%RSD of Peak Area (n=5) Not more than 2.0%[8]< 1.0%

Visualizations

Troubleshooting_Workflow start Start: Peak Interference Suspected prep_placebo Prepare and Inject Placebo Sample start->prep_placebo check_interference Does a Peak Appear at this compound's RT? prep_placebo->check_interference no_interference No Placebo Interference. Investigate Other Causes. check_interference->no_interference No interference_confirmed Placebo Interference Confirmed check_interference->interference_confirmed Yes end End no_interference->end optimize_mp Optimize Mobile Phase (Organic %, pH) interference_confirmed->optimize_mp check_resolution Is Resolution Adequate? optimize_mp->check_resolution resolved Issue Resolved. Validate Method. check_resolution->resolved Yes optimize_gradient Modify Gradient Program check_resolution->optimize_gradient No resolved->end check_resolution2 Is Resolution Adequate? optimize_gradient->check_resolution2 check_resolution2->resolved Yes change_column Change Column Chemistry (e.g., Phenyl-Hexyl) check_resolution2->change_column No change_column->end

Caption: Troubleshooting workflow for placebo interference.

Experimental_Workflow start Start: Sample/Placebo Preparation dissolution Dissolution in Diluent start->dissolution sonication Sonication dissolution->sonication filtration Filtration (0.45 µm) sonication->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation detection UV Detection chrom_separation->detection data_analysis Data Analysis and Interpretation detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for HPLC analysis.

References

Stability of Ertugliflozin in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ertugliflozin in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the known solubility of this compound in common laboratory solvents?

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with a solubility of approximately 30 mg/mL in these solvents.[1] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[1] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1] this compound is also soluble in acetone and ethanol, slightly soluble in acetonitrile and ethyl acetate, and sparingly soluble in water.[2]

2. Under what conditions is this compound known to be unstable?

Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4][5][6] Significant degradation has been observed in the presence of strong acids (like HCl), strong bases (like NaOH), and oxidizing agents (like H₂O₂).[2][3][4][5][6]

3. Is this compound stable to heat and light?

This compound has been found to be relatively stable under thermal and photolytic stress conditions.[2][3][4][6] One study showed no degradation under thermal and photolytic conditions, while another reported some degradation under photolytic stress.[3][4][5]

Troubleshooting Guide

Issue: Unexpected degradation of this compound in an acidic solvent system.
  • Possible Cause: this compound is known to be labile in acidic conditions. The rate of degradation can be influenced by the strength of the acid, temperature, and the duration of exposure.

  • Recommendation:

    • Neutralize the acidic solution with a suitable base (e.g., 0.1 M NaOH) to a pH of 7.0 to stop the degradation.[3]

    • If acidic conditions are necessary for your experiment, consider running the experiment at a lower temperature and for a shorter duration to minimize degradation.

    • Always analyze the sample as soon as possible after preparation.

Issue: Precipitation of this compound from an aqueous solution.
  • Possible Cause: this compound has low solubility in aqueous buffers.[1] Precipitation can occur if the concentration exceeds its solubility limit.

  • Recommendation:

    • To enhance solubility in aqueous buffers, first dissolve this compound in a small amount of a water-miscible organic solvent like ethanol before diluting with the aqueous buffer.[1]

    • For a 1:1 ethanol:PBS (pH 7.2) solution, do not exceed a concentration of 0.5 mg/mL.[1]

    • Avoid storing aqueous solutions for more than 24 hours.[1]

Issue: Inconsistent results in stability studies.
  • Possible Cause: Inconsistencies can arise from variations in experimental conditions such as temperature, light exposure, and the exact concentration of stressor agents. The purity of the solvents and reagents can also play a role.

  • Recommendation:

    • Ensure precise control over all experimental parameters. Use calibrated equipment for temperature and light exposure.

    • Prepare fresh solutions of stressors (e.g., HCl, NaOH, H₂O₂) for each experiment.

    • Use high-purity (e.g., HPLC grade) solvents and reagents.

    • Follow a detailed, standardized protocol for all stability experiments.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of this compound under various stress conditions.

Table 1: Stability of this compound under Different Stress Conditions

Stress ConditionReagent/SolventTemperatureDuration% DegradationReference
Acid Hydrolysis0.1 M HCl45°C2 hours23.37%[3]
Acid Hydrolysis1 M HClRoom Temp24 hoursSignificant[5]
Acid Hydrolysis1 N HCl60°C48 hours15-20%[2]
Alkali Hydrolysis0.1 M NaOHNot specifiedNot specified37.27%[3]
Alkali Hydrolysis1 M NaOHRoom Temp24 hoursSignificant[5]
Oxidative3% H₂O₂Not specifiedNot specified61.84%[3]
Oxidative30% H₂O₂Room Temp48 hours15-20%[2]
PhotolyticUV LightNot specifiedNot specifiedStable[3][4][6]
Thermal45°C2 hoursStable[3][4]

Experimental Protocols

1. Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[5]

  • Acid Degradation:

    • To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 1 M HCl).[5]

    • Incubate the mixture at a specific temperature (e.g., room temperature or 60°C) for a defined period (e.g., 24 hours).[5]

    • After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., 1 M NaOH).[3]

    • Dilute the final solution with the mobile phase to the desired concentration for analysis.[3]

  • Alkaline Degradation:

    • To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 1 M NaOH).[5]

    • Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 24 hours).[5]

    • After incubation, cool the solution to room temperature and neutralize it with a suitable acid (e.g., 1 M HCl).

    • Dilute the final solution with the mobile phase to the desired concentration for analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30% H₂O₂).[2][3]

    • Keep the solution at room temperature for a defined period (e.g., 48 hours).[2]

    • Dilute the final solution with the mobile phase to the desired concentration for analysis.

  • Thermal Degradation:

    • Keep the this compound stock solution (or solid sample) in a hot air oven at a specific temperature (e.g., 45°C) for a defined period (e.g., 2 hours).[3]

    • After the specified time, cool the sample to room temperature and dilute it with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Analyze the solution by HPLC.

  • Analysis:

    • Inject the prepared samples into a validated stability-indicating HPLC system to determine the percentage of degradation.[3][4][5]

Visualizations

Forced_Degradation_Workflow cluster_stress start Start: Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 1M HCl, 60°C) stress_conditions->acid alkali Alkali Hydrolysis (e.g., 1M NaOH, RT) stress_conditions->alkali oxidative Oxidative Degradation (e.g., 30% H2O2, RT) stress_conditions->oxidative thermal Thermal Degradation (e.g., 45°C) stress_conditions->thermal photolytic Photolytic Degradation (UV light) stress_conditions->photolytic neutralize Neutralize (if applicable) acid->neutralize alkali->neutralize dilute Dilute with Mobile Phase oxidative->dilute thermal->dilute photolytic->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end End: Determine % Degradation analyze->end

Caption: Workflow for a typical forced degradation study of this compound.

References

Technical Support Center: Overcoming Ertugliflozin Resistance in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ertugliflozin in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cellular models?

A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). In cancer cells expressing SGLT2, this compound blocks glucose uptake, thereby limiting the energy supply required for rapid proliferation. This can lead to cell cycle arrest and apoptosis. Key signaling pathways modulated by SGLT2 inhibition include the activation of AMP-activated protein kinase (AMPK) and the suppression of the mammalian target of rapamycin (mTOR) pathway.[1][2]

Q2: We are observing a diminished response to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not yet extensively documented, resistance to SGLT2 inhibitors in cancer cells can arise from several factors:

  • Compensatory Glucose Uptake: Cancer cells may upregulate other glucose transporters, such as SGLT1 or various glucose transporters (GLUTs), to bypass the SGLT2 blockade and maintain their glucose supply.

  • Target Alteration: Although not yet reported for this compound, mutations in the SLC5A2 gene (which encodes for SGLT2) could potentially alter the drug binding site, reducing its inhibitory effect.

  • Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways to sustain proliferation and survival, independent of the metabolic stress induced by this compound.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), could reduce the intracellular concentration of this compound.

Q3: What is the reported IC50 value for this compound?

A3: In vitro studies have shown that this compound is a highly potent inhibitor of human SGLT2, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.877 nM .[3] It exhibits high selectivity for SGLT2 over SGLT1 (over 2000-fold).[3]

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

Symptoms:

  • The IC50 of this compound has significantly increased in your cell line.

  • Reduced effect on cell proliferation and viability at previously effective concentrations.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Development of a Resistant Population 1. Verify Resistance: Perform a dose-response curve to confirm the shift in IC50 compared to the parental cell line. 2. Isolate Clones: Use single-cell cloning to isolate and characterize potentially resistant clones. 3. Investigate Mechanisms: Proceed to the experimental protocols below to investigate the underlying resistance mechanisms.
Mycoplasma Contamination 1. Test for Mycoplasma: Use a reliable mycoplasma detection kit. 2. Treatment: If positive, treat the culture with a suitable mycoplasma eradication agent or discard the contaminated stock and restart from a clean vial.
Reagent Instability 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound. 2. Verify Concentration: If possible, verify the concentration and purity of the new stock.
Issue 2: this compound Shows No Effect on a New Cancer Cell Line

Symptoms:

  • The cell line shows no significant reduction in proliferation, even at high concentrations of this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Low or Absent SGLT2 Expression 1. Assess SGLT2 Expression: Check the expression level of SGLT2 in your cell line using qPCR, Western blot, or immunofluorescence. 2. Select Appropriate Model: If SGLT2 expression is absent or very low, this cell line may not be a suitable model for studying the direct effects of this compound.
Predominant Reliance on Other Glucose Transporters 1. Profile Transporter Expression: Analyze the expression of other glucose transporters like SGLT1 and various GLUT isoforms. 2. Dual Inhibition: Consider co-treatment with inhibitors of other predominant glucose transporters.

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cell Line

This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Methodology:

  • Determine Initial IC50: Establish the baseline sensitivity of the parental cancer cell line to this compound by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the initial IC50 value.

  • Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.

  • Repeat and Monitor: Repeat the dose escalation step. Monitor the cells for signs of toxicity and allow them to recover and adapt at each concentration.

  • Cryopreservation: At each successful adaptation to a higher concentration, cryopreserve a batch of cells.

  • Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize the resistant cell line by:

    • Determining the new, stable IC50 value and comparing it to the parental line.

    • Performing molecular analyses to investigate resistance mechanisms (see Protocol 2).

Protocol 2: Investigating Mechanisms of this compound Resistance

Methodology:

  • Gene Expression Analysis of Glucose Transporters:

    • Method: Quantitative PCR (qPCR)

    • Procedure: Extract total RNA from both the parental and this compound-resistant cell lines. Synthesize cDNA and perform qPCR using specific primers for SLC5A2 (SGLT2), SLC5A1 (SGLT1), and various GLUT transporters (e.g., SLC2A1 for GLUT1).

    • Analysis: Compare the relative mRNA expression levels between the sensitive and resistant cells. An upregulation of SGLT1 or GLUTs in the resistant line would suggest a compensatory mechanism.

  • Protein Expression Analysis:

    • Method: Western Blot

    • Procedure: Lyse the parental and resistant cells and quantify total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against SGLT2, SGLT1, GLUT1, and key signaling proteins like p-AMPK, total AMPK, p-mTOR, and total mTOR.

    • Analysis: Compare the protein expression and phosphorylation status between the two cell lines.

  • Functional Glucose Uptake Assay:

    • Method: Fluorescent glucose analog uptake assay (e.g., using 2-NBDG).

    • Procedure: Seed both parental and resistant cells. Incubate with a fluorescent glucose analog in the presence and absence of this compound and/or other transporter inhibitors.

    • Analysis: Measure the fluorescence intensity using a plate reader or flow cytometer to quantify glucose uptake. This can reveal if the resistant cells have a restored capacity for glucose uptake despite the presence of this compound.

Protocol 3: Overcoming this compound Resistance with Combination Therapy

This protocol outlines a method to test the efficacy of combining this compound with another therapeutic agent to overcome resistance.

Methodology:

  • Select Combination Agent: Based on the suspected resistance mechanism, choose a suitable combination agent. For example, if multi-drug resistance is suspected, a P-gp inhibitor could be used. If metabolic reprogramming is involved, a chemotherapeutic agent like doxorubicin might be effective.[4][5]

  • Design Combination Matrix: Create a matrix of concentrations for both this compound and the combination agent.

  • Cell Viability Assay: Seed the this compound-resistant cells and treat them with the drugs, alone and in combination, according to the designed matrix.

  • Assess Synergy: After an appropriate incubation period (e.g., 72 hours), perform a cell viability assay.

  • Calculate Combination Index (CI): Use software such as CompuSyn to calculate the CI value from the viability data. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental MCF-715.2-
This compound-Resistant MCF-7185.512.2
Parental A54925.8-
This compound-Resistant A549298.411.6
(Note: These are hypothetical data for illustrative purposes.)

Table 2: Example Gene Expression Changes in this compound-Resistant Cells

GeneFold Change in mRNA Expression (Resistant vs. Parental)
SLC5A2 (SGLT2)0.95
SLC5A1 (SGLT1)4.2
SLC2A1 (GLUT1)3.8
(Note: These are hypothetical data for illustrative purposes.)

Visualizations

G cluster_0 Phase 1: Initial Treatment cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization Parental Cell Line Parental Cell Line Determine Initial IC50 Determine Initial IC50 Parental Cell Line->Determine Initial IC50 Culture with IC10-20 this compound Culture with IC10-20 this compound Determine Initial IC50->Culture with IC10-20 this compound Monitor Growth Monitor Growth Culture with IC10-20 this compound->Monitor Growth Passage & Increase Drug Concentration Passage & Increase Drug Concentration Monitor Growth->Passage & Increase Drug Concentration if growth resumes Passage & Increase Drug Concentration->Monitor Growth Cryopreserve Stock Cryopreserve Stock Passage & Increase Drug Concentration->Cryopreserve Stock Characterize Resistant Line Characterize Resistant Line Cryopreserve Stock->Characterize Resistant Line Confirm New IC50 Confirm New IC50 Characterize Resistant Line->Confirm New IC50

Caption: Workflow for developing an this compound-resistant cell line.

G cluster_resistance Resistance Mechanisms This compound This compound SGLT2 SGLT2 This compound->SGLT2 inhibits Glucose_Uptake Glucose Uptake SGLT2->Glucose_Uptake mediates AMPK AMPK Activation SGLT2->AMPK leads to Proliferation Cell Proliferation & Survival Glucose_Uptake->Proliferation supports mTOR mTOR Inhibition AMPK->mTOR mTOR->Proliferation inhibits SGLT1_GLUT1 Upregulation of SGLT1/GLUT1 SGLT1_GLUT1->Glucose_Uptake bypasses blockade

References

Technical Support Center: Ertugliflozin Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in animal studies with Ertugliflozin. The focus is on addressing common issues that may lead to unexpectedly low or variable drug exposure, rather than on methods to improve what is already considered a high bioavailability drug.

Frequently Asked Questions (FAQs)

Q1: What is the established oral bioavailability of this compound?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1] In human studies, its absolute oral bioavailability is approximately 100%, indicating complete absorption from the gastrointestinal tract under fasted conditions.[1][2][3][4][5][6] Therefore, the primary research challenge is typically not to improve its bioavailability but to ensure experimental conditions allow for consistent and complete absorption.

Q2: Why might I be observing low or inconsistent plasma concentrations of this compound in my animal studies?

A2: While this compound's intrinsic bioavailability is high, several factors in an experimental setting can lead to observations of low plasma exposure. These can be broadly categorized as:

  • Formulation Issues: Problems with the drug's solid state, vehicle selection, or dissolution can hinder release and absorption.

  • Physiological Variability in Animal Models: Significant differences in gastrointestinal physiology (e.g., pH, transit time, enzymatic activity) between the chosen animal model and humans can affect absorption kinetics.

  • Experimental Protocol Deviations: Issues with the dosing procedure (e.g., improper gavage technique), the influence of food, or the blood sampling schedule can introduce variability.

  • Bioanalytical Errors: Problems during plasma sample collection, processing, storage, or the analytical quantification method can lead to inaccurate measurements.

Q3: Does the solid-state form of this compound (amorphous vs. cocrystal) impact its bioavailability?

A3: The commercial formulation of this compound uses an L-pyroglutamic acid cocrystal to improve its physicochemical properties for manufacturing, as the natural amorphous form is hygroscopic.[3][6][7][8] However, a clinical study in healthy subjects demonstrated that the mean plasma concentration-time profiles for both the amorphous and cocrystal forms were nearly identical. The 90% confidence intervals for key pharmacokinetic parameters (AUC and Cmax) were well within the standard criteria for bioequivalence.[3][6][8] This indicates that any potential dissociation of the cocrystal back to the amorphous form should not have a clinically meaningful impact on oral bioavailability.[3][6]

Q4: How does food affect the absorption of this compound?

A4: In human studies, administering this compound with a high-fat, high-calorie meal did not change the total drug exposure (AUC) in a clinically meaningful way.[1][2][5][9] However, it did delay the time to reach peak plasma concentration (Tmax) by about one hour and decreased the peak plasma concentration (Cmax) by approximately 29%.[1][2][3][5][10] For animal studies, it is critical to maintain consistent feeding conditions (either fasted or fed) across all subjects and study arms to minimize this source of variability.

Q5: What are the primary metabolic pathways for this compound?

A5: The primary clearance mechanism for this compound is metabolism, not renal excretion of the unchanged drug (only 1.5% is excreted in urine).[4][11] The major metabolic pathway is glucuronidation (~86%), principally mediated by the enzymes UGT1A9 and UGT2B7, which convert this compound into inactive metabolites.[1][2][11] A minor pathway is oxidative metabolism (~12%).[1][4][11] When selecting an animal model, it is important to consider the expression and activity of these UGT enzymes, as significant differences from humans could alter the drug's pharmacokinetic profile.

Troubleshooting Guides

Guide 1: Formulation and Dosing Vehicle Issues
Symptom Possible Cause Troubleshooting Step
High variability in plasma concentrations between animals. Inadequate suspension/solution homogeneity.Ensure the dosing vehicle is appropriate for this compound's solubility and that the formulation is mixed thoroughly before and between dosing each animal. Use a magnetic stirrer for suspensions.
Lower than expected Cmax and AUC. Drug precipitation in the GI tract.The pH of the dosing vehicle may cause the drug to be less soluble when it enters the stomach. Evaluate the solubility of this compound in vehicles with different pH values.
Lower than expected exposure. Incomplete dissolution from the formulation.Although this compound is highly soluble, the excipients used can influence dissolution. For powdered drug, ensure particle size is small and consistent. Consider using a solubilizing agent if necessary.
Erratic absorption profiles. Improper oral gavage technique.Ensure personnel are properly trained in oral gavage for the specific species to avoid accidental dosing into the lungs or causing esophageal irritation, which can affect absorption.
Guide 2: Animal Model and Experimental Design Issues
Symptom Possible Cause Troubleshooting Step
Faster or slower clearance than expected from human data. Species differences in metabolic enzymes (UGT1A9, UGT2B7).Research the specific UGT enzyme expression and activity in your chosen animal model (e.g., rat, dog). The pharmacokinetic profile in dogs is noted to be similar to humans.[1]
Variable Tmax values. Inconsistent fasting/fed state.Strictly control the fasting period before dosing. If a fed study is required, ensure the type of food and time of feeding are consistent for all animals.
Low plasma concentrations at early time points. Delayed gastric emptying.The animal's stress level or the composition of the dosing vehicle can affect gastric emptying. Ensure a calm environment and consider the osmolality of the vehicle.
Unexpectedly low overall exposure (AUC). High first-pass metabolism in the selected species.While human first-pass metabolism is not a limiting factor, some animal species may have higher intestinal or hepatic metabolic activity. Consider collecting portal vein blood samples in a pilot study to assess this.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound in Humans (Single 15 mg Dose, Fasted)

ParameterValueReference
Absolute Bioavailability (F) ~100%[1][3][4][5]
Time to Peak Concentration (Tmax) ~1.0 hour[1][2][5][11]
Peak Concentration (Cmax) Varies by study[3][5]
Area Under the Curve (AUC) Varies by study[3][5]
Terminal Half-life (t½) 11 - 17 hours[1][2][3][4]

Table 2: Bioequivalence Comparison of this compound Formulations in Humans (15 mg Dose)

ParameterGeometric Mean Ratio (Amorphous / Cocrystal)90% Confidence IntervalReference
AUCinf 99.4%94.7% – 104.4%[3][6]
Cmax 102.3%92.5% – 113.2%[3][6]
The 90% CIs fall within the standard bioequivalence acceptance range of 80%–125%.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents
  • Objective: To prepare a homogenous and stable suspension of this compound for consistent oral administration in rodent studies.

  • Materials:

    • This compound powder (cocrystal or amorphous)

    • Vehicle (e.g., 0.5% w/v methylcellulose in purified water)

    • Mortar and pestle

    • Calibrated balance

    • Graduated cylinder

    • Magnetic stirrer and stir bar

    • Glass beaker

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration (e.g., 1 mg/mL) and total volume needed.

    • Weigh the precise amount of this compound powder.

    • If starting with larger crystals, gently triturate the this compound powder in a mortar and pestle to reduce particle size and improve homogeneity.

    • Measure the required volume of the 0.5% methylcellulose vehicle.

    • In a glass beaker, add a small amount of the vehicle to the this compound powder to create a smooth, uniform paste. This prevents clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure the suspension is homogenous.

    • Visually inspect the suspension for any clumps or un-wetted powder.

    • During dosing, keep the suspension continuously stirring at a low speed to prevent settling. Draw each dose immediately after vortexing the bulk suspension.

Protocol 2: Pharmacokinetic Study Design in Rats
  • Objective: To determine the plasma concentration-time profile of this compound in rats following oral administration.

  • Animals: Male Sprague-Dawley rats (n=4-6 per group), weighing 200-250g.

  • Acclimation: Acclimate animals for at least 3 days prior to the study with free access to standard chow and water.

  • Procedure:

    • Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

    • Record the body weight of each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the this compound suspension (from Protocol 1) via oral gavage at the target dose (e.g., 5 mg/kg).

    • Collect sparse blood samples (approx. 150-200 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Formulation Formulation Prep (Protocol 1) Dosing Oral Dosing Formulation->Dosing AnimalPrep Animal Prep (Fasting, Weighing) AnimalPrep->Dosing Sampling Blood Sampling (Protocol 2) Dosing->Sampling Processing Plasma Processing Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis PK Data Analysis Bioanalysis->PK_Analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

troubleshooting_logic Start Problem: Low/Variable this compound Exposure Formulation Review Formulation & Dosing Procedure Start->Formulation Protocol Review Experimental Protocol Start->Protocol Analysis Review Bioanalytical Method Start->Analysis FormulationOK Dose Homogeneity & Stability OK? Formulation->FormulationOK ProtocolOK Fasting & Dosing Technique OK? Protocol->ProtocolOK SpikeQC Spike Blank Plasma with Standard. Accurate? Analysis->SpikeQC start_node end_analysis Fix Analytical Method SpikeQC->end_analysis No end_formulation Optimize Formulation & Vehicle FormulationOK->end_formulation No end_protocol Refine Animal Handling & Protocol ProtocolOK->end_protocol No

Caption: Logical workflow for troubleshooting low drug exposure.

metabolism_pathway This compound This compound (Oral Dose) Absorbed Systemic Circulation (~100% Absorbed) This compound->Absorbed Metabolism Metabolism (Primary Clearance) Absorbed->Metabolism UGT UGT1A9, UGT2B7 (~86%) Metabolism->UGT Oxidative Oxidative (~12%) Metabolism->Oxidative Metabolites Inactive Glucuronide Metabolites UGT->Metabolites Oxidative->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Simplified metabolic pathway of this compound.

References

Addressing variability in Ertugliflozin response in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ertugliflozin In Vitro Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] In vitro, it blocks the SGLT2 protein, which is responsible for the reabsorption of glucose.[2][3][4] This inhibition leads to a reduction in glucose uptake in cells expressing this transporter.[5][6]

Q2: What is the selectivity profile of this compound for SGLT2 over SGLT1?

A2: this compound exhibits high selectivity for SGLT2 over SGLT1. In vitro studies have shown a selectivity of over 2,000-fold for human SGLT2 compared to human SGLT1.[5][7]

Q3: What are the reported IC50 values for this compound?

A3: The IC50 value for human SGLT2 is approximately 0.877 nM in cell-free assays.[1][8] For human SGLT1, the IC50 value is significantly higher, around 1960 nM.[5]

Q4: In which cell lines can I test the activity of this compound?

A4: Chinese hamster ovary (CHO) cells engineered to express human SGLT1 and SGLT2 are commonly used to assess the activity and selectivity of this compound.[5][6] Other cell types endogenously expressing SGLT2, such as renal proximal tubule cells, can also be utilized.

Q5: What are the known downstream signaling effects of this compound?

A5: Beyond its direct inhibition of SGLT2, this compound has been shown to modulate other signaling pathways. In cardiac cells, it has been observed to increase AMP-activated protein kinase (AMPK) signaling while reducing downstream mechanistic target of rapamycin (mTOR) pathway activity.[9] This can lead to reduced endoplasmic reticulum (ER) stress and apoptosis.[9]

Troubleshooting Guide

Issue 1: Higher than expected IC50 value for this compound against SGLT2.

Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment. This compound is a Biopharmaceutical Classification System (BCS) Class I drug with high solubility and permeability.[5]
Assay Conditions Verify the composition of your assay buffer, including sodium concentration, as SGLT2 is a sodium-dependent transporter.[4] Ensure the glucose concentration in your assay is appropriate for competitive inhibition studies.
Cell Line Issues Confirm the expression level and activity of SGLT2 in your cell line using a positive control or Western blotting. Passage number can affect transporter expression; use cells within a validated passage range.
Incorrect Data Analysis Review your curve-fitting model for IC50 determination. Ensure that the baseline and maximal response are correctly defined.

Issue 2: Significant inhibition of SGLT1 at concentrations expected to be selective for SGLT2.

Potential Cause Troubleshooting Step
Compound Purity Verify the purity of your this compound sample. Impurities could have off-target effects.
Off-target Effects While highly selective, at very high concentrations, some off-target effects on SGLT1 may be observed. Review your dose-response curve to ensure you are working within a selective concentration range.
Cell Line Specificity Confirm that your SGLT1-expressing cell line does not co-express other transporters that might be sensitive to this compound.

Issue 3: Inconsistent results between experimental repeats.

Potential Cause Troubleshooting Step
Cell Viability Assess cell viability after treatment with this compound to rule out cytotoxicity-induced artifacts. Use a viability assay such as MTT or trypan blue exclusion.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health or transporter activity.[1]
Experimental Technique Standardize cell seeding density, incubation times, and washing steps. Ensure thorough mixing of reagents.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound and other SGLT2 inhibitors.

CompoundTargetIC50 / EC50 (nM)Selectivity (SGLT2 vs SGLT1)Reference
This compound hSGLT2 0.877 >2000-fold [1][5][8]
hSGLT11960[5]
CanagliflozinhSGLT22.2~413-fold[8]
DapagliflozinhSGLT21.1~1200-fold[8]
EmpagliflozinhSGLT23.1>300-fold[8]

Experimental Protocols

Protocol: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol describes a method to determine the inhibitory activity of this compound on SGLT2 expressed in a stable cell line.

1. Materials:

  • SGLT2-expressing cells (e.g., CHO-hSGLT2)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom plates

  • This compound

  • DMSO (cell culture grade)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with appropriate sodium concentration)

  • Fluorescent, non-metabolizable glucose analog (e.g., NBDG)

  • Phlorizin (as a positive control)

  • Fluorescence plate reader

2. Cell Plating:

  • Culture SGLT2-expressing cells in appropriate medium supplemented with FBS and antibiotics.

  • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate at 37°C, 5% CO2 overnight.

3. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in Uptake Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Prepare a solution of Phlorizin in Uptake Buffer as a positive control for SGLT2 inhibition.

4. Glucose Uptake Assay:

  • On the day of the assay, remove the culture medium from the wells.

  • Wash the cells twice with warm Uptake Buffer.

  • Add the this compound dilutions and controls to the respective wells.

  • Incubate for 15-30 minutes at 37°C.

  • Add the fluorescent glucose analog to all wells at a final concentration appropriate for your cell line and instrumentation.

  • Incubate for 30-60 minutes at 37°C.

  • Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

  • Add Uptake Buffer to each well.

5. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent glucose analog.

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., Phlorizin) (100% inhibition).

  • Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Ertugliflozin_Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell SGLT2 SGLT2 Transporter Glucose_Blood Glucose (reabsorbed) SGLT2->Glucose_Blood Reabsorption Glucose_Lumen Glucose (in filtrate) Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Sodium (in filtrate) Sodium_Lumen->SGLT2 This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of action of this compound on the SGLT2 transporter.

Troubleshooting_Workflow Start Unexpected In Vitro Result (e.g., High IC50) Check_Compound Verify Compound Integrity - Purity - Storage - Fresh Dilutions Start->Check_Compound Check_Assay Review Assay Conditions - Buffer Composition - Substrate Concentration - Incubation Times Start->Check_Assay Check_Cells Validate Cell Line - SGLT2 Expression - Passage Number - Viability Start->Check_Cells Review_Analysis Re-evaluate Data Analysis - Curve Fitting Model - Normalization Check_Compound->Review_Analysis Check_Assay->Review_Analysis Check_Cells->Review_Analysis Consistent_Result Consistent with Literature? Review_Analysis->Consistent_Result Investigate_Further Investigate Off-Target Effects or Novel Mechanisms Consistent_Result->Investigate_Further No Resolved Issue Resolved Consistent_Result->Resolved Yes

Caption: Troubleshooting workflow for unexpected this compound in vitro results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture SGLT2-expressing cells Plate_Cells Seed cells in 96-well plate Cell_Culture->Plate_Cells Wash_Cells Wash cells with Uptake Buffer Plate_Cells->Wash_Cells Compound_Prep Prepare this compound serial dilutions Add_Compound Add compound dilutions and controls Compound_Prep->Add_Compound Wash_Cells->Add_Compound Add_Substrate Add fluorescent glucose analog Add_Compound->Add_Substrate Incubate Incubate Add_Substrate->Incubate Wash_Cells2 Terminate and wash cells Incubate->Wash_Cells2 Read_Plate Measure fluorescence Wash_Cells2->Read_Plate Analyze_Data Normalize data and plot curve Read_Plate->Analyze_Data Determine_IC50 Determine IC50 value Analyze_Data->Determine_IC50

References

Preventing photolytic degradation of Ertugliflozin during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photolytic degradation of Ertugliflozin during experiments.

Frequently Asked Questions (FAQs)

Q1: How susceptible is this compound to photolytic degradation?

A1: this compound is generally considered to be relatively stable under photolytic conditions compared to other stress factors like acid hydrolysis and oxidation.[1][2][3] However, some studies have reported notable degradation under specific UV light exposure, while others observed minimal to no degradation.[4][5][6] This variability highlights the importance of controlling light exposure during experiments.

Q2: What wavelengths of light are known to cause this compound degradation?

A2: Specific studies on the degradation of this compound have utilized UV light at a wavelength of 254 nm.[5][7] It is advisable to protect the compound from broad-spectrum laboratory lighting and direct sunlight as well, as these contain UV components.

Q3: What are the primary degradation products formed during photolysis?

A3: While forced degradation studies have been conducted, the specific chemical structures of photolytic degradation products of this compound are not as extensively detailed as those from acid and oxidative degradation.[2][3][7] It is crucial to use a validated stability-indicating analytical method, such as RP-HPLC, to separate and quantify any potential degradants that may form.

Q4: Can the solvent used in an experiment affect the photostability of this compound?

A4: While the provided literature does not extensively detail solvent effects on this compound's photostability, the choice of solvent can generally influence the rate of photolytic degradation for many compounds. It is recommended to prepare solutions fresh and minimize their exposure to light, regardless of the solvent system. This compound is soluble in DMSO, acetone, and ethanol, and slightly soluble in acetonitrile and ethyl acetate.[8][9]

Troubleshooting Guide

Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.

This could be due to photolytic degradation. Follow these steps to troubleshoot:

  • Review Sample Handling Procedures: Were the samples and stock solutions consistently protected from light?

  • Use a Control Sample: Prepare a fresh sample of this compound, rigorously protecting it from light at all stages (e.g., using amber vials, covering glassware with aluminum foil). Analyze this control sample and compare the chromatogram to that of the suspect sample.

  • Confirm Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of your this compound peak in the suspect sample. The presence of co-eluting impurities can indicate degradation.

  • Re-run the Experiment with Light Protection: Repeat the experiment with stringent light-protective measures in place for all samples, standards, and blanks.

Data on Photolytic Degradation of this compound

The following table summarizes quantitative data from forced degradation studies. The variability in results underscores the impact of specific experimental conditions.

Stress ConditionExposure TimeLight Source/WavelengthDegradation (%)Reference
Photolytic24 hoursUV light at 254 nmNotable degradation[5]
UV1 day or 200 Wh/m²UV Chamber1.54[6]
PhotoNot specifiedUV lightNo degradation[4]
Photolytic48 hoursUV light at 254 nmNot specified, but stable[1][7]

Experimental Protocols

Protocol 1: General Handling of this compound to Prevent Photodegradation

This protocol outlines best practices for handling this compound in a laboratory setting to minimize light-induced degradation.

  • Storage: Store solid this compound and its solutions in amber glass containers or containers wrapped in aluminum foil to protect them from light. Store at recommended temperatures, typically -20°C for long-term storage of powder.

  • Weighing and Preparation: When weighing and preparing solutions, work in an area with minimal lighting. Avoid direct sunlight or strong overhead fluorescent lighting. If possible, use a fume hood with the sash lowered to reduce light exposure.

  • Experimental Setup: During the experiment, wrap all glassware containing this compound (e.g., beakers, flasks, vials) with aluminum foil. For automated systems like HPLC autosamplers, use amber vials.

  • Solution Stability: Prepare solutions of this compound as fresh as possible. If solutions need to be stored, even for a short period, keep them in the dark and at a low temperature.

Protocol 2: Forced Photostability Testing of this compound

This protocol is adapted from methodologies used in forced degradation studies and can be used to assess the photostability of this compound under your specific experimental conditions.[5][6][7][10]

  • Sample Preparation:

    • For solid-state testing, spread a thin layer of this compound powder in a chemically inert, transparent container (e.g., a petri dish).

    • For solution-state testing, prepare a solution of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water) in a chemically inert, transparent container (e.g., a quartz cuvette or a clear glass vial).

  • Control Sample: Prepare an identical sample (solid or solution) and wrap it completely in aluminum foil to serve as a dark control.

  • Light Exposure:

    • Place the test and control samples in a photostability chamber.

    • Expose the test sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Alternatively, for a more targeted study, expose the sample to a specific wavelength, such as 254 nm, for a defined period (e.g., 24 or 48 hours).[5][7]

  • Analysis:

    • After the exposure period, prepare both the light-exposed and dark control samples for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the exposed sample and the control sample. The percentage of degradation can be calculated by comparing the peak area of this compound in the exposed sample to that in the control sample.

Visualizations

Experimental_Workflow Workflow for Preventing this compound Photodegradation cluster_prep Preparation cluster_handling Handling & Experimentation cluster_analysis Analysis start Start: Weighing this compound prep_solution Prepare Stock/Working Solutions start->prep_solution run_experiment Perform Experiment prep_solution->run_experiment protect_weigh Use Amber Vials / Foil Wrap prep_solution->protect_weigh sample_collection Collect Samples for Analysis run_experiment->sample_collection protect_exp Cover Glassware with Foil run_experiment->protect_exp hplc_analysis Analyze via Stability-Indicating HPLC sample_collection->hplc_analysis protect_hplc Use Amber Autosampler Vials sample_collection->protect_hplc data_review Review Data for Degradants hplc_analysis->data_review end End: Stable Results data_review->end

Caption: A recommended experimental workflow incorporating protective measures to minimize photolytic degradation of this compound.

Troubleshooting_Logic Troubleshooting Unexpected Chromatographic Peaks start Unexpected Peak(s) Observed check_handling Review Sample Handling: Was light protection used? start->check_handling yes_handling Yes check_handling->yes_handling Yes no_handling No check_handling->no_handling No analyze_dark_control Analyze a 'Dark Control' Sample (fully protected from light) yes_handling->analyze_dark_control rerun_with_protection Action: Rerun experiment with rigorous light protection no_handling->rerun_with_protection rerun_with_protection->analyze_dark_control compare_results Compare 'Dark Control' to 'Suspect' Sample analyze_dark_control->compare_results peak_absent Unexpected peak is absent in dark control? compare_results->peak_absent yes_absent Yes peak_absent->yes_absent Yes no_absent No peak_absent->no_absent No conclusion_photodegradation Conclusion: Photodegradation is the likely cause. yes_absent->conclusion_photodegradation conclusion_other Conclusion: Cause is likely not photodegradation. Investigate other sources (e.g., contamination, solvent impurities). no_absent->conclusion_other

Caption: A logical flowchart for troubleshooting the appearance of unexpected peaks in this compound chromatograms.

References

Strategies to reduce off-target binding in Ertugliflozin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce off-target binding in Ertugliflozin assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its known selectivity?

A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[1][2][3] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion.[1][2]

This compound exhibits high selectivity for SGLT2 over SGLT1, the other major sodium-glucose cotransporter.[1][4] In vitro studies have shown that this compound is over 2,000-fold more selective for human SGLT2 than for human SGLT1.[5] It also shows high selectivity over other glucose transporters like GLUTs 1-4.[1][2][4]

Q2: What are the potential off-targets for this compound that I should be aware of in my assays?

A2: The most well-characterized potential off-target for this compound is SGLT1, due to structural similarities with SGLT2. While this compound is highly selective, at high concentrations, some inhibition of SGLT1 may occur. Other potential off-targets, based on broader SGLT2 inhibitor class effects, could include other membrane transporters and ion exchangers, such as the Na+/H+ exchanger (NHE). It is recommended to perform counter-screening against SGLT1 and other relevant transporters, especially when using high concentrations of this compound in your assays.

Q3: What are the common types of assays used to characterize this compound's activity and potential off-target binding?

A3: Several assay formats can be used, including:

  • Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound to SGLT2 and potential off-targets. A radiolabeled ligand that binds to the target is displaced by increasing concentrations of unlabeled this compound.

  • Enzyme/Transporter Inhibition Assays: These measure the functional consequence of this compound binding, such as the inhibition of glucose uptake mediated by SGLT2.

  • Cell-Based Functional Assays: These assays utilize cell lines expressing the target transporter (e.g., CHO or HK-2 cells expressing human SGLT2) to measure the inhibition of glucose uptake in a more physiological context.[5][6] These can use radiolabeled substrates like methyl α-d-glucopyranoside (AMG) or fluorescent glucose analogs like 2-NBDG.[5][6]

  • LC-MS/MS Bioanalysis: This is used for the quantitative determination of this compound in biological matrices and is crucial for pharmacokinetic and bioequivalence studies.[7][8]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays

High background can obscure the specific binding signal, leading to inaccurate determination of binding affinity.

Potential Cause Troubleshooting Strategy
Suboptimal Blocking Agents Optimize the blocking agent in your assay buffer. Common choices include Bovine Serum Albumin (BSA) or casein. Test a range of concentrations (e.g., 0.1% to 5%) to find the optimal balance between reducing non-specific binding and not interfering with specific binding.
Hydrophobic Interactions Include a non-ionic detergent, such as Tween-20 or Triton X-100, in the assay and wash buffers at a low concentration (e.g., 0.01% to 0.1%). This can help disrupt non-specific hydrophobic interactions between this compound and the assay components or surfaces.
Ionic Interactions Adjust the ionic strength of your assay buffer by varying the salt concentration (e.g., NaCl). This can help minimize non-specific electrostatic interactions.
Insufficient Washing Increase the number and/or duration of wash steps after incubation to more effectively remove unbound radioligand and this compound. Ensure the wash buffer is at the correct temperature (usually ice-cold) to minimize dissociation of the specific binding complex.
High Radioligand Concentration Use the lowest concentration of radioligand that still provides a robust signal-to-noise ratio. A high concentration can lead to increased non-specific binding.
Issue 2: Poor Reproducibility or High Variability in Cell-Based Functional Assays

Inconsistent results between wells, plates, or experiments can make data interpretation difficult.

Potential Cause Troubleshooting Strategy
Cell Health and Density Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density across all wells. Over-confluent or stressed cells can exhibit altered transporter expression and function.
Inconsistent Reagent Preparation Prepare and use fresh assay buffers and drug dilutions for each experiment. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.
Incubation Time and Temperature Strictly control incubation times and temperatures. Even small variations can affect transporter activity and drug binding. Use a calibrated incubator and a precise timer.
Matrix Effects in Biological Samples If testing this compound in a complex biological matrix (e.g., plasma), endogenous components can interfere with the assay. Optimize sample preparation to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9][10]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against human SGLT2 and SGLT1.

Target Assay Type IC50 (nM) Selectivity (SGLT1/SGLT2)
Human SGLT2Functional (AMG uptake in CHO cells)0.877>2000-fold
Human SGLT1Functional (AMG uptake in CHO cells)1960

Data sourced from: Overview of the Clinical Pharmacology of this compound, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor.[5]

Experimental Protocols

Representative Radioligand Displacement Binding Assay for this compound

This protocol is a representative example for determining the binding affinity of this compound for SGLT2.

1. Materials:

  • Membrane preparation from cells stably expressing human SGLT2.
  • Radioligand with known affinity for SGLT2 (e.g., a radiolabeled SGLT2 inhibitor).
  • This compound stock solution in a suitable solvent (e.g., DMSO).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4.
  • Wash Buffer: Ice-cold Assay Buffer.
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid and counter.

2. Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.
  • In a 96-well plate, add in order:
  • Assay Buffer.
  • This compound dilution or vehicle control (for total binding).
  • A high concentration of a known SGLT2 ligand (for non-specific binding).
  • Radioligand at a concentration close to its Kd.
  • SGLT2 membrane preparation.
  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
  • Dry the filters and place them in scintillation vials with scintillation fluid.
  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of this compound concentration.
  • Determine the IC50 value using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation.

Cell-Based SGLT2 Inhibition Assay using a Fluorescent Glucose Analog

This protocol describes a functional assay to measure this compound's inhibition of SGLT2-mediated glucose uptake.[6]

1. Materials:

  • Human kidney 2 (HK-2) cells or another suitable cell line endogenously or recombinantly expressing SGLT2.
  • Cell culture medium.
  • Sodium-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgSO4, 1 mM KH2PO4, 10 mM HEPES, pH 7.4).[6]
  • Sodium-free buffer (replace NaCl with an equimolar concentration of a non-permeant cation like N-methyl-D-glucamine).[6]
  • 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
  • This compound stock solution.
  • 96-well black, clear-bottom microplates.
  • Fluorescence plate reader.

2. Procedure:

  • Seed HK-2 cells in a 96-well plate and grow to sub-confluence.[6]
  • Wash the cells with sodium-free buffer.
  • Pre-incubate the cells with serial dilutions of this compound or vehicle control in sodium-containing buffer for a specified time (e.g., 15-30 minutes).
  • Add 2-NBDG to each well and incubate for a defined period (e.g., 60 minutes) at 37°C.[6]
  • Terminate the uptake by washing the cells with ice-cold sodium-free buffer.
  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

3. Data Analysis:

  • Subtract the fluorescence of wells with no cells (background).
  • Determine the SGLT2-specific uptake by subtracting the fluorescence in sodium-free buffer from that in sodium-containing buffer.
  • Plot the percentage of inhibition of SGLT2-specific uptake against the logarithm of this compound concentration.
  • Calculate the IC50 value using non-linear regression.

Visualizations

Signaling_Pathway This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits SGLT1 SGLT1 (Off-Target) This compound->SGLT1 Weakly Inhibits NHE1_3 NHE1/3 (Potential Off-Target) This compound->NHE1_3 Potential Inhibition Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Reduces GI_Glucose_Absorption GI Glucose Absorption SGLT1->GI_Glucose_Absorption Mediates Na_H_Exchange Na+/H+ Exchange NHE1_3->Na_H_Exchange Mediates

Caption: this compound's primary and potential off-target pathways.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Blocking Optimize Blocking Buffer (e.g., BSA, Casein %) Start->Check_Blocking Add_Detergent Add Non-Ionic Detergent (e.g., Tween-20) Check_Blocking->Add_Detergent If persists Resolved Issue Resolved Check_Blocking->Resolved Success Adjust_Salt Adjust Buffer Ionic Strength (e.g., NaCl conc.) Add_Detergent->Adjust_Salt If persists Add_Detergent->Resolved Success Optimize_Wash Optimize Wash Steps (Number, Duration) Adjust_Salt->Optimize_Wash If persists Adjust_Salt->Resolved Success Optimize_Wash->Resolved Success

Caption: Workflow for troubleshooting high non-specific binding.

Logical_Relationships Assay_Setup Assay Setup Reliable_Results Reliable Results Assay_Setup->Reliable_Results Impacts Reagent_Quality Reagent Quality Reagent_Quality->Reliable_Results Impacts Protocol_Execution Protocol Execution Protocol_Execution->Reliable_Results Impacts Data_Analysis Data Analysis Data_Analysis->Reliable_Results Impacts

Caption: Key factors influencing reliable assay results.

References

Technical Support Center: Optimizing Ertugliflozin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Ertugliflozin in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cell-based context?

A1: this compound is a potent and highly selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2).[1][2] SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3] In a cell-based assay using cells that endogenously or recombinantly express SGLT2 (such as human kidney cell lines like HK-2), this compound will block the uptake of glucose into these cells.[4][5] This inhibition is highly specific, with this compound showing over 2000-fold selectivity for SGLT2 compared to SGLT1.[6]

Q2: What are common cell lines used for studying this compound's effects in vitro?

A2: Common cell lines for studying SGLT2 inhibitors like this compound include:

  • Human Kidney 2 (HK-2) cells: These are human renal proximal tubular cells that endogenously express SGLT2, providing a physiologically relevant model.[4][5]

  • Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells: These cell lines are often used to create stable overexpression models of human SGLT2 (hSGLT2) for specific and high-throughput screening of inhibitors.[6]

  • Cardiomyocytes: Given the observed cardiovascular benefits of SGLT2 inhibitors, primary cardiomyocytes or iPSC-derived cardiomyocytes are used to study the direct effects of this compound on heart cells.

  • Cancer cell lines: The role of glucose transporters in cancer cell metabolism is an active area of research, and various cancer cell lines may be used to investigate the off-target or SGLT2-independent effects of this compound.

Q3: How does this compound affect signaling pathways other than direct glucose transport?

A3: this compound has been shown to modulate intracellular signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. By altering the cell's energy status, likely through its effects on glucose metabolism, this compound can lead to the activation of AMPK.[7][8] Activated AMPK can, in turn, influence a variety of downstream processes, including the inhibition of the mTOR pathway, which is involved in cell growth and proliferation.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Glucose Uptake Assays
  • Possible Cause 1: Suboptimal Incubation Time.

    • Recommendation: The incubation time for this compound and the fluorescent glucose analog (e.g., 2-NBDG) is critical. A short incubation may not be sufficient to observe a significant inhibitory effect, while a very long incubation could lead to cytotoxicity or saturation of the glucose transport system. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay conditions. Start with a range of 15 to 60 minutes for 2-NBDG uptake.[9][10][11][12]

  • Possible Cause 2: Cell Health and Density.

    • Recommendation: Ensure that cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may exhibit altered glucose uptake rates. Seed cells at a consistent density across all wells.

  • Possible Cause 3: Reagent Preparation and Handling.

    • Recommendation: Prepare fresh solutions of this compound and 2-NBDG for each experiment. Protect the 2-NBDG solution from light to prevent photobleaching. Ensure thorough washing steps to remove extracellular fluorescent probe before measurement.

Issue 2: High Background in Cytotoxicity Assays (e.g., MTT, XTT)
  • Possible Cause 1: Interference of this compound with the Assay Reagent.

    • Recommendation: To check for direct interference, run a control plate without cells, containing only media, this compound at various concentrations, and the assay reagent. This will determine if the compound itself reacts with the tetrazolium salt.

  • Possible Cause 2: Contamination.

    • Recommendation: Microbial contamination can lead to the reduction of tetrazolium salts, causing a false-positive signal. Regularly check cell cultures for contamination and use aseptic techniques.

  • Possible Cause 3: Inappropriate Incubation Time with Detection Reagent.

    • Recommendation: The incubation time with MTT or XTT reagent should be optimized. Generally, 1-4 hours for MTT and 2-5 hours for XTT is recommended.[13] Over-incubation can lead to high background absorbance.

Issue 3: Weak or No Signal in Western Blot for Phosphorylated Proteins (e.g., p-AMPK)
  • Possible Cause 1: Inadequate this compound Treatment Time.

    • Recommendation: The phosphorylation of signaling proteins like AMPK can be transient. A time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) is crucial to capture the peak phosphorylation event.

  • Possible Cause 2: Suboptimal Lysis and Sample Preparation.

    • Recommendation: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein. Ensure rapid cell lysis on ice.

  • Possible Cause 3: Antibody Incubation.

    • Recommendation: For many phospho-specific antibodies, an overnight incubation at 4°C is recommended to enhance signal detection.

Quantitative Data Summary

Table 1: Recommended Incubation Times for this compound in Common Cell-Based Assays

Assay TypeCell Line ExamplesThis compound Incubation Time (Pre-treatment)Detection Reagent Incubation TimeKey Considerations
SGLT2 Inhibition / Glucose Uptake HK-2, CHO-hSGLT2, HEK293-hSGLT215 min - 2 hours15 - 60 min (with 2-NBDG)[9][10][11][12]Optimal time is cell-line dependent; perform a time-course.
Cell Viability / Cytotoxicity (MTT/XTT) Various24 - 72 hours[14]1 - 4 hours (MTT)[13], 2 - 5 hours (XTT)Cell doubling time will influence the required drug exposure time.
Signaling Pathway Analysis (Western Blot) Cardiomyocytes, HK-215 min - 24 hoursN/A (Primary antibody: often overnight at 4°C)Phosphorylation events can be rapid and transient.

Disclaimer: The incubation times provided are general recommendations based on available literature for the assay types. Optimal incubation times for this compound should be empirically determined for each specific cell line and experimental setup.

Table 2: this compound Potency and Selectivity

ParameterValueCell System
IC50 for human SGLT2 0.877 nM[1][6]CHO cells expressing hSGLT2[6]
IC50 for human SGLT1 1960 nM[6]CHO cells expressing hSGLT1[6]
Selectivity (SGLT1/SGLT2) >2000-fold[6]CHO cells[6]

Experimental Protocols

Protocol 1: SGLT2 Inhibition - 2-NBDG Glucose Uptake Assay
  • Cell Seeding: Plate cells (e.g., HK-2) in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Cell Starvation: Gently wash the cells twice with warm, glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or similar. Then, incubate the cells in glucose-free KRB buffer for 1-2 hours at 37°C.

  • This compound Treatment: Remove the starvation buffer and add fresh KRB buffer containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

  • 2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30 minutes at 37°C, protected from light.[9]

  • Termination and Measurement: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRB buffer. Add KRB buffer to each well and measure the fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).

Protocol 2: Cell Viability - MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C.[13][15][16]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[16]

Protocol 3: Western Blot for p-AMPK/AMPK
  • Cell Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with this compound or vehicle for the determined optimal time.

  • Cell Lysis: Place the plate on ice, wash the cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.[17]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SGLT2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose SGLT2 SGLT2 Glucose_ext->SGLT2 Sodium_ext Sodium Sodium_ext->SGLT2 Glucose_int Glucose SGLT2->Glucose_int Sodium_int Sodium SGLT2->Sodium_int AMPK_inactive AMPK (inactive) Glucose_int->AMPK_inactive Metabolism (Altered Energy State) NaK_ATPase Na+/K+ ATPase Sodium_int->NaK_ATPase AMPK_active p-AMPK (active) AMPK_inactive->AMPK_active Activates mTOR mTOR AMPK_active->mTOR Inhibits This compound This compound This compound->SGLT2 Inhibits

Caption: SGLT2 inhibition by this compound and its effect on AMPK signaling.

Experimental_Workflow_Glucose_Uptake Start Start Seed_Cells 1. Seed Cells (e.g., HK-2 in 96-well plate) Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Starve_Cells 3. Starve Cells (Glucose-free medium, 1-2h) Incubate_Overnight->Starve_Cells Treat_this compound 4. Treat with this compound (30-60 min) Starve_Cells->Treat_this compound Add_2NBDG 5. Add 2-NBDG (30 min, protected from light) Treat_this compound->Add_2NBDG Wash_Cells 6. Wash Cells (Ice-cold buffer) Add_2NBDG->Wash_Cells Measure_Fluorescence 7. Measure Fluorescence (Ex/Em ~485/535 nm) Wash_Cells->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for a 2-NBDG based glucose uptake assay.

Troubleshooting_Logic Problem Inconsistent Results? Check_Time Is Incubation Time Optimized? Problem->Check_Time Yes Check_Cells Are Cells Healthy & at Consistent Density? Check_Time->Check_Cells Yes Perform_Time_Course Solution: Perform Time-Course Experiment Check_Time->Perform_Time_Course No Check_Reagents Are Reagents Fresh & Handled Properly? Check_Cells->Check_Reagents Yes Optimize_Seeding Solution: Optimize Seeding Density & Monitor Cell Health Check_Cells->Optimize_Seeding No Prepare_Fresh Solution: Prepare Fresh Reagents & Use Aseptic Technique Check_Reagents->Prepare_Fresh No

Caption: Troubleshooting logic for inconsistent assay results.

References

Dealing with high background noise in Ertugliflozin fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ertugliflozin fluorescence assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly high background noise, encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for measuring this compound's native fluorescence?

A1: this compound exhibits native fluorescence with an optimal excitation wavelength (λex) of 270 nm and an emission wavelength (λem) of 334 nm. Some studies have also utilized an excitation wavelength of 277 nm and an emission wavelength of 320 nm for HPLC-fluorescence detection.

Q2: In which solvent does this compound exhibit the highest fluorescence intensity?

A2: Studies have shown that this compound's relative fluorescence intensity is highest in water compared to other common organic solvents such as ethanol, methanol, and acetonitrile.

Q3: How does pH affect the fluorescence of this compound?

Q4: Can this compound's degradation products interfere with its fluorescence measurement?

A4: this compound is known to degrade under certain stress conditions, such as in the presence of acid and through oxidation. While specific fluorescence data for its degradation products is not available, it is possible that they may also be fluorescent and could interfere with the assay. It is crucial to ensure the stability of this compound during the experiment to obtain accurate results.

Troubleshooting High Background Noise

High background fluorescence can significantly impact the sensitivity and accuracy of your this compound fluorescence assay. The following guide provides a systematic approach to identifying and mitigating common sources of background noise.

Logical Flowchart for Troubleshooting High Background

TroubleshootingFlowchart Troubleshooting High Background in this compound Fluorescence Assays start High Background Signal Observed check_blank 1. Analyze Blank Sample (Buffer/Solvent Only) start->check_blank blank_high Is Blank Signal High? check_blank->blank_high check_solvent 2a. Check Solvent/Buffer Purity - Use high-purity water/solvents. - Test different buffer components. blank_high->check_solvent Yes blank_low Blank Signal is Low blank_high->blank_low No check_cuvette 2b. Check Cuvette/Plate - Clean cuvettes thoroughly. - Use low-fluorescence plates. check_solvent->check_cuvette check_sample 3. Analyze Sample without this compound (e.g., cell lysate, plasma) blank_low->check_sample sample_autofluorescence Is there high autofluorescence? check_sample->sample_autofluorescence mitigate_autofluorescence 4a. Mitigate Sample Autofluorescence - Subtract background from a sample-only control. - Consider sample dilution. sample_autofluorescence->mitigate_autofluorescence Yes sample_ok Low Autofluorescence sample_autofluorescence->sample_ok No check_this compound 5. Analyze this compound Sample mitigate_autofluorescence->check_this compound sample_ok->check_this compound instrument_settings 6. Review Instrument Settings - Optimize gain/voltage. - Check for light leaks. - Use appropriate slit widths. check_this compound->instrument_settings concentration_effect 7. Investigate Concentration Effects - Test a dilution series of this compound. - Check for inner filter effects. instrument_settings->concentration_effect final_optimization 8. Final Assay Optimization - Re-evaluate buffer pH and composition. - Consider potential quenchers. concentration_effect->final_optimization

Caption: A step-by-step decision tree for troubleshooting high background noise.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
High signal in blank (buffer/solvent only) Contaminated reagents: Water, buffer salts, or other additives may contain fluorescent impurities.• Use high-purity, fluorescence-free water (e.g., HPLC-grade).• Test individual buffer components for fluorescence.• Prepare fresh buffer solutions.
Dirty or inappropriate labware: Cuvettes or microplates may be contaminated or made of a material that autofluoresces.• Thoroughly clean cuvettes with appropriate cleaning solutions.• Use quartz cuvettes or black, low-fluorescence microplates.
High signal in sample matrix (without this compound) Autofluorescence of sample components: Biological samples often contain endogenous fluorophores like tryptophan, NADH, and flavins that can contribute to background.• Run a "sample only" control (without this compound) and subtract its fluorescence from the test samples.• If possible, dilute the sample to reduce the concentration of interfering substances.
Autofluorescence of media components: If working with cell-based assays, components in the cell culture media like phenol red or fetal bovine serum (FBS) can be highly fluorescent.• Use phenol red-free media.• Reduce the percentage of serum in the media during the assay.• Wash cells with a non-fluorescent buffer (e.g., PBS) before measurement.
High signal in this compound sample Incorrect instrument settings: Photomultiplier tube (PMT) gain or voltage may be set too high, amplifying noise. Light from the excitation source may be leaking into the emission detector.• Optimize the PMT gain/voltage to a level that provides good signal for the expected this compound concentration without saturating the detector.• Check for and eliminate any light leaks in the instrument.• Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
Inner filter effect: At high concentrations, this compound or other components in the sample may absorb the excitation or emission light, leading to non-linear fluorescence and potentially distorted spectra that can be misinterpreted as high background.• Prepare a dilution series of this compound to determine the linear range of detection.• Work within the linear concentration range to avoid inner filter effects.
Suboptimal buffer conditions: The pH or ionic strength of the buffer may not be optimal for this compound's fluorescence, potentially leading to lower specific signal and a higher relative background.• Empirically test a range of pH values (e.g., from 5.0 to 8.0) to find the optimal pH for this compound fluorescence in your assay system.• Investigate the effect of ionic strength by varying the salt concentration in your buffer.
Presence of quenching agents: Components in your sample or buffer could be quenching the fluorescence of this compound, reducing the signal-to-noise ratio.• Be aware of known quenchers such as iodide ions and molecular oxygen. If possible, de-gas solutions.• If a component is suspected of quenching, test its effect on this compound fluorescence in a simplified system.

Experimental Protocols

General Protocol for Measuring this compound Native Fluorescence

This protocol provides a general framework for the spectrofluorometric analysis of this compound. It should be optimized for your specific application and instrument.

1. Instrument Preparation and Calibration:

  • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure a stable light source.

  • Perform wavelength calibration for both the excitation and emission monochromators according to the instrument's standard operating procedure. This can often be done using the Raman peak of water or certified reference standards.

  • Set the excitation wavelength to 270 nm and the emission wavelength to 334 nm.

  • Optimize the excitation and emission slit widths. Start with a moderate setting (e.g., 5 nm) and adjust to achieve a good balance between signal intensity and spectral resolution.

  • Adjust the PMT voltage or gain to an appropriate level using a solution of a known, stable fluorophore or a mid-range concentration of your this compound standard.

ProtocolWorkflow General Protocol Workflow for this compound Fluorescence Measurement prep 1. Prepare Stock & Working Solutions instrument_setup 2. Instrument Setup & Calibration (λex=270nm, λem=334nm) prep->instrument_setup blank 3. Measure Blank (Solvent/Buffer) instrument_setup->blank standards 4. Measure Standards (Calibration Curve) blank->standards samples 5. Measure Samples standards->samples analysis 6. Data Analysis (Subtract Blank, Calculate Concentration) samples->analysis

Caption: A simplified workflow for the spectrofluorometric analysis of this compound.

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the same buffer or solvent that will be used for the samples. The concentration range should bracket the expected concentration of this compound in your unknown samples.

  • Blank Solution: Use the same buffer or solvent without any this compound as the blank.

  • Sample Preparation: Prepare your experimental samples in the same buffer or solvent as the standards and blank. If necessary, include any sample processing steps like filtration (using non-fluorescent filters) or dilution.

3. Measurement Procedure:

  • Blank Measurement: Fill a clean cuvette with the blank solution and place it in the spectrofluorometer. Record the fluorescence intensity. This value will be subtracted from all subsequent readings.

  • Standard Curve Measurement: Measure the fluorescence intensity of each working standard, starting from the lowest concentration. Rinse the cuvette with the next standard before filling to minimize carryover.

  • Sample Measurement: Measure the fluorescence intensity of your unknown samples.

4. Data Analysis:

  • Subtract the average fluorescence intensity of the blank from the readings of all standards and samples.

  • Create a calibration curve by plotting the background-subtracted fluorescence intensity of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the equation of the line to calculate the concentration of this compound in your unknown samples based on their background-subtracted fluorescence intensities.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding this compound's fluorescence properties.

Table 1: this compound Fluorescence Wavelengths

ParameterWavelength (nm)Reference
Excitation Maximum (λex)270
Emission Maximum (λem)334
Alternative Excitation277
Alternative Emission320

Table 2: Qualitative Effect of Solvents on this compound Fluorescence

SolventRelative Fluorescence IntensityReference
WaterHighest
EthanolLower than water
MethanolLower than water
AcetonitrileLower than water
Ethyl AcetateLower than water
AcetoneLower than water

Note: Detailed quantitative comparison of fluorescence intensity in different solvents is not available in the reviewed literature.

This technical support center provides a starting point for troubleshooting and performing this compound fluorescence assays. For optimal results, it is recommended to empirically determine the best conditions for your specific experimental setup and sample type.

Technical Support Center: Ensuring Consistent Ertugliflozin Delivery in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent delivery of Ertugliflozin in long-term animal studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term this compound administration in rodents?

For long-term studies, continuous infusion via implantable osmotic pumps is highly recommended.[1][2][3] This method ensures consistent, around-the-clock drug exposure at predictable levels, minimizes experimental variables, and reduces animal stress associated with repeated handling and dosing.[1][2] While oral gavage is a common method for precise oral dosing, its long-term repeated use can lead to complications such as esophageal trauma, increased animal stress, and potential confounding effects on experimental outcomes.[4][5][6][7]

Q2: What are the key pharmacokinetic properties of this compound in preclinical species?

This compound is rapidly absorbed after oral administration in preclinical species like rats and dogs, with good oral bioavailability.[8][9] It is characterized by low clearance and a moderate volume of distribution.[8] The terminal phase half-life in healthy human subjects ranges from 11 to 18 hours.[9][10]

Q3: Are there established formulations of this compound for in vivo animal studies?

Yes, formulations using vehicles such as a combination of DMSO, PEG300, Tween80, and water, or DMSO and corn oil have been described.[8] The choice of vehicle will depend on the desired concentration, route of administration, and stability requirements for the duration of the study.

Q4: How stable is this compound in solution?

This compound's stability in solution is a critical factor for long-term studies. Stability can be affected by the vehicle, storage temperature, and exposure to light. It is crucial to conduct stability studies for the specific formulation and storage conditions of your experiment.[11][12] Forced degradation studies have shown that this compound can degrade under acidic, alkaline, oxidative, and thermal stress, but appears to be relatively stable to photolysis.[12]

Troubleshooting Guides

Oral Gavage Administration

Q: My animals are showing signs of stress (e.g., increased corticosterone levels, weight loss) with repeated oral gavage. What can I do?

  • Refine Handling Techniques: Ensure all personnel are thoroughly trained in proper animal restraint and gavage techniques to minimize stress.[13] The more accustomed the animals are to handling, the less stressful the procedure will be.[13]

  • Use Appropriate Gavage Needles: Flexible plastic feeding tubes are often safer and better tolerated than rigid metal needles, minimizing the risk of esophageal injury.[13] Ensure the needle length is correctly measured from the mouth to the last rib to avoid perforation.[13][14]

  • Consider Alternative Dosing Methods: If stress persists, it may be a confounding factor in your study.[5][6] Consider less stressful alternatives like voluntary oral administration in a palatable vehicle or switching to continuous delivery via osmotic pumps.[15]

  • Monitor for Injury: Regularly check for signs of esophageal trauma, such as difficulty swallowing or weight loss. If injury is suspected, cease gavage and consult with veterinary staff.

Q: I am observing high variability in plasma concentrations of this compound between animals. What could be the cause?

  • Inconsistent Administration: Inaccurate dosing volume or improper placement of the gavage needle can lead to variability. Ensure the full dose is delivered to the stomach and that there is no regurgitation.

  • Formulation Issues: The drug may not be uniformly suspended in the vehicle. Ensure the formulation is thoroughly mixed before each administration.

  • Gastrointestinal Factors: Food in the stomach can affect drug absorption. Standardize the fasting period before dosing, as this compound's absorption can be delayed by food.[10]

  • Animal Stress: High stress levels can alter gastrointestinal motility and drug metabolism, contributing to pharmacokinetic variability.[6]

Osmotic Pump Administration

Q: How do I choose the correct osmotic pump for my study?

The choice of osmotic pump depends on the following factors:

  • Animal Species and Size: Pumps are available in various sizes suitable for mice, rats, and other laboratory animals.[2]

  • Duration of the Study: Pumps are designed to deliver their contents over specific durations, ranging from one day to six weeks.[2]

  • Required Dose and Flow Rate: The pump's flow rate and the concentration of your this compound solution will determine the daily dose delivered to the animal.

Q: My osmotic pump appears to have failed or is delivering the drug inconsistently. What should I do?

  • Verify Pump Priming: Ensure the pump was correctly primed according to the manufacturer's instructions before implantation. Improper priming can lead to a delay in drug delivery.

  • Check for Catheter Patency: If using a catheter for targeted delivery, ensure it is not blocked or dislodged.

  • Assess Formulation Stability: The this compound formulation must be stable at 37°C for the entire duration of the pump's operation. Incompatibility with the pump's internal components or precipitation of the drug can cause pump failure. Conduct in vitro stability testing of your formulation at 37°C before starting the in vivo study.

  • Examine Implantation Site: Check for signs of excessive inflammation or fibrosis around the pump, which could potentially interfere with drug absorption if administered subcutaneously.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterRatDog
Oral Bioavailability (F) 69%94%
Fraction Absorbed (Fa) ~75%~100%
Time to Peak Plasma Conc. (Tmax) ~1 hour (fasted)~1 hour (fasted)
Plasma Protein Binding 93.6% (in vitro)N/A

Data compiled from multiple sources.[9][10][16]

Table 2: Sample this compound Formulation for In Vivo Studies

ComponentConcentrationPurpose
This compoundTarget-dependentActive Pharmaceutical Ingredient
DMSO5%Solubilizing Agent
PEG30040%Vehicle/Solubilizer
Tween805%Surfactant/Emulsifier
ddH2O50%Vehicle

This is an example formulation and should be optimized and validated for your specific study needs.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage or Osmotic Pump Loading
  • Calculate Required Concentrations: Determine the final concentration of this compound needed based on the desired dose (mg/kg) and the administration volume (for gavage) or the pump's flow rate and duration (for osmotic pumps).

  • Dissolve this compound: Weigh the required amount of this compound powder. In a sterile container, add the specified volume of DMSO and vortex until the drug is completely dissolved.

  • Add Vehicle Components: Sequentially add PEG300 and Tween80 to the solution, mixing thoroughly after each addition until the solution is clear.

  • Add Final Vehicle: Slowly add the sterile ddH2O to reach the final volume and mix until a homogenous solution is achieved.

  • Sterile Filtration: For use in osmotic pumps, sterile filter the final formulation through a 0.22 µm syringe filter compatible with the vehicle components.

  • Storage: Use the formulation immediately for optimal results.[8] If short-term storage is necessary, store in a sterile, light-protected container at a validated temperature. Conduct stability tests to confirm drug integrity over the storage period.

Protocol 2: Surgical Implantation of Osmotic Pumps (Subcutaneous)
  • Anesthetize the Animal: Anesthetize the rodent using an approved anesthetic protocol (e.g., isoflurane).

  • Prepare the Surgical Site: Shave the fur from the dorsal thoracic region (between the shoulder blades). Disinfect the skin with an appropriate antiseptic solution.

  • Incision: Make a small midline incision in the skin.

  • Create a Subcutaneous Pocket: Using blunt dissection, create a small subcutaneous pocket large enough to accommodate the osmotic pump.

  • Insert the Pump: Insert the primed osmotic pump into the pocket with the flow moderator pointing away from the incision.

  • Close the Incision: Close the skin incision with wound clips or sutures.

  • Post-Operative Care: Administer appropriate analgesia as per your approved animal care protocol. Monitor the animal for recovery and signs of post-surgical complications.

Visualizations

ertugliflozin_formulation_workflow cluster_prep Formulation Preparation cluster_application Application start Calculate Required This compound Concentration weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Vortex until clear) weigh->dissolve add_peg Add PEG300 (Mix thoroughly) dissolve->add_peg add_tween Add Tween80 (Mix thoroughly) add_peg->add_tween add_water Add ddH2O to Final Volume (Mix) add_tween->add_water formulation_ready Homogenous Formulation add_water->formulation_ready filter Sterile Filter (0.22 µm) formulation_ready->filter gavage Use for Oral Gavage formulation_ready->gavage load_pump Load into Osmotic Pump filter->load_pump

Caption: Workflow for this compound formulation preparation.

delivery_method_decision_tree start Start: Choose Delivery Method for Long-Term this compound Study duration Study Duration > 2 weeks? start->duration stress Is Animal Stress a Confounding Factor? duration->stress Yes oral_gavage Consider Oral Gavage (with caution) duration->oral_gavage No osmotic_pump Recommended Method: Implantable Osmotic Pump stress->osmotic_pump Yes stress->oral_gavage No refine_gavage Refine Gavage Technique & Monitor for Adverse Effects oral_gavage->refine_gavage

Caption: Decision tree for selecting a delivery method.

troubleshooting_workflow cluster_gavage Oral Gavage Issues cluster_pump Osmotic Pump Issues start Inconsistent Results Observed (e.g., high PK variability) check_delivery Review Drug Delivery Method start->check_delivery gavage_tech Verify Gavage Technique (Volume, Placement) check_delivery->gavage_tech pump_prime Confirm Correct Pump Priming check_delivery->pump_prime gavage_formulation Check Formulation (Homogeneity, Stability) gavage_tech->gavage_formulation gavage_stress Assess Animal Stress Levels gavage_formulation->gavage_stress check_animal Examine Animal Health & Environmental Factors gavage_stress->check_animal pump_formulation Verify Formulation Stability at 37°C pump_prime->pump_formulation pump_patency Check Catheter Patency (if applicable) pump_formulation->pump_patency pump_patency->check_animal revise_protocol Revise Protocol and Re-run Experiment check_animal->revise_protocol

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: SGLT2 Antibody Specificity in the Presence of Ertugliflozin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals validating the specificity of antibodies for the Sodium-Glucose Cotransporter 2 (SGLT2) protein, particularly when working with the SGLT2 inhibitor, Ertugliflozin.

Frequently Asked Questions (FAQs)

Q1: Why is validating SGLT2 antibody specificity so critical?

A1: Validating antibody specificity is fundamental to ensure that the antibody detects only the SGLT2 protein and not other proteins, such as the highly homologous SGLT1.[1] Inadequate validation can lead to misinterpretation of SGLT2 expression levels, localization, and function. Studies have shown substantial variability in the specificity of commercially available SGLT2 antibodies, making rigorous, user-end validation essential for reproducible and accurate results.[2] The use of knockout-validated antibodies and appropriate negative controls, like tissues from SGLT2-deficient mice, is considered a gold standard for confirming specificity.[2]

Q2: What is this compound and how does it interact with SGLT2?

A2: this compound is a highly selective inhibitor of the SGLT2 protein.[3] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[4] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased glucose excretion in the urine.[5][6] This mechanism helps lower blood glucose levels in patients with type 2 diabetes.[4] this compound exhibits high selectivity for SGLT2 over SGLT1 (over 2000-fold), minimizing off-target effects on SGLT1, which is prevalent in the gut.[3]

Q3: Can this compound interfere with SGLT2 antibody binding?

A3: Yes, it is mechanistically plausible. This compound binds to SGLT2 to inhibit its function. If the antibody's binding site (epitope) is located at or near the this compound binding site, the drug could physically block the antibody, leading to reduced or no signal in immunoassays. This is known as competitive binding. Therefore, when designing experiments involving both an SGLT2 antibody and this compound, it is crucial to consider the possibility of such interference.

Q4: How can I test if this compound is blocking my antibody's epitope?

A4: A competitive binding assay is the most direct method. This can be performed using techniques like Western Blot, Immunofluorescence (IF), or ELISA. The core principle is to pre-incubate your sample (cells or tissue lysates) with a high concentration of this compound before adding the primary SGLT2 antibody. A significant reduction in signal in the this compound-treated sample compared to an untreated control would suggest that the drug is interfering with antibody binding.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No SGLT2 signal in Western Blot or IF/IHC 1. Antibody Specificity Issue: The antibody may not be specific or sensitive enough for the application.[2] 2. Low SGLT2 Expression: The target tissue or cell line may have very low endogenous SGLT2 levels. 3. This compound Interference: The drug may be blocking the antibody's epitope. 4. Improper Protocol: Suboptimal antigen retrieval, antibody dilution, or incubation times.[7]1. Validate Antibody: Use a positive control (e.g., human or mouse kidney lysate) and a negative control (e.g., lysate from SGLT2 knockout tissue).[2] 2. Enrich Sample: Use tissue known for high SGLT2 expression (e.g., kidney proximal tubules) or consider using overexpression lysates.[8] 3. Perform Competition Assay: Pre-incubate the sample without this compound as a control. If the signal appears, interference is likely. Consider using an antibody with a different epitope. 4. Optimize Protocol: Titrate primary antibody concentration. Optimize antigen retrieval method (heat-mediated vs. enzymatic) and duration.[9][10]
Signal is weaker in this compound-treated samples 1. Competitive Binding: this compound is likely competing with the antibody for the same or an overlapping binding site on SGLT2.1. Quantify the Reduction: Determine if the signal reduction is consistent and dose-dependent. 2. Switch Antibodies: Source an antibody that binds to a different region of the SGLT2 protein (e.g., N-terminus vs. an extracellular loop).[1] Information on epitope location may be available from the manufacturer. 3. Modify Protocol: Attempt to wash out the this compound before antibody incubation, although this may not be effective if the drug's binding affinity is very high.
High background or non-specific bands in Western Blot 1. Antibody Cross-reactivity: The antibody may be recognizing other proteins.[2] 2. Insufficient Blocking: The blocking step may be inadequate. 3. Secondary Antibody Issues: The secondary antibody may be binding non-specifically or aggregating.[7]1. Confirm with KO Lysate: The gold standard is to show the absence of the band in a knockout/knockdown sample.[2] 2. Optimize Blocking: Increase blocking time to 1 hour or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Run Secondary Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[7] Filter the secondary antibody solution to remove aggregates.
SGLT2 band appears at an unexpected molecular weight 1. Post-Translational Modifications: SGLT2 is a glycoprotein. The extent of glycosylation can alter its migration on an SDS-PAGE gel.[2] 2. Protein Processing/Cleavage: The protein may exist in different processed forms. 3. Multimer Formation: The protein may form dimers or other multimers that are not fully denatured.1. Deglycosylation: Treat the lysate with an enzyme like PNGase F to remove N-linked glycans. A shift to a lower molecular weight (e.g., from ~55-70 kDa to ~45-50 kDa) confirms glycosylation.[2] 2. Check Literature: Consult publications to see the reported molecular weight for SGLT2 in your specific sample type.[2] 3. Improve Denaturation: Ensure fresh reducing agent (e.g., DTT or BME) is used in the loading buffer and boil samples for 5-10 minutes before loading.[7]

Experimental Protocols & Visualizations

Logical Workflow for Antibody Validation

The following diagram outlines the essential steps for validating an SGLT2 antibody, especially when investigating potential interference from compounds like this compound.

SGLT2 Antibody Validation Workflow start Start: Select SGLT2 Antibody wb_basic Western Blot: Positive Control (e.g., Kidney Lysate) start->wb_basic ko_validation Definitive WB: SGLT2 Knockout (KO) vs. Wild-Type (WT) Lysate wb_basic->ko_validation Band at correct MW? ertu_test Interference Test: Pre-incubate Lysate with this compound ko_validation->ertu_test Band absent in KO? compare Compare Signals: This compound-Treated vs. Untreated ertu_test->compare result1 Result: Signal Lost/Reduced -> Competitive Binding Likely compare->result1 Yes result2 Result: No Change in Signal -> No Competitive Binding compare->result2 No end_invalid Select New Antibody (Different Epitope) result1->end_invalid end_valid Antibody Validated for Use with this compound result2->end_valid

Caption: Workflow for SGLT2 antibody validation and this compound interference testing.

Hypothesized Mechanism: this compound Interference

This diagram illustrates the potential mechanism of competitive binding, where this compound physically obstructs the antibody's access to its epitope on the SGLT2 protein.

Hypothesis: this compound Competes with Antibody for Binding Site cluster_0 Scenario A: No Inhibitor cluster_1 Scenario B: this compound Present icon_a sglt2_a SGLT2 Protein Epitope antibody_a Antibody antibody_a->sglt2_a:epitope Binds icon_b sglt2_b SGLT2 Protein Epitope antibody_b Antibody antibody_b->sglt2_b:epitope Binding Inhibited ertu_b This compound ertu_b->sglt2_b:epitope Blocks

Caption: Diagram showing how this compound might block an antibody's binding epitope.

Protocol 1: Western Blot for SGLT2 Detection and Interference Testing

This protocol is for detecting SGLT2 in kidney tissue lysates and assessing interference by this compound.

  • Protein Extraction:

    • Homogenize fresh or frozen kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • This compound Pre-incubation (for interference testing):

    • Aliquot equal amounts of protein lysate (e.g., 30-50 µg) into two tubes.

    • To the "Test" tube, add this compound to a final concentration of 10-50 µM (or 5-10x the antibody concentration).

    • To the "Control" tube, add an equal volume of the vehicle (e.g., DMSO).

    • Incubate both tubes for 1 hour at room temperature with gentle agitation.

  • SDS-PAGE and Transfer:

    • Add Laemmli sample buffer to the lysates, boil for 5-10 minutes at 95°C.

    • Load samples onto an 8-10% polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary SGLT2 antibody (diluted in blocking buffer as recommended by the manufacturer, e.g., 1:1000) overnight at 4°C.[11][12]

    • Wash the membrane 3 x 10 minutes with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane 3 x 10 minutes with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

    • The expected band for SGLT2 is typically between 55-75 kDa, depending on glycosylation.[2]

    • Compare the band intensity between the this compound-treated and control lanes. A significantly weaker band in the treated lane indicates interference.

Reagent/Parameter Recommended Concentration/Setting Notes
Protein Load 30-50 µg per laneMay need optimization based on SGLT2 abundance.
Primary Antibody 1:500 - 1:3000Titrate for optimal signal-to-noise ratio.[13]
Secondary Antibody 1:2000 - 1:10000Follow manufacturer's guidelines.
Blocking Solution 5% BSA or 5% Non-fat Milk in TBSTBSA is often preferred for phospho-antibodies.
This compound 10-50 µMConcentration may require optimization.
Protocol 2: Immunofluorescence (IF) for SGLT2 Localization

This protocol is for visualizing SGLT2 in paraffin-embedded kidney sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[10]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating at 95-100°C for 20-45 minutes.[9][13] Allow slides to cool to room temperature.

  • Permeabilization and Blocking:

    • Wash slides with PBS.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10-30 minutes (if targeting intracellular epitopes).[9]

    • Block with a solution containing 5-10% normal serum (e.g., donkey or goat) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation:

    • (Optional Interference Test): Pre-incubate sections with this compound (10-50 µM in blocking buffer) for 1 hour.

    • Incubate sections with the primary SGLT2 antibody (e.g., 1:100 - 1:400 dilution in blocking buffer) overnight at 4°C in a humidified chamber.[13][14]

  • Detection and Mounting:

    • Wash slides 3 x 5 minutes with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 555) for 1 hour at room temperature, protected from light.

    • Wash slides 3 x 5 minutes with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount coverslips using an anti-fade mounting medium.

  • Imaging:

    • Visualize sections using a confocal or fluorescence microscope. SGLT2 should localize to the apical brush-border membrane of proximal tubule cells.[8]

References

Validation & Comparative

A Preclinical Efficacy Comparison: Ertugliflozin vs. Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the management of type 2 diabetes, ertugliflozin and canagliflozin have emerged as prominent therapeutic options. This guide provides a comparative overview of their preclinical efficacy, drawing upon data from various animal models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the preclinical profiles of these two agents.

Mechanism of Action: SGLT2 Inhibition

Both this compound and canagliflozin exert their glucose-lowering effects by selectively inhibiting SGLT2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent decrease in plasma glucose levels.[1][2][3] This mechanism is independent of insulin, offering a distinct advantage in the treatment of type 2 diabetes.

SGLT2_Inhibition cluster_renal_tubule Proximal Renal Tubule Glomerular_Filtrate Glomerular Filtrate (contains glucose) SGLT2 SGLT2 Glomerular_Filtrate->SGLT2 Glucose Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption Urine Urine (Increased Glucose Excretion) SGLT2->Urine Blocked Reabsorption This compound This compound This compound->SGLT2 Inhibits Canagliflozin Canagliflozin Canagliflozin->SGLT2

Mechanism of SGLT2 Inhibition by this compound and Canagliflozin.

Preclinical studies have highlighted differences in the selectivity of these agents for SGLT2 over SGLT1, another sodium-glucose cotransporter. This compound has demonstrated a high selectivity for SGLT2 over SGLT1, with some reports indicating a selectivity of over 2000-fold.[2] Canagliflozin also selectively inhibits SGLT2, though with a comparatively lower selectivity ratio than this compound.[2]

Preclinical Efficacy Data

The following tables summarize the preclinical efficacy of this compound and canagliflozin in various animal models of type 2 diabetes and obesity. It is important to note that no head-to-head preclinical studies directly comparing this compound and canagliflozin were identified. The data presented is compiled from individual studies.

Glycemic Control
DrugAnimal ModelDoseDurationKey Findings
This compound High-Fat, High-Sucrose (HFHS) Diet-Fed Mice0.5 mg/g of diet4 monthsNormalized glycated hemoglobin (HbA1c), fasting blood glucose, and fasting insulin levels.[4]
Canagliflozin Zucker Diabetic Fatty (ZDF) Rats1 mg/kg4 weeksDecreased HbA1c and improved measures of insulin secretion.
db/db MiceNot specifiedAcuteDose-dependently decreased blood glucose concentrations.
Body Weight Reduction
DrugAnimal ModelDoseDurationKey Findings
This compound High-Fat, High-Sucrose (HFHS) Diet-Fed Mice0.5 mg/g of diet4 monthsAttenuated weight gain compared to control.[4]
Canagliflozin Diet-Induced Obese (DIO) Mice15 mg/kg/d and 60 mg/kg/d4 weeksThe high dose (60 mg/kg/d) showed a significant reduction in body weight.[5]
Obese Animal ModelsNot specifiedNot specifiedReduced body weight gain, epididymal fat, and liver weight.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.

This compound: Study in High-Fat, High-Sucrose (HFHS) Diet-Fed Mice[4]
  • Animal Model: Eight-week-old male C57BL/6J mice.

  • Experimental Groups:

    • Control Diet (CD; 10% kcal lard, 0% sucrose).

    • CD formulated with this compound (0.5 mg/g of diet).

    • High-Fat, High-Sucrose (HFHS) diet (58% kcal lard, 28% sucrose).

    • HFHS formulated with this compound (0.5 mg/g of diet).

  • Treatment Duration: 4 months.

  • Key Parameters Measured: Body weight, food consumption, glycated hemoglobin, fasting blood glucose, and fasting insulin.

Canagliflozin: Study in Diet-Induced Obese (DIO) Mice[5]
  • Animal Model: C57BL/6J mice fed a high-fat diet to induce obesity.

  • Experimental Groups:

    • Model group (vehicle control).

    • Orlistat group (10 mg/kg/d).

    • Low-dose canagliflozin (15 mg/kg/d).

    • High-dose canagliflozin (60 mg/kg/d).

  • Treatment Duration: 4 weeks.

  • Key Parameters Measured: Body weight, liver weight, liver morphology, total cholesterol (TC), and triglyceride (TG) levels.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Selection of Animal Model (e.g., ZDF Rats, DIO Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Blood Glucose, etc.) Acclimatization->Baseline Randomization Randomization into Groups (Vehicle, this compound, Canagliflozin) Baseline->Randomization Dosing Daily Dosing (Oral Gavage or Diet Admixture) Randomization->Dosing Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Dosing->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Biochemical Biochemical Analysis (Blood Glucose, HbA1c, Lipids) Sacrifice->Biochemical Histology Histopathological Examination Sacrifice->Histology

A Generalized Preclinical Experimental Workflow.

Summary and Conclusion

The available preclinical data indicate that both this compound and canagliflozin are effective in improving glycemic control and promoting weight reduction in various animal models of type 2 diabetes and obesity. This compound has been noted for its high selectivity for SGLT2. Canagliflozin has been studied more extensively in a wider range of preclinical models, with robust data on its metabolic benefits.

It is crucial to underscore that the absence of direct head-to-head preclinical studies makes a definitive comparative assessment challenging. The differences in experimental designs, animal models, and dosing regimens across the cited studies necessitate a cautious interpretation of the data. Future preclinical research involving a direct comparison of this compound and canagliflozin under identical experimental conditions would be invaluable for a more conclusive evaluation of their relative efficacy. Nevertheless, the existing body of preclinical evidence supports the continued investigation and clinical use of both agents in the management of type 2 diabetes.

References

Unveiling Off-Target Effects: A Comparative Analysis of Ertugliflozin and Other SGLT2 Inhibitors in SGLT2 Knockout Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the SGLT2-independent actions of SGLT2 inhibitors, with a focus on ertugliflozin's potential off-target profile in the context of preclinical knockout models.

This guide provides a comparative analysis of the effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor this compound and other compounds in this class, specifically within the context of SGLT2 knockout (KO) animal models. The absence of the primary target in these models offers a unique platform to investigate the SGLT2-independent, or "off-target," effects of these drugs, which are of increasing interest for their potential therapeutic implications beyond glycemic control. While direct experimental data on this compound in SGLT2 KO models are not yet available in published literature, this guide synthesizes findings from studies on other SGLT2 inhibitors, primarily empagliflozin, to provide a framework for understanding and validating this compound's potential effects.

Comparative Selectivity of SGLT2 Inhibitors

A critical factor in considering off-target effects is the selectivity of an SGLT2 inhibitor for SGLT2 over its closely related transporter, SGLT1. SGLT1 is predominantly expressed in the small intestine, where it is responsible for glucose and galactose absorption, and also plays a role in glucose reabsorption in the kidney, particularly when SGLT2 is inhibited or absent.[1] this compound is distinguished by its high selectivity for SGLT2 over SGLT1.

SGLT2 InhibitorIC50 for h-SGLT2 (nM)IC50 for h-SGLT1 (nM)Selectivity Ratio (SGLT1/SGLT2)
This compound 0.877 1960 >2000-fold
Empagliflozin1-3>8300>2500-fold
Canagliflozin4.2660~160-fold
Dapagliflozin1.11400~1200-fold

Data compiled from publicly available sources.

This high selectivity suggests that at therapeutic concentrations, this compound is less likely to engage SGLT1, potentially leading to a different off-target effect profile compared to less selective agents.

Insights from SGLT2 Knockout Animal Models

Studies utilizing SGLT2 KO mice have been instrumental in demonstrating that some of the beneficial cardiovascular and metabolic effects of SGLT2 inhibitors are independent of their primary mechanism of action. These models, which genetically lack the SGLT2 protein, mimic a state of complete and lifelong SGLT2 inhibition.

Metabolic Effects

In SGLT2 KO mice, the administration of SGLT2 inhibitors allows for the direct assessment of their impact on metabolic pathways without the confounding variable of SGLT2-mediated glycosuria.

ParameterObservation in SGLT2 KO MiceEffect of Empagliflozin in SGLT2 KO MicePotential Implication for this compound
Blood Glucose Normoglycemic or mildly hypoglycemic.[2]No significant change.Expected to have minimal impact on blood glucose in the absence of SGLT2.
Ketogenesis Increased ketone body production.Further increases ketone levels.May also enhance ketogenesis through SGLT2-independent mechanisms.
Lipolysis Increased circulating free fatty acids.Promotes lipolysis.Potential to influence lipid metabolism independently of renal glucose handling.
Energy Expenditure Increased energy expenditure.[3]Data not consistently reported.Further studies are needed to determine its impact on energy balance.
Cardiovascular Effects

The cardiovascular benefits of SGLT2 inhibitors are a key area of research, and SGLT2 KO models have provided evidence for direct cardiac effects.

ParameterObservation in SGLT2 KO MiceEffect of Empagliflozin in SGLT2 KO MicePotential Implication for this compound
Cardiac Function Improved systolic function and reduced pathological cardiac remodeling in a heart failure model was not observed with SGLT2 knockout alone.[4]Improved systolic function and reduced pathologic cardiac remodeling in a heart failure model, demonstrating an off-target role.[4]This compound may also exert direct cardioprotective effects independent of SGLT2 inhibition.
Myocardial Metabolism Evidence of shifts in myocardial substrate utilization.Further shifts in myocardial substrate utilization.Could potentially modulate cardiac energy metabolism through off-target mechanisms.

Experimental Protocols

To facilitate the design of future studies aimed at validating the effects of this compound, detailed methodologies from key experiments with empagliflozin in SGLT2 KO mice are provided below.

SGLT2 Knockout Mouse Model Generation and Maintenance
  • Generation: SGLT2 knockout mice can be generated by breeding SGLT2 floxed mice with mice ubiquitously expressing Cre recombinase.[4]

  • Genotyping: Offspring should be genotyped by PCR analysis of tail DNA to identify wild-type, heterozygous, and homozygous knockout animals.

  • Housing and Diet: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water. For specific studies, a high-fat diet may be introduced to induce a metabolic syndrome phenotype.[2][3]

Assessment of Metabolic Parameters
  • Blood Glucose and Insulin: Blood glucose can be measured from tail vein blood using a standard glucometer. Plasma insulin levels can be determined using a commercially available ELISA kit.[5][6]

  • Ketone Bodies: Blood ketone bodies (β-hydroxybutyrate) can be measured using a handheld meter or via enzymatic assays on plasma samples.

  • Metabolic Cages: To assess energy expenditure, respiratory exchange ratio, food and water intake, and physical activity, mice can be housed individually in metabolic cages.[3]

Assessment of Cardiac Function
  • Echocardiography: Transthoracic echocardiography is a non-invasive method to assess cardiac structure and function, including ejection fraction, fractional shortening, and ventricular dimensions.

  • Pressure-Volume Loop Analysis: For a more detailed assessment of cardiac hemodynamics, a pressure-volume catheter can be inserted into the left ventricle to measure parameters such as end-systolic and end-diastolic pressure-volume relationships.

  • Histological Analysis: Hearts can be excised, fixed, and sectioned for histological staining (e.g., Masson's trichrome for fibrosis) to assess cardiac remodeling.

Visualizing Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows relevant to the study of SGLT2 inhibitors in knockout models.

SGLT2_Inhibitor_Off_Target_Signaling cluster_inhibitor SGLT2 Inhibitor (e.g., this compound) cluster_off_target Potential Off-Target Effects (SGLT2-Independent) cluster_outcomes Cellular & Physiological Outcomes SGLT2i SGLT2 Inhibitor NHE1 Na+/H+ Exchanger 1 (Myocardial) SGLT2i->NHE1 Inhibition AMPK AMP-activated Protein Kinase SGLT2i->AMPK Activation SIRT1 Sirtuin 1 SGLT2i->SIRT1 Activation Inflammasome NLRP3 Inflammasome SGLT2i->Inflammasome Inhibition Na_Ca Reduced Intracellular Na+ and Ca2+ Overload NHE1->Na_Ca Mito Improved Mitochondrial Function AMPK->Mito Autophagy Enhanced Autophagy SIRT1->Autophagy Inflammation Reduced Inflammation and Oxidative Stress Inflammasome->Inflammation Cardioprotection Cardioprotection Na_Ca->Cardioprotection Mito->Cardioprotection Metabolic Metabolic Reprogramming Mito->Metabolic Autophagy->Cardioprotection Inflammation->Cardioprotection

Caption: Potential SGLT2-independent signaling pathways of SGLT2 inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment of Endpoints cluster_analysis Data Analysis and Interpretation KO_Model SGLT2 Knockout Animal Model Treatment_Group SGLT2 Inhibitor Treatment (e.g., this compound) KO_Model->Treatment_Group Vehicle_Group Vehicle Control KO_Model->Vehicle_Group WT_Control Wild-Type Control Group WT_Control->Treatment_Group WT_Control->Vehicle_Group Metabolic Metabolic Phenotyping (Glucose, Ketones, etc.) Treatment_Group->Metabolic Cardiac Cardiovascular Phenotyping (Echocardiography, PV Loops) Treatment_Group->Cardiac Tissue Tissue Analysis (Histology, Western Blot, etc.) Treatment_Group->Tissue Vehicle_Group->Metabolic Vehicle_Group->Cardiac Vehicle_Group->Tissue Comparison Comparison between Treatment and Control Groups Metabolic->Comparison Cardiac->Comparison Tissue->Comparison Conclusion Elucidation of SGLT2-Independent Effects Comparison->Conclusion

Caption: General experimental workflow for validating SGLT2 inhibitor effects.

Conclusion and Future Directions

The investigation of SGLT2 inhibitors in SGLT2 knockout animal models has revealed a fascinating layer of pharmacology beyond their established renal effects. While direct evidence for this compound in these models is pending, its high selectivity for SGLT2 suggests a potentially distinct off-target profile that warrants investigation. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers to design and execute studies aimed at validating the SGLT2-independent effects of this compound. Such research is crucial for a comprehensive understanding of its therapeutic potential and for the development of future targeted therapies.

References

A Head-to-Head In Vitro Comparison of Ertugliflozin and Empagliflozin: SGLT2 Inhibition, Selectivity, and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, ertugliflozin and empagliflozin. The following sections present a comprehensive analysis of their inhibitory potency, selectivity, and impact on cellular functions, supported by experimental data and detailed methodologies to aid in research and development.

Mechanism of Action: SGLT2 Inhibition

Both this compound and empagliflozin exert their therapeutic effects by selectively inhibiting SGLT2, a protein primarily expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By blocking this transporter, both drugs induce glycosuria, leading to a reduction in blood glucose levels.

Mechanism of SGLT2 Inhibition cluster_proximal_tubule Proximal Tubule Cell SGLT2 SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Transport Glucose_Blood Glucose (Bloodstream) GLUT2->Glucose_Blood Transport Glucose_Urine Glucose (Urine) Glucose_Urine->SGLT2 Reabsorption This compound This compound This compound->SGLT2 Inhibits Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound and Empagliflozin on SGLT2.

Comparative Inhibitory Potency and Selectivity

The primary determinant of the efficacy and potential side-effect profile of SGLT2 inhibitors is their potency against SGLT2 and their selectivity over the closely related SGLT1 transporter, which is predominantly found in the small intestine.

InhibitorTargetIC50 (nM)Selectivity (SGLT1/SGLT2)
This compound hSGLT20.877[1]>2200-fold[1]
hSGLT11960[1]
Empagliflozin hSGLT23.1[2]>2500-fold[2]
hSGLT1>8300

Data Summary: Both this compound and empagliflozin are highly potent inhibitors of SGLT2 with excellent selectivity over SGLT1. Empagliflozin demonstrates a slightly higher selectivity for SGLT2 in vitro.

Experimental Protocols

SGLT1 and SGLT2 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT1 and SGLT2.

SGLT Inhibition Assay Workflow Start Start HEK293_cells HEK293 cells overexpressing hSGLT1 or hSGLT2 Start->HEK293_cells Incubate Incubate with this compound or Empagliflozin HEK293_cells->Incubate Add_radiolabel Add [14C]-alpha-methyl-D-glucopyranoside Incubate->Add_radiolabel Measure_uptake Measure radiolabel uptake Add_radiolabel->Measure_uptake Calculate_IC50 Calculate IC50 values Measure_uptake->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining SGLT1 and SGLT2 inhibition.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to overexpress either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or empagliflozin.

  • Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG), is added to the cells.

  • Uptake Measurement: After a defined incubation period, the uptake of the radiolabeled substrate is measured using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Off-Target Effects: A Comparative In Vitro Assessment

Beyond their primary target, SGLT2 inhibitors may interact with other cellular components, leading to "off-target" effects. Understanding these effects is crucial for a complete safety and efficacy profile.

Mitochondrial Function in Human Umbilical Vein Endothelial Cells (HUVECs)

A study directly compared the in vitro effects of several SGLT2 inhibitors, including this compound and empagliflozin, on mitochondrial function in HUVECs.

Compound (Concentration)Effect on Oxygen Consumption Rate (OCR)
This compound (100 µM)No significant effect
Empagliflozin (100 µM)No significant effect

Data Summary: At supra-pharmacological concentrations (100 µM), neither this compound nor empagliflozin had a significant inhibitory effect on the oxygen consumption rate in HUVECs, suggesting a minimal direct impact on mitochondrial respiration in this cell type under the tested conditions.

Experimental Protocol: Mitochondrial Respiration Assay

This assay assesses the impact of compounds on mitochondrial function by measuring the rate of oxygen consumption.

Methodology:

  • Cell Culture: HUVECs are cultured to confluence in appropriate microplates.

  • Compound Treatment: The cells are treated with this compound, empagliflozin, or a vehicle control at the desired concentrations.

  • Oxygen Consumption Rate (OCR) Measurement: OCR is measured using an extracellular flux analyzer. This instrument measures changes in oxygen concentration in the medium surrounding the cells in real-time.

  • Data Analysis: The OCR values for the compound-treated cells are compared to the vehicle-treated control cells to determine the percentage of inhibition or stimulation.

Conclusion

In vitro evidence demonstrates that both this compound and empagliflozin are highly potent and selective inhibitors of the SGLT2 transporter. Empagliflozin exhibits a slightly greater selectivity for SGLT2 over SGLT1 in direct comparison of their selectivity ratios. Importantly, at high concentrations, neither drug appears to directly impair mitochondrial respiration in endothelial cells, suggesting a favorable profile in this regard. These in vitro findings provide a fundamental basis for understanding their pharmacological profiles and for guiding further research into their clinical applications and potential differential effects.

References

Ertugliflozin in the SGLT2 Inhibitor Landscape: A Network Meta-Analysis Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of network meta-analyses reveals Ertugliflozin's comparable efficacy in glycemic control and positive effects on weight and blood pressure relative to other SGLT2 inhibitors. However, its cardiovascular outcome profile appears less robust when indirectly compared to agents like Empagliflozin and Canagliflozin in certain high-risk populations.

This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound against other leading Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, including Canagliflozin, Dapagliflozin, and Empagliflozin. The comparisons are based on evidence from multiple network meta-analyses, providing a broad, indirect look at the relative efficacy and safety of these agents in the management of type 2 diabetes.

Comparative Efficacy Analysis

The primary role of SGLT2 inhibitors is to improve glycemic control. Network meta-analyses consistently demonstrate that this compound effectively lowers HbA1c, with some analyses suggesting its efficacy is comparable to other drugs in its class.[1] Beyond glucose lowering, SGLT2 inhibitors as a class offer benefits in reducing body weight and systolic blood pressure.

One network meta-analysis found that this compound 15 mg was more effective at reducing HbA1c than dapagliflozin 10 mg and empagliflozin 25 mg in patients on a background of diet and exercise.[2] When added to metformin therapy, this compound 5 mg and 15 mg were more effective in lowering HbA1c than dapagliflozin 5 mg and 10 mg respectively, and the 15 mg dose was also superior to empagliflozin 25 mg.[2] However, the reduction in HbA1c with this compound was not significantly different from that of canagliflozin in any of the populations studied.[2]

Meta-analyses of this compound trials have shown significant reductions in body weight and systolic blood pressure compared to placebo.[1][3][4] One analysis reported a weighted mean difference of -2.35 kg for body weight and -3.64 mmHg for systolic blood pressure with this compound treatment.[3] Another network meta-analysis highlighted that this compound had the greatest probability of being the best treatment for reducing hypertension compared to other SGLT2 inhibitors.[5]

Table 1: Comparative Efficacy of this compound vs. Other SGLT2 Inhibitors (Mean Difference from Placebo/Comparator)
OutcomeThis compoundCanagliflozinDapagliflozinEmpagliflozinCitation
Change in HbA1c (%) -0.41 to -0.82-0.62 to -0.77-0.54 to -0.64-0.57 to -0.64[3][6]
Change in Body Weight (kg) -1.77 to -2.35Approx. -1.88--[1][3]
Change in Systolic Blood Pressure (mmHg) -2.57 to -3.64Approx. -2.46-Approx. -2.46[1][3]

Note: Values represent a range of weighted mean differences (WMD) or pooled estimates from various meta-analyses and may vary based on patient population and background therapy. Direct head-to-head trial data is limited.

Comparative Safety Profile

The safety of SGLT2 inhibitors is a critical consideration, with a known class effect of increased risk for genital mycotic infections. Urinary tract infections have also been a topic of investigation. The cardiovascular safety and potential benefits are a key differentiator within the class.

Network meta-analyses suggest that the risk of urinary tract infections with this compound is generally not statistically different from other SGLT2 inhibitors.[7] One analysis showed a reduced risk for low-dose this compound compared to some doses of empagliflozin and dapagliflozin, though the differences were not statistically significant.[7] Another network meta-analysis found that high-dose dapagliflozin was associated with a higher risk of UTIs compared to low-dose this compound.[8]

Genital mycotic infections are a known side effect of all SGLT2 inhibitors.[9][10] Real-world studies and meta-analyses confirm an increased risk of these infections with SGLT2 inhibitor use compared to other diabetes treatments.[11][12] The risk appears to be similar across the different SGLT2 inhibitors.[11]

Table 2: Comparative Safety of this compound vs. Other SGLT2 Inhibitors (Relative Risk/Odds Ratio)
Adverse EventThis compoundCanagliflozinDapagliflozinEmpagliflozinCitation
Urinary Tract Infections No significant difference vs. othersNo significant difference vs. othersHigh dose may increase risk vs. low-dose this compoundNo significant difference vs. others[7][8]
Genital Mycotic Infections Increased risk (class effect)Increased risk (class effect)Increased risk (class effect)Increased risk (class effect)[9][10][11]

Note: Data are based on indirect comparisons from network meta-analyses and may not reflect the results of direct head-to-head trials.

Cardiovascular Outcomes

While the VERTIS CV trial established the cardiovascular safety of this compound (non-inferior to placebo for major adverse cardiovascular events), it did not demonstrate superiority.[13] This contrasts with the established cardiovascular benefits of empagliflozin and canagliflozin in reducing major adverse cardiovascular events in high-risk patients.

A network meta-analysis of patients with type 2 diabetes and heart failure found that all SGLT2 inhibitors, including this compound, significantly reduced hospitalizations for heart failure compared to standard of care alone.[14] However, in the same analysis, this compound was the only SGLT2 inhibitor that did not significantly reduce the composite outcome of cardiovascular death or heart failure hospitalization.[14] Another network meta-analysis of patients with and without chronic kidney disease found no significant differences in the primary efficacy outcome (a composite of cardiovascular death and hospitalizations for heart failure) among the SGLT2 inhibitors in the overall cohort.[15] However, in patients without chronic kidney disease, empagliflozin was associated with a lower risk of this primary outcome compared with this compound.[15]

A recent network meta-analysis of 20 cardiovascular and respiratory outcomes found that sotagliflozin significantly reduced myocardial infarction compared with this compound, empagliflozin, dapagliflozin, and canagliflozin.[5]

Experimental Protocols

The data presented in this guide are derived from systematic reviews and network meta-analyses of randomized controlled trials (RCTs). The general methodology for these analyses is as follows:

  • Systematic Literature Search: A comprehensive search of medical databases such as PubMed, Embase, and the Cochrane Central Register of Controlled Trials is conducted to identify relevant RCTs. Search terms typically include the names of the SGLT2 inhibitors, "type 2 diabetes," and the outcomes of interest.

  • Study Selection: Inclusion criteria are predefined and typically include RCTs of a certain duration (e.g., ≥24 weeks) that compare an SGLT2 inhibitor with placebo or another active comparator in adults with type 2 diabetes.

  • Data Extraction: Two independent reviewers typically extract data from the included studies on study design, patient characteristics, interventions, and predefined efficacy and safety outcomes.

  • Network Meta-Analysis: A Bayesian network meta-analysis is often employed to synthesize both direct (from head-to-head trials) and indirect evidence from the network of RCTs. This allows for the comparison of multiple interventions simultaneously. Results are often presented as mean differences for continuous outcomes (e.g., HbA1c) and odds ratios or risk ratios for dichotomous outcomes (e.g., adverse events), along with 95% credible intervals.

Visualizing the Mechanisms and Workflow

To better understand the context of this analysis, the following diagrams illustrate the signaling pathway of SGLT2 inhibitors and the general workflow of a network meta-analysis.

SGLT2_Inhibitor_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_inhibition Mechanism of Action cluster_outcomes Physiological Outcomes SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Urine Increased Urinary Glucose Excretion SGLT2->Urine Blocks Reabsorption Glucose_Na Glucose & Sodium in filtrate Glucose_Na->SGLT2 Reabsorption This compound This compound (SGLT2 Inhibitor) This compound->SGLT2 Inhibits Lower_BG Lower Blood Glucose Urine->Lower_BG Weight_Loss Weight Loss Urine->Weight_Loss Caloric Loss Lower_BP Lower Blood Pressure Urine->Lower_BP Osmotic Diuresis

Caption: Mechanism of action of SGLT2 inhibitors like this compound.

Network_Meta_Analysis_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_synthesis Synthesis & Reporting A Define Research Question B Develop Protocol A->B C Systematic Literature Search B->C D Study Selection & Data Extraction C->D E Assess Risk of Bias D->E F Perform Pairwise Meta-Analyses E->F G Conduct Network Meta-Analysis F->G H Assess Inconsistency G->H I Summarize & Interpret Findings H->I J Report Results (PRISMA-NMA) I->J

Caption: General workflow of a network meta-analysis.

References

Ertugliflozin's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Glucose Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ertugliflozin's interaction with various glucose transporters, supported by experimental data. This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes. Its efficacy is rooted in its high selectivity for SGLT2 over other glucose transporters, minimizing off-target effects. This document delves into the quantitative data defining this selectivity, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved.

Quantitative Comparison of Inhibitory Activity

This compound's high selectivity for SGLT2 over SGLT1 is a key characteristic that distinguishes it from some other members of the SGLT2 inhibitor class. This selectivity is critical for minimizing the risk of gastrointestinal side effects associated with SGLT1 inhibition in the gut.

TransporterThis compound IC50 (nM)Canagliflozin IC50 (nM)Dapagliflozin IC50 (nM)Empagliflozin IC50 (nM)
SGLT2 (human) 0.877[1]2.71.23.1
SGLT1 (human) 1960[1]71014008300
Selectivity Ratio (SGLT1/SGLT2) ~2235 ~263~1167~2677

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. Selectivity Ratio: Calculated by dividing the IC50 for SGLT1 by the IC50 for SGLT2. A higher ratio indicates greater selectivity for SGLT2.

While this compound is known to have high selectivity over the facilitative glucose transporters (GLUTs), specific IC50 values for GLUT1, GLUT2, GLUT3, and GLUT4 are not widely available in the public domain. One study in human umbilical vein endothelial cells (HUVECs), which primarily express GLUT1, reported an IC50 of 85 µM for this compound in a glucose uptake assay, suggesting significantly lower potency against this transporter compared to SGLT2.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of IC50 values for SGLT inhibitors is typically performed using in vitro cell-based assays. The following are detailed methodologies for two common approaches:

Radiolabeled Substrate Uptake Assay (using [¹⁴C]-α-methyl-D-glucopyranoside)

This method measures the uptake of a non-metabolizable, radiolabeled glucose analog, α-methyl-D-glucopyranoside ([¹⁴C]AMG), in cells engineered to express a specific glucose transporter.

Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

  • Cells are stably or transiently transfected with plasmids containing the cDNA for human SGLT1 or SGLT2.

Assay Procedure:

  • Cell Plating: Seed the transfected cells into 96-well plates and allow them to adhere and grow to confluence.

  • Wash: Gently wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution) to remove culture medium.

  • Inhibitor Incubation: Add the sodium-containing buffer with varying concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: Add the [¹⁴C]AMG solution to each well and incubate for a specific duration (e.g., 1-2 hours) at 37°C.

  • Termination and Wash: Stop the uptake by rapidly washing the cells multiple times with ice-cold sodium-free buffer to remove extracellular [¹⁴C]AMG.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Fluorescent Glucose Analog Uptake Assay (using 2-NBDG)

This method utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.

Cell Culture and Transfection:

  • As described in the radiolabeled substrate uptake assay.

Assay Procedure:

  • Cell Plating: Seed the transfected cells into a 96-well, black-walled, clear-bottom plate.

  • Wash: Wash the cells with a sodium-containing buffer.

  • Inhibitor Incubation: Incubate the cells with varying concentrations of this compound or other inhibitors in the sodium-containing buffer for 15-30 minutes at 37°C.

  • Substrate Addition: Add 2-NBDG to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Termination and Wash: Terminate the uptake by removing the 2-NBDG solution and washing the cells with ice-cold sodium-free buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the radiolabeled assay.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of SGLT2 in the proximal convoluted tubule of the kidney. This prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glomerular Filtrate Glomerular Filtrate Glucose_Lumen Glucose Glomerular Filtrate->Glucose_Lumen Sodium_Lumen Sodium Glomerular Filtrate->Sodium_Lumen SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Co-transport Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Cell->GLUT2 Facilitated Diffusion NaK_Pump Na+/K+ Pump Sodium_Cell->NaK_Pump Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion Sodium_Blood Sodium NaK_Pump->Sodium_Blood Potassium_Blood Potassium Potassium_Blood->NaK_Pump This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2 Inhibition by this compound.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of an SGLT2 inhibitor involves a series of steps from cell preparation to data analysis.

Caption: General Workflow for IC50 Determination of SGLT Inhibitors.

Downstream Signaling Effects of SGLT2 Inhibition

The inhibition of SGLT2 by this compound has several downstream metabolic consequences that contribute to its therapeutic effects beyond simple glycosuria. These include the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.

This compound This compound SGLT2 SGLT2 This compound->SGLT2 inhibits Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Urinary_Glucose_Excretion Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion inversely affects Cellular_Energy_Stress Cellular Energy Stress (Lower Intracellular Glucose) Glucose_Reabsorption->Cellular_Energy_Stress leads to AMPK AMPK Activation Cellular_Energy_Stress->AMPK mTOR mTOR Inhibition AMPK->mTOR Reduced_Inflammation Reduced Inflammation AMPK->Reduced_Inflammation Autophagy Increased Autophagy mTOR->Autophagy negatively regulates

Caption: Downstream Signaling Consequences of SGLT2 Inhibition.

References

Independent validation of published Ertugliflozin research findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Validation and Comparative Guide to Published Ertugliflozin Research

This guide provides a comprehensive comparison of this compound's performance with other Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, supported by experimental data from key clinical trials. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of this compound's efficacy and safety profile.

Mechanism of Action

This compound is a selective and reversible inhibitor of SGLT2, which is responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys.[1][2][3] By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose, leading to increased urinary glucose excretion.[1][4] This mechanism of action is independent of insulin secretion.[4]

Signaling Pathway of SGLT2 Inhibition

cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule cluster_bloodstream Bloodstream cluster_urine Urine Glomerulus Blood Glucose Filtered in Glomerulus SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Filtered Glucose Glucose_Reabsorption Glucose Reabsorption (80-90%) SGLT2->Glucose_Reabsorption Urine_Glucose Urinary Glucose Excretion SGLT2->Urine_Glucose Blocked Reabsorption Leads to Excretion Blood_Glucose Systemic Blood Glucose Glucose_Reabsorption->Blood_Glucose Returns to circulation This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.

Efficacy of this compound

Clinical trials have demonstrated that this compound effectively improves glycemic control in adults with type 2 diabetes (T2D).[3][5] Its efficacy has been evaluated as monotherapy and in combination with other antihyperglycemic agents like metformin and sitagliptin.[2][5][6]

Glycemic Control

A pooled analysis of three placebo-controlled studies showed that at week 26, this compound at 5 mg and 15 mg doses resulted in a placebo-corrected mean change from baseline in HbA1c of -0.8% and -1.0%, respectively.[7] In a sub-study of the VERTIS CV trial, patients with T2D and established atherosclerotic cardiovascular disease (ASCVD) on a background of metformin and a sulfonylurea had placebo-adjusted least squares mean reductions in HbA1c of -0.66% (5 mg) and -0.75% (15 mg) at week 18.[8][9]

Effects on Body Weight and Blood Pressure

Beyond glycemic control, this compound has been shown to reduce body weight and systolic blood pressure (SBP).[8][10] The mechanism for weight loss is attributed to the loss of calories via urinary glucose excretion, while the reduction in blood pressure is linked to osmotic diuresis.[2][3] A meta-analysis showed that compared to placebo and other hypoglycemic agents, this compound significantly reduced body weight (weighted mean difference of -1.774 kg) and systolic blood pressure (weighted mean difference of -2.572 mmHg).[10]

Comparative Efficacy of SGLT2 Inhibitors

Network meta-analyses have been conducted to compare the cardiovascular and renal outcomes of different SGLT2 inhibitors. While SGLT2 inhibitors as a class have shown benefits, some analyses suggest potential differences between individual agents.[11][12][13] In one network meta-analysis, empagliflozin was associated with a lower risk of a composite of cardiovascular death or heart failure hospitalization compared to this compound in patients without chronic kidney disease.[12] However, another analysis found no significant differences between five SGLT2 inhibitors, including this compound, in reducing the risk of the primary composite outcome of cardiovascular death or hospitalization for heart failure in the overall population.[12]

Table 1: Comparison of Glycemic and Metabolic Efficacy of this compound

Outcome This compound 5 mg (Placebo-Adjusted Change) This compound 15 mg (Placebo-Adjusted Change) Data Source
HbA1c Reduction (%) -0.7% to -0.8% -0.8% to -1.0% Pooled Phase III Trials[7][14]
Fasting Plasma Glucose (mmol/L) -1.249 (vs. Placebo) -1.249 (vs. Placebo) Meta-Analysis[10]
Body Weight (kg) -1.774 (vs. Placebo/Other Agents) -1.774 (vs. Placebo/Other Agents) Meta-Analysis[10]

| Systolic Blood Pressure (mmHg) | -2.572 (vs. Placebo/Other Agents) | -2.572 (vs. Placebo/Other Agents) | Meta-Analysis[10] |

Cardiovascular and Renal Outcomes: The VERTIS CV Trial

The primary cardiovascular outcomes trial for this compound was the eValuation of this compound effIcacy and Safety CardioVascular Outcomes Trial (VERTIS CV).[8][15][16]

Experimental Protocol: VERTIS CV
  • Objective: To assess the cardiovascular safety of this compound in participants with T2D and established atherosclerotic vascular disease.[16]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[17]

  • Participants: 8,246 participants with T2D and a history of atherosclerosis.[17] The mean age was 64 years, with a mean duration of T2D of 12.9 years.[18]

  • Intervention: Participants were randomly assigned to receive this compound 5 mg, this compound 15 mg, or placebo once daily, in addition to their standard of care.[17]

  • Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[16]

  • Follow-up: Participants were followed for up to 6.1 years.[17]

Key Findings from VERTIS CV

The VERTIS CV trial demonstrated that this compound was non-inferior to placebo for the primary MACE outcome.[15][19] The primary outcome occurred in 11.9% of patients in the combined this compound groups and 11.9% in the placebo group.[17] While the trial did not meet its key secondary endpoints for superiority in reducing a composite of cardiovascular death or hospitalization for heart failure, a notable finding was a 30% reduction in the risk of hospitalization for heart failure with this compound compared to placebo.[15][19] This effect is consistent with benefits seen across the SGLT2 inhibitor class.[15]

Table 2: Key Cardiovascular Outcomes from Major SGLT2 Inhibitor Trials

Outcome This compound (VERTIS CV) Empagliflozin (EMPA-REG OUTCOME) Canagliflozin (CANVAS Program) Dapagliflozin (DECLARE-TIMI 58)
Primary MACE Endpoint (HR vs. Placebo) 0.97 (non-inferior)[19] 0.86 (superior) 0.86 (superior) 0.93 (non-inferior)
Hospitalization for Heart Failure (HR vs. Placebo) 0.70 (significant reduction)[15] 0.65 (significant reduction) 0.67 (significant reduction) 0.73 (significant reduction)

| CV Death (HR vs. Placebo) | 0.92 (not significant)[19] | 0.62 (significant reduction) | 0.87 (not significant) | 0.98 (not significant) |

Note: Hazard Ratios (HR) are approximate and for general comparison. Direct comparison between trials is limited due to differences in study populations and designs.

Experimental Workflow for a Cardiovascular Outcomes Trial

cluster_setup Trial Setup & Enrollment cluster_intervention Intervention Phase cluster_followup Follow-up & Data Collection cluster_analysis Analysis Patient_Screening Patient Screening (T2D + ASCVD) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (HbA1c, BP, Weight, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A This compound 5mg + Standard of Care Randomization->Group_A Group_B This compound 15mg + Standard of Care Randomization->Group_B Group_C Placebo + Standard of Care Randomization->Group_C Follow_Up Long-term Follow-up (e.g., up to 6 years) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Endpoint_Adjudication Adverse Event Monitoring & Endpoint Adjudication Follow_Up->Endpoint_Adjudication Primary_Analysis Primary Endpoint Analysis (Time to first MACE) Endpoint_Adjudication->Primary_Analysis Secondary_Analysis Secondary Endpoint Analysis (HHF, CV Death, etc.) Primary_Analysis->Secondary_Analysis Final_Report Final Study Report Secondary_Analysis->Final_Report

Caption: Generalized workflow for a cardiovascular outcomes trial like VERTIS CV.

Safety Profile of this compound

The safety profile of this compound is consistent with that of other SGLT2 inhibitors.[8] The most common adverse events are genital mycotic infections (GMIs) in both males and females.[10][14][20] Urinary tract infections have also been reported.[20] The incidence of hypoglycemia is generally low but may be increased when this compound is used in combination with insulin or insulin secretagogues.[4]

Table 3: Common Adverse Events Associated with this compound

Adverse Event Incidence with this compound Incidence with Placebo/Comparator Data Source
Female Genital Mycotic Infections 8.0% - 12.7% ~1.9% VERTIS SITA2[20]
Male Genital Mycotic Infections 3.7% - 4.9% 0% VERTIS SITA2[20]
Urinary Tract Infections 2.6% - 4.6% ~2.0% VERTIS SITA2[20]

| Symptomatic Hypoglycemia (on Metformin + SU) | 11.0% - 12.4% | 7.7% | VERTIS CV Sub-study[9] |

Logical Pathway to Cardiovascular Benefits

cluster_effects Primary Physiological Effects cluster_outcomes Intermediate Clinical Outcomes cluster_cv_benefits Cardiovascular Benefits This compound This compound (SGLT2 Inhibition) Glycosuria Increased Urinary Glucose Excretion This compound->Glycosuria Natriuresis Increased Sodium Excretion This compound->Natriuresis Glucose_Lowering Lower Blood Glucose Glycosuria->Glucose_Lowering Weight_Loss Body Weight Reduction Glycosuria->Weight_Loss Caloric Loss BP_Lowering Blood Pressure Reduction Natriuresis->BP_Lowering Volume_Reduction Reduced Intravascular Volume Natriuresis->Volume_Reduction Osmotic Diuresis MACE_NonInferiority MACE Non-Inferiority Glucose_Lowering->MACE_NonInferiority Weight_Loss->MACE_NonInferiority HHF_Reduction Reduced Hospitalization for Heart Failure BP_Lowering->HHF_Reduction Volume_Reduction->HHF_Reduction Reduced Cardiac Preload

Caption: Relationship between this compound's effects and cardiovascular outcomes.

Conclusion

This compound is an effective SGLT2 inhibitor for improving glycemic control in patients with type 2 diabetes, with additional benefits of modest weight loss and blood pressure reduction.[5] The VERTIS CV trial established its cardiovascular safety, demonstrating non-inferiority to placebo for major adverse cardiovascular events and a significant reduction in the risk of hospitalization for heart failure.[15][17] Its safety profile is comparable to other drugs in its class, with genital mycotic infections being the most frequently reported adverse event.[20] While some comparative analyses suggest potential differences in cardiovascular efficacy among SGLT2 inhibitors, this compound remains a viable therapeutic option within this class, particularly given its proven benefit in reducing heart failure hospitalizations.[11][12][19]

References

Comparative Analysis of Ertugliflozin's Impact on Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the effects of ertugliflozin on renal hemodynamics, juxtaposed with other prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors: canagliflozin, dapagliflozin, and empagliflozin. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data from key clinical trials, detailed experimental protocols, and visualizations of relevant physiological pathways and workflows.

Executive Summary

SGLT2 inhibitors as a class are recognized for their beneficial effects on renal outcomes.[1] A key mechanism contributing to this renoprotection is the modulation of renal hemodynamics. These drugs typically induce an initial, reversible dip in the estimated glomerular filtration rate (eGFR), followed by a stabilization or slower decline in renal function over the long term.[2][3] This initial hemodynamic effect is thought to be a consequence of increased sodium delivery to the macula densa, leading to tubuloglomerular feedback-mediated vasoconstriction of the afferent arteriole and a subsequent reduction in intraglomerular pressure. Some studies also suggest a potential for post-glomerular vasodilation.[4]

This guide synthesizes data from major clinical trials including VERTIS CV for this compound, CREDENCE for canagliflozin, DAPA-CKD for dapagliflozin, and EMPA-REG OUTCOME for empagliflozin, alongside dedicated mechanistic studies. While direct head-to-head trials with comprehensive renal hemodynamic endpoints are limited, this comparison of data from individual studies provides valuable insights into the class-wide and potentially drug-specific effects on the kidney.

Quantitative Data on Renal Hemodynamic Effects

The following tables summarize the effects of this compound and other SGLT2 inhibitors on key renal hemodynamic parameters. It is important to note that the methodologies for measuring these parameters can vary between studies, with eGFR being a common clinical measure and direct GFR, RPF, and FF measurements providing more precise hemodynamic insights.

Table 1: this compound - Effects on Renal Parameters (VERTIS CV Trial)

ParameterThis compound 5 mgThis compound 15 mgPlaceboTrial/Study
Baseline eGFR (mL/min/1.73m²) ~76.5~76.5~76.5VERTIS CV[5]
Change in eGFR at Week 6 (mL/min/1.73m²) -2.3[3]-2.7[3]-0.7[3]Post hoc analysis of two RCTs[3]
Change in eGFR at Week 104 (mL/min/1.73m²) -0.2[3]+0.1[3]-2.0[3]Post hoc analysis of two RCTs[3]
eGFR Slope (Weeks 6-156, mL/min/1.73m²/year) -0.32-0.32-1.51VERTIS CV[6]

Table 2: Canagliflozin - Effects on Renal Parameters (CREDENCE Trial)

ParameterCanagliflozin 100 mgPlaceboTrial/Study
Baseline eGFR (mL/min/1.73m²) 56.256.2CREDENCE[7]
Annual eGFR Slope Difference (mL/min/1.73m²) Slower decline of 1.52-CREDENCE[8]
Reduction in Albuminuria Significant reduction-CANPIONE[9]

Table 3: Dapagliflozin - Effects on Renal Parameters

ParameterDapagliflozin 10 mgControl/PlaceboTrial/Study
Baseline GFR (mL/min/1.73m²) 118113Mechanistic Study[10]
Change in GFR (mL/min/1.73m²) -15+1Mechanistic Study[10]
Baseline RPF (mL/min) 668630Mechanistic Study[10]
Change in RPF (mL/min) +8-1Mechanistic Study[10]
Baseline Filtration Fraction (%) 1818Mechanistic Study[10]
Change in Filtration Fraction (%) -30Mechanistic Study[10]
Acute eGFR decline (mL/min/1.73m²) -2.61 (with T2D)-DAPA-CKD[11]

Table 4: Empagliflozin - Effects on Renal Parameters

ParameterEmpagliflozinPlaceboTrial/Study
Change in GFR (mL/min) -7.9 (at 13 weeks)-SIMPLE trial substudy[12]
Reduction in RBF (DM2-CKD group) -6%-Crossover Trial[13]
Change in GFR (all groups) Significant reduction-Crossover Trial[13]

Experimental Protocols

The methodologies employed to assess renal hemodynamics are crucial for the interpretation of the presented data. Below are summaries of typical protocols used in the cited studies.

Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF):

  • Direct GFR (mGFR) Measurement: In dedicated mechanistic studies, GFR is often measured using exogenous filtration markers. The gold standard is inulin clearance, though other markers like iohexol or 51Cr-EDTA are also used.[10][12] The protocol typically involves:

    • A priming infusion of the marker to achieve a target plasma concentration.

    • A continuous infusion to maintain a steady-state plasma concentration.

    • Timed urine collections and plasma sampling at set intervals.

    • GFR is calculated using the formula: GFR = (Urine concentration of marker × Urine flow rate) / Plasma concentration of marker.

  • Estimated GFR (eGFR): In large clinical trials, GFR is most commonly estimated using equations such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, based on serum creatinine levels.[3][6]

  • Renal Plasma Flow (RPF): RPF is typically measured by the clearance of para-aminohippurate (PAH).[10] The protocol is similar to that for direct GFR measurement, involving a continuous infusion of PAH and timed urine and plasma sampling.

  • Filtration Fraction (FF): The filtration fraction, which represents the fraction of renal plasma flow that is filtered across the glomerulus, is calculated as the ratio of GFR to RPF (FF = GFR/RPF).[10]

VERTIS CV Trial Protocol for eGFR Assessment:

The VERTIS CV trial was a multicenter, randomized, double-blind, placebo-controlled trial.[5] Participants with type 2 diabetes and established atherosclerotic cardiovascular disease were randomized to receive this compound (5 mg or 15 mg) or placebo.[14] Renal function was monitored by measuring serum creatinine at baseline and at regular intervals throughout the study. eGFR was calculated using the MDRD equation.[3]

Dapagliflozin Mechanistic Study Protocol:

In a study investigating the renal hemodynamic effects of dapagliflozin, 24 participants with type 2 diabetes were recruited.[10] GFR was measured by iohexol clearance and RPF by PAH clearance before and after 4 months of treatment with dapagliflozin 10 mg/day or a control regimen.[10]

Visualizations

Signaling Pathway: Tubuloglomerular Feedback

The following diagram illustrates the proposed mechanism by which SGLT2 inhibitors influence renal hemodynamics through the tubuloglomerular feedback (TGF) mechanism.

TGF_Pathway cluster_proximal_tubule Proximal Tubule cluster_macula_densa Macula Densa cluster_glomerulus Glomerulus SGLT2 SGLT2 Na_Glucose_Reabsorption Na+ and Glucose Reabsorption SGLT2->Na_Glucose_Reabsorption Mediates Increased_Na_Delivery Increased Na+ Delivery Na_Glucose_Reabsorption->Increased_Na_Delivery Decreased reabsorption leads to Macula_Densa Macula Densa Afferent_Arteriole Afferent Arteriole Macula_Densa->Afferent_Arteriole Signals for Vasoconstriction Increased_Na_Delivery->Macula_Densa Sensed by Glomerular_Pressure Intraglomerular Pressure Afferent_Arteriole->Glomerular_Pressure Reduces GFR GFR Glomerular_Pressure->GFR Reduces SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibitors on tubuloglomerular feedback.

Experimental Workflow: Assessing Renal Hemodynamics

The diagram below outlines a typical workflow for a clinical study designed to assess the effects of a drug on renal hemodynamics.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention Period cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., T2D patients) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Baseline_Measurements Baseline Hemodynamic Measurements (GFR, RPF) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group Treatment Group (SGLT2 Inhibitor) Randomization->Treatment_Group Group A Placebo_Group Placebo Group Randomization->Placebo_Group Group B Followup_Measurements Follow-up Hemodynamic Measurements Treatment_Group->Followup_Measurements Placebo_Group->Followup_Measurements Data_Analysis Data Analysis and Comparison Followup_Measurements->Data_Analysis

Caption: Typical experimental workflow for a renal hemodynamic study.

References

Ertugliflozin's Safety Profile: A Comparative Benchmark Against First-Generation SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of ertugliflozin's safety profile in comparison to the first-generation sodium-glucose cotransporter 2 inhibitors (SGLT2is)—canagliflozin, dapagliflozin, and empagliflozin—reveals a generally consistent class effect on adverse events, with some nuances. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data from cardiovascular outcomes trials, detailing experimental protocols, and visualizing relevant biological pathways.

This compound, a later entrant to the SGLT2 inhibitor class, has been rigorously evaluated in the VERTIS CV trial. Its safety and tolerability are benchmarked against the extensive data available for the first-generation agents from their respective landmark cardiovascular outcomes trials: CANVAS for canagliflozin, DECLARE-TIMI 58 for dapagliflozin, and EMPA-REG OUTCOME for empagliflozin. This comparison focuses on key adverse events of interest that have been associated with this class of medications.

Comparative Safety Data

The following tables summarize the incidence of key adverse events observed in the major cardiovascular outcomes trials for this compound and the first-generation SGLT2 inhibitors. It is important to note that direct comparisons across trials should be made with caution due to differences in study populations, designs, and durations.

Table 1: Comparison of Major Adverse Cardiovascular Events (MACE) and Heart Failure Hospitalization
OutcomeThis compound (VERTIS CV)Canagliflozin (CANVAS Program)Dapagliflozin (DECLARE-TIMI 58)Empagliflozin (EMPA-REG OUTCOME)
Primary MACE Non-inferior to placebo (HR 0.97)[1]Superior to placebo (HR 0.86)[2]Non-inferior to placebo (HR 0.93)[3][4]Superior to placebo (HR 0.86)[5]
Hospitalization for Heart Failure Reduced vs. placebo (HR 0.70)[6]Reduced vs. placebo (HR 0.67)[7]Reduced vs. placebo (HR 0.73)[3]Reduced vs. placebo (HR 0.65)[5]

MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR = Hazard Ratio

Table 2: Comparison of Key Adverse Events of Interest
Adverse EventThis compound (VERTIS CV)Canagliflozin (CANVAS Program)Dapagliflozin (DECLARE-TIMI 58)Empagliflozin (EMPA-REG OUTCOME)
Genital Mycotic Infections Increased risk vs. placebo[8]Increased risk vs. placebo[9]Increased risk vs. placebo[10]Increased risk vs. placebo[11]
Urinary Tract Infections Higher incidence vs. placebo (12.1% vs 10.2%)No significant difference vs. placebo[9]No significant difference vs. placebo[10]No significant difference vs. placebo[11]
Diabetic Ketoacidosis 0.3% (pooled) vs. 0.1% (placebo)[12]Rare, but more common than placeboRare, but more common than placebo[3][10]Rare, but reported
Lower-Limb Amputation 2.0% (5mg), 2.1% (15mg) vs. 1.6% (placebo)Increased risk vs. placebo (HR 1.97)[7][9]No increased riskNo increased risk
Bone Fractures No increased riskIncreased risk vs. placebo (HR 1.26)[9]No increased riskNo increased risk
Volume Depletion Events reported, consistent with classHigher incidence vs. placebo[9]No difference in events vs. placebo[13]Events reported, consistent with class

Experimental Protocols of Key Cardiovascular Outcome Trials

The safety data presented above are derived from large-scale, randomized, double-blind, placebo-controlled cardiovascular outcomes trials. The general methodologies are outlined below.

VERTIS CV (this compound)
  • Objective: To assess the cardiovascular safety of this compound in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[14][15]

  • Population: 8,246 patients with type 2 diabetes and a history of coronary, cerebrovascular, or peripheral artery disease.[14][15]

  • Intervention: Patients were randomized to receive this compound (5 mg or 15 mg) or placebo once daily, in addition to standard of care.[14][15]

  • Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]

CANVAS Program (Canagliflozin)
  • Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes at high cardiovascular risk.[2]

  • Population: 10,142 patients with type 2 diabetes with either a history of symptomatic atherosclerotic cardiovascular disease or at least two risk factors for cardiovascular disease.[7]

  • Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo once daily.

  • Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.

DECLARE-TIMI 58 (Dapagliflozin)
  • Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with type 2 diabetes.[13]

  • Population: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for cardiovascular disease.[3][4]

  • Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily.[3][4]

  • Primary Endpoints: Two co-primary efficacy endpoints were the composite of cardiovascular death, myocardial infarction, or ischemic stroke, and the composite of cardiovascular death or hospitalization for heart failure.[13]

EMPA-REG OUTCOME (Empagliflozin)
  • Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and high cardiovascular risk.[10]

  • Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[5]

  • Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg) or placebo once daily, in addition to standard of care.[10]

  • Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[5][11]

Signaling Pathways and Potential Off-Target Effects

The primary mechanism of action for all SGLT2 inhibitors is the inhibition of the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose excretion. However, the observed cardiovascular benefits may also involve off-target effects.

SGLT2_Inhibition_Pathway cluster_proximal_tubule Proximal Tubule Cell SGLT2 SGLT2 Glucose_Na Glucose & Na+ Reabsorption SGLT2->Glucose_Na Inhibition Bloodstream Bloodstream Glucose_Na->Bloodstream Decreased Urine Increased Urinary Glucose Excretion Glucose_Na->Urine Leads to SGLT2_Inhibitor SGLT2 Inhibitor (this compound, Canagliflozin, Dapagliflozin, Empagliflozin) SGLT2_Inhibitor->SGLT2 Binds to Off_Target_Effects cluster_cardiomyocyte Cardiomyocyte SGLT2_Inhibitors SGLT2 Inhibitors (Class Effect) NHE1 Na+/H+ Exchanger 1 (NHE1) SGLT2_Inhibitors->NHE1 Inhibition AMPK AMP-activated Protein Kinase (AMPK) SGLT2_Inhibitors->AMPK Activation SIRT1 Sirtuin 1 (SIRT1) SGLT2_Inhibitors->SIRT1 Activation Cardioprotective_Effects Potential Cardioprotective Effects (Reduced inflammation, oxidative stress, etc.) NHE1->Cardioprotective_Effects AMPK->Cardioprotective_Effects SIRT1->Cardioprotective_Effects SGLT2_Selectivity cluster_selectivity Selectivity for SGLT2 over SGLT1 SGLT2_Inhibitors SGLT2 Inhibitor This compound This compound (>2000-fold) SGLT2_Inhibitors->this compound Empagliflozin Empagliflozin (>2500-fold) SGLT2_Inhibitors->Empagliflozin Dapagliflozin Dapagliflozin (>1200-fold) SGLT2_Inhibitors->Dapagliflozin Canagliflozin Canagliflozin (~250-fold) SGLT2_Inhibitors->Canagliflozin

References

On-Target vs. Off-Target Effects of Ertugliflozin in Cardiac Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target and off-target effects of Ertugliflozin on cardiac cells. Drawing from preclinical and clinical studies, we present experimental data, detail relevant signaling pathways, and compare its performance with other SGLT2 inhibitors.

Executive Summary

This compound, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, exerts both on-target and off-target effects on cardiac cells, contributing to its cardiovascular benefits. The on-target effects are primarily indirect, arising from systemic metabolic changes induced by renal SGLT2 inhibition. These changes promote a metabolic shift in the heart from glucose to more energy-efficient fatty acids and ketone bodies. This "fasting-like" state activates AMP-activated protein kinase (AMPK) and reduces signaling through the mechanistic target of rapamycin (mTOR) pathway, leading to decreased apoptosis, fibrosis, and inflammation in cardiac cells.

Conversely, off-target effects are direct actions on cardiomyocytes, independent of SGLT2 inhibition. While the presence of SGLT2 in the heart is debated, evidence suggests this compound can directly modulate cardiac cell function. Proposed mechanisms include the inhibition of the Na+/H+ exchanger (NHE1), which lowers intracellular sodium and calcium levels, and improves mitochondrial function and energetics.

Clinically, while this compound has demonstrated efficacy in reducing hospitalizations for heart failure, some studies suggest its impact on major adverse cardiovascular events (MACE) may be less pronounced compared to other SGLT2 inhibitors like Empagliflozin and Dapagliflozin.[1][2]

Data Presentation: Quantitative Effects of this compound on Cardiac Cells

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on cardiac cells, particularly in models of cardiac hypertrophy and heart failure.

Table 1: Effects of this compound on Cardiac Signaling Pathways in a Mouse Model of Cardiac Hypertrophy

Protein/Signaling MoleculeChange with this compound TreatmentFold Change (vs. Control)Reference
p-AMPK (Thr172)Increased1.62[3]
p-AKT (Thr308)Decreased0.39[3]
p-p70S6K (Thr389)Decreased0.57[3]
p-4E-BP1 (Ser65)Decreased0.74[3]
p-ULK1 (Ser757)Decreased0.56[3]
ATF6Decreased0.69[3]
ATF4Decreased0.58[3]
CHOPDecreased0.36[3]

Table 2: Effects of this compound on Markers of Cardiac Remodeling and Function in a Mouse Model of Cardiac Hypertrophy

MarkerChange with this compound TreatmentFold Change / ValueReference
Interstitial Cardiac FibrosisDecreased5.76% (control) vs. 1.84% (this compound)[4]
GLUT4 ExpressionDecreased0.64[3]
CD36 ExpressionIncreased2.12[3]
BDH-1 ExpressionIncreased1.59[3]
Caspase 3 ExpressionDecreased0.74[3]
Collagen I ExpressionDecreased0.60[3]
IL-1β ExpressionDecreased0.46[3]
BNP ExpressionDecreased0.60[3]
dp/dtmax (mmHg/s)Increased8900 (control) vs. 12051 (this compound)[3]
dp/dtmin (mmHg/s)Increased-7653 (control) vs. -10199 (this compound)[3]

Table 3: Comparative Effects of SGLT2 Inhibitors on Myocardial Infarct Size in Non-Diabetic Mice

TreatmentMyocardial Infarct Size (%)p-value (vs. Control)Reference
Control35.3 ± 1.7-[5]
Empagliflozin19.6 ± 2.6<0.01[5]
Dapagliflozin18.0 ± 3.3<0.01[5]
This compound30.3 ± 3.1NS[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The cardioprotective effects of this compound are mediated by complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the key on-target and off-target mechanisms.

OnTargetEffects This compound This compound SGLT2_Kidney Renal SGLT2 Inhibition This compound->SGLT2_Kidney On-Target Systemic_Changes Systemic Metabolic Changes (↓ Glucose, ↓ Insulin, ↑ Ketones) SGLT2_Kidney->Systemic_Changes Cardiac_Metabolism Cardiac Metabolic Shift (↑ Fatty Acid & Ketone Oxidation) Systemic_Changes->Cardiac_Metabolism Insulin_Signaling ↓ Insulin Signaling Systemic_Changes->Insulin_Signaling AMPK ↑ AMPK Cardiac_Metabolism->AMPK mTOR ↓ mTOR Signaling AMPK->mTOR Inhibits Cardioprotection Cardioprotective Effects (↓ Apoptosis, ↓ Fibrosis, ↓ Inflammation) mTOR->Cardioprotection Leads to Insulin_Signaling->mTOR Reduces Activation

On-Target Effects of this compound on Cardiac Cells.

OffTargetEffects This compound This compound NHE1 NHE1 Inhibition This compound->NHE1 Off-Target Na_Ca ↓ Intracellular [Na+] ↓ Intracellular [Ca2+] NHE1->Na_Ca Mitochondria Improved Mitochondrial Function & Energetics Na_Ca->Mitochondria Cardioprotection Cardioprotective Effects (↑ Contractility, ↓ Oxidative Stress) Mitochondria->Cardioprotection

Off-Target Effects of this compound on Cardiac Cells.
Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC).

ExperimentalWorkflow start Start animal_model Induce Cardiac Hypertrophy (Transverse Aortic Constriction in Mice) start->animal_model treatment Administer this compound or Vehicle animal_model->treatment functional_assessment Assess Cardiac Function (Echocardiography, Millar Catheter) treatment->functional_assessment tissue_collection Harvest Cardiac Tissue functional_assessment->tissue_collection molecular_analysis Molecular Analysis (Western Blot, RT-PCR, Histology) tissue_collection->molecular_analysis data_analysis Data Analysis and Interpretation molecular_analysis->data_analysis end End data_analysis->end

Workflow for Studying this compound in a TAC Mouse Model.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Transverse Aortic Constriction (TAC) Mouse Model

This surgical procedure is widely used to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of avertin or inhaled isoflurane.

  • Surgical Procedure: A small incision is made in the chest to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries, typically against a blunted needle of a specific gauge to create a standardized constriction.

  • Sham Operation: Control animals undergo the same surgical procedure without the aortic constriction.

  • Post-operative Care: Mice receive appropriate analgesia and are monitored for recovery.

  • Verification: The success of the procedure is confirmed by echocardiography to assess cardiac function and hypertrophy.

Isolated Langendorff-Perfused Heart Preparation

This ex vivo technique allows for the study of cardiac function independent of systemic influences.

  • Heart Excision: The mouse is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries.

  • Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure pressure changes (e.g., left ventricular developed pressure, dp/dt). Electrodes can be placed to record an electrocardiogram.

  • Drug Administration: this compound or other compounds can be added directly to the perfusate to assess their acute effects on cardiac function.

Western Blotting for Protein Analysis

This technique is used to detect and quantify specific proteins in cardiac tissue lysates.

  • Protein Extraction: Frozen cardiac tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged to remove cellular debris.

  • Protein Quantification: The total protein concentration of the supernatant is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

RT-PCR is used to measure the messenger RNA (mRNA) levels of specific genes in cardiac tissue.

  • RNA Extraction: Total RNA is isolated from cardiac tissue using a commercial kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The amplification of the target gene is monitored in real-time.

  • Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined. Gene expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin) and expressed as fold change relative to a control group.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy for Cardiac Energetics

This non-invasive technique is used to measure high-energy phosphate compounds in the heart, providing insights into its energetic state.

  • Sample Preparation: Isolated hearts are perfused in a Langendorff setup placed within an NMR spectrometer.

  • Data Acquisition: 31P NMR spectra are acquired, which allows for the detection and quantification of phosphorus-containing metabolites such as phosphocreatine (PCr), adenosine triphosphate (ATP), and inorganic phosphate (Pi).

  • Data Analysis: The ratio of PCr to ATP is calculated, which serves as a key index of myocardial energy status. Changes in this ratio under different conditions (e.g., with this compound treatment) can indicate alterations in cardiac energy metabolism.[6]

Conclusion

This compound demonstrates cardioprotective effects through a combination of on-target, systemic metabolic alterations and direct, off-target actions on cardiac cells. The on-target effects lead to a beneficial shift in cardiac metabolism, while the off-target effects appear to involve modulation of ion homeostasis and mitochondrial function. While effective in reducing heart failure hospitalizations, its comparative efficacy in reducing MACE relative to other SGLT2 inhibitors warrants further investigation. The experimental data and methodologies presented in this guide provide a foundation for researchers to further explore the intricate mechanisms of this compound and other SGLT2 inhibitors in the context of cardiac health and disease.

References

Comparative analysis of the cardiovascular outcomes of Ertugliflozin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pivotal VERTIS CV trial reveals that ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, demonstrates cardiovascular safety in patients with type 2 diabetes and established atherosclerotic cardiovascular disease. While meeting its primary endpoint of non-inferiority for major adverse cardiovascular events (MACE), its performance in demonstrating superiority and in direct comparison to other SGLT2 inhibitors warrants a detailed examination for researchers and drug development professionals.

This guide provides an objective comparison of the cardiovascular outcomes of this compound with other leading SGLT2 inhibitors, supported by data from their respective landmark clinical trials.

Comparative Cardiovascular Outcomes of SGLT2 Inhibitors

The following tables summarize the primary cardiovascular outcomes from the pivotal trials for this compound (VERTIS CV), empagliflozin (EMPA-REG OUTCOME), canagliflozin (CANVAS Program), and dapagliflozin (DECLARE-TIMI 58).

Table 1: Major Adverse Cardiovascular Events (MACE)
Trial (Drug)Patient PopulationMACE (CV Death, Non-fatal MI, Non-fatal Stroke)Hazard Ratio (95% CI)
VERTIS CV (this compound)8,246 patients with T2D and established ASCVD11.9% (this compound) vs. 11.9% (Placebo)0.97 (0.85 - 1.11)[1]
EMPA-REG OUTCOME (Empagliflozin)7,020 patients with T2D and high CV risk10.5% (Empagliflozin) vs. 12.1% (Placebo)0.86 (0.74 - 0.99)[2][3]
CANVAS Program (Canagliflozin)10,142 patients with T2D and high CV risk26.9 per 1000 patient-years (Canagliflozin) vs. 31.5 per 1000 patient-years (Placebo)0.86 (0.75 - 0.97)[4]
DECLARE-TIMI 58 (Dapagliflozin)17,160 patients with T2D and ASCVD or multiple risk factors8.8% (Dapagliflozin) vs. 9.4% (Placebo)0.93 (0.84 - 1.03)[5]
Table 2: Hospitalization for Heart Failure (HHF)
Trial (Drug)Patient PopulationHospitalization for Heart FailureHazard Ratio (95% CI)
VERTIS CV (this compound)8,246 patients with T2D and established ASCVD2.5% (this compound) vs. 3.6% (Placebo)0.70 (0.54 - 0.90)[6][7]
EMPA-REG OUTCOME (Empagliflozin)7,020 patients with T2D and high CV risk2.7% (Empagliflozin) vs. 4.1% (Placebo)0.65 (0.50 - 0.85)[2]
CANVAS Program (Canagliflozin)10,142 patients with T2D and high CV risk5.5 per 1000 patient-years (Canagliflozin) vs. 8.7 per 1000 patient-years (Placebo)0.67 (0.52 - 0.87)[4]
DECLARE-TIMI 58 (Dapagliflozin)17,160 patients with T2D and ASCVD or multiple risk factors2.5% (Dapagliflozin) vs. 3.3% (Placebo)0.73 (0.61 - 0.88)[5]
Table 3: Cardiovascular and All-Cause Mortality
Trial (Drug)Patient PopulationCardiovascular DeathAll-Cause Mortality
VERTIS CV (this compound)8,246 patients with T2D and established ASCVDHR: 0.92 (0.77 - 1.11)[1]HR: 0.92 (0.77 - 1.10)[8]
EMPA-REG OUTCOME (Empagliflozin)7,020 patients with T2D and high CV riskHR: 0.62 (0.49 - 0.77)[2]HR: 0.68 (0.57 - 0.82)[2]
CANVAS Program (Canagliflozin)10,142 patients with T2D and high CV riskHR: 0.87 (0.72 - 1.06)[4]HR: 0.87 (0.74 - 1.01)
DECLARE-TIMI 58 (Dapagliflozin)17,160 patients with T2D and ASCVD or multiple risk factorsHR: 0.98 (0.82 - 1.17)HR: 0.93 (0.82 - 1.04)

Experimental Protocols of Key Cardiovascular Outcome Trials

A detailed understanding of the trial methodologies is crucial for the interpretation of their findings.

VERTIS CV (this compound)

The eValuation of this compound Efficacy and Safety Cardiovascular Outcomes Trial (VERTIS CV) was a multicenter, double-blind, randomized, placebo-controlled trial.[9][10]

  • Participants : 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[9]

  • Intervention : Patients were randomly assigned to receive this compound 5 mg, this compound 15 mg, or placebo once daily, in addition to standard of care.[9]

  • Primary Outcome : The primary composite outcome was major adverse cardiovascular events (MACE), defined as a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[1] The trial was designed to first test for non-inferiority of this compound to placebo.

  • Key Secondary Outcomes : Included a composite of death from cardiovascular causes or hospitalization for heart failure.[1]

  • Follow-up : The median follow-up duration was 3.5 years.[1]

Comparator Trial Protocols (Brief Overview)
  • EMPA-REG OUTCOME (Empagliflozin) : This trial randomized 7,020 patients with type 2 diabetes and a high risk of cardiovascular events to receive either 10 mg or 25 mg of empagliflozin, or placebo, once daily.[2] The primary composite outcome was the same as in VERTIS CV.

  • CANVAS Program (Canagliflozin) : This program integrated data from two trials, CANVAS and CANVAS-R, with a total of 10,142 participants with type 2 diabetes and a high cardiovascular risk.[8] Patients were assigned to receive canagliflozin or placebo. The primary outcome was the composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[8]

  • DECLARE-TIMI 58 (Dapagliflozin) : This was the largest of the SGLT2 inhibitor cardiovascular outcome trials, enrolling 17,160 patients with type 2 diabetes who had or were at risk for atherosclerotic cardiovascular disease.[11] It had two co-primary efficacy endpoints: MACE and a composite of cardiovascular death or hospitalization for heart failure.[11]

Visualizing the Path to Cardiovascular Outcomes Assessment

The following diagram illustrates the general workflow for assessing the cardiovascular outcomes of a new therapeutic agent like this compound in a large-scale clinical trial.

G cluster_0 Pre-Clinical & Early Phase cluster_1 Pivotal Phase III Cardiovascular Outcome Trial (CVOT) cluster_2 Post-Marketing & Further Research Drug Discovery Drug Discovery Phase I/II Trials Phase I/II Trials Drug Discovery->Phase I/II Trials Safety & Dosing Patient Recruitment Patient Recruitment Phase I/II Trials->Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Drug Placebo Arm Placebo Arm Randomization->Placebo Arm Control Follow-up Follow-up Treatment Arm->Follow-up Placebo Arm->Follow-up Data Collection Data Collection Follow-up->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Primary Endpoint Met? Primary Endpoint Met? Statistical Analysis->Primary Endpoint Met? Sub-population Analyses Sub-population Analyses Statistical Analysis->Sub-population Analyses Regulatory Submission Regulatory Submission Primary Endpoint Met?->Regulatory Submission Positive Outcome Real-World Evidence Real-World Evidence Regulatory Submission->Real-World Evidence

References

The Synergistic Power of Ertugliflozin in Combination Therapy for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). Its insulin-independent mechanism, which promotes urinary glucose excretion, not only improves glycemic control but also offers additional benefits such as weight loss and blood pressure reduction.[1][2] When used in combination with other antidiabetic drugs, this compound exhibits synergistic effects, leading to more robust glycemic control and favorable metabolic outcomes. This guide provides an objective comparison of this compound's performance in combination with other antidiabetic agents, supported by experimental data from key clinical trials.

Complementary Mechanisms of Action

The synergistic effects of this compound in combination therapies stem from the complementary mechanisms of action of the combined drugs. SGLT2 inhibitors, like this compound, work by reducing renal glucose reabsorption.[3] This action is independent of insulin secretion or sensitivity, making it an ideal partner for drugs that target these pathways.[1]

For instance, when combined with metformin, which primarily reduces hepatic glucose production and improves insulin sensitivity, the combination addresses two key pathophysiological defects in T2DM.[4] Similarly, pairing this compound with a dipeptidyl peptidase-4 (DPP-4) inhibitor like sitagliptin, which enhances insulin secretion and suppresses glucagon secretion in a glucose-dependent manner, provides a multi-pronged approach to lowering blood glucose levels.[5]

This compound This compound SGLT2 SGLT2 in Kidney This compound->SGLT2 Inhibits UGE Increased Urinary Glucose Excretion SGLT2->UGE Glycemic_Control Improved Glycemic Control (↓HbA1c, ↓FPG) UGE->Glycemic_Control Weight_Loss Weight Loss UGE->Weight_Loss BP_Reduction Blood Pressure Reduction UGE->BP_Reduction Metformin Metformin HGP Decreased Hepatic Glucose Production Metformin->HGP IS Increased Insulin Sensitivity Metformin->IS Sitagliptin Sitagliptin (DPP-4i) Insulin_Sec Increased Insulin Secretion Sitagliptin->Insulin_Sec Glucagon_Sup Decreased Glucagon Secretion Sitagliptin->Glucagon_Sup Glimepiride Glimepiride (SU) Glimepiride->Insulin_Sec HGP->Glycemic_Control IS->Glycemic_Control Insulin_Sec->Glycemic_Control Glucagon_Sup->Glycemic_Control

Caption: Complementary mechanisms of this compound with other antidiabetic drugs.

Efficacy of this compound in Combination Therapy

Clinical trials have consistently demonstrated the superior efficacy of this compound combination therapy compared to monotherapy. The VERTIS clinical trial program provides a wealth of data on these synergistic effects.

This compound and Sitagliptin Combination

The VERTIS FACTORIAL study, a 52-week trial, evaluated the co-administration of this compound and sitagliptin in patients inadequately controlled on metformin. The results showed that the combination therapy led to significantly greater reductions in HbA1c compared to either agent alone.[6] After 26 weeks, the mean HbA1c reduction from baseline was -1.5% for both the 5 mg and 15 mg this compound with sitagliptin groups, compared to -1.0% and -1.1% for this compound 5 mg and 15 mg alone, and -1.1% for sitagliptin alone.[6] These effects were sustained at 52 weeks.[6]

Similarly, the VERTIS SITA study assessed the co-initiation of this compound and sitagliptin in patients with T2DM inadequately controlled on diet and exercise. At 26 weeks, the combination resulted in significant reductions in HbA1c from baseline compared to placebo.[7][8]

This compound as Add-on to Metformin and Sitagliptin

The VERTIS SITA2 trial investigated the efficacy of adding this compound to patients already receiving metformin and sitagliptin. The addition of this compound resulted in clinically meaningful and durable reductions in HbA1c, body weight, and systolic blood pressure over 52 weeks compared to placebo.[5]

This compound versus Glimepiride as Add-on to Metformin

The VERTIS SU trial compared the efficacy and safety of this compound with the sulfonylurea glimepiride in patients inadequately controlled on metformin. Over 52 weeks, this compound 15 mg was found to be non-inferior to glimepiride in reducing HbA1c.[9][10] However, this compound demonstrated the additional benefits of significant weight loss and a greater reduction in systolic blood pressure compared to glimepiride.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from the VERTIS clinical trials, highlighting the synergistic effects of this compound in combination therapy.

Table 1: Change in Glycemic Parameters and Body Weight with this compound Combination Therapy

Clinical TrialTreatment GroupsMean Baseline HbA1c (%)Mean Change from Baseline in HbA1c (%)Mean Change from Baseline in FPG (mg/dL)Mean Change from Baseline in Body Weight (kg)
VERTIS FACTORIAL (26 Weeks) [6]E5/S100 + Metformin8.5-1.5--
E15/S100 + Metformin8.6-1.5--
E5 + Metformin8.5-1.0--
E15 + Metformin8.6-1.1--
S100 + Metformin8.5-1.1--
VERTIS SITA (26 Weeks) [7][8]E5/S1008.9-1.6--
E15/S1008.9-1.7--
Placebo8.9-0.4--
VERTIS SITA2 (26 Weeks) [5]E5 + Metformin + Sitagliptin8.0-0.7 (placebo-adjusted)--
E15 + Metformin + Sitagliptin8.0-0.8 (placebo-adjusted)--
VERTIS SU (52 Weeks) [9][10]E5 + Metformin7.8-0.6--3.9 (vs Glimepiride)
E15 + Metformin7.8-0.6--4.3 (vs Glimepiride)
Glimepiride + Metformin7.8-0.7--

E5: this compound 5 mg; E15: this compound 15 mg; S100: Sitagliptin 100 mg; FPG: Fasting Plasma Glucose

Safety and Tolerability

The combination of this compound with other antidiabetic drugs is generally well-tolerated.[11] The most common adverse events associated with this compound are genital mycotic infections, which are more frequent in patients treated with this compound compared to placebo or other active comparators.[5][6] The incidence of urinary tract infections and hypovolemia-related adverse events is generally similar across treatment groups.[5][6]

A key advantage of this compound, particularly in comparison to sulfonylureas like glimepiride, is the lower risk of hypoglycemia.[9][10] The VERTIS SU trial reported a significantly lower incidence of symptomatic hypoglycemia in the this compound groups compared to the glimepiride group.[9]

Experimental Protocols

The VERTIS clinical trials were Phase III, multicenter, randomized, double-blind, placebo- or active-controlled studies. A general workflow for these trials is outlined below.

cluster_protocol Typical VERTIS Clinical Trial Workflow Screening Screening & Washout Period Run_in Placebo Run-in Period Screening->Run_in Randomization Randomization Run_in->Randomization Treatment Double-Blind Treatment Period (e.g., 26 or 52 weeks) Randomization->Treatment Follow_up Post-Treatment Follow-up Treatment->Follow_up Data_Analysis Efficacy & Safety Data Analysis Follow_up->Data_Analysis

Caption: Generalized workflow of the VERTIS clinical trials.

Key Methodological Aspects:
  • Patient Population: The studies enrolled adults with type 2 diabetes who had inadequate glycemic control on their existing antidiabetic regimen (e.g., diet and exercise, metformin monotherapy, or combination therapy).[5][6][7][10]

  • Intervention: Patients were randomized to receive this compound (5 mg or 15 mg once daily), a comparator (placebo or active drug), or a combination of this compound and another antidiabetic agent.[5][6][7][10]

  • Primary Endpoint: The primary efficacy endpoint in these trials was the change from baseline in HbA1c at a specified time point (e.g., 26 or 52 weeks).[5][6][7][10]

  • Secondary Endpoints: Key secondary endpoints included changes in fasting plasma glucose, body weight, and systolic blood pressure.[5][6][7]

  • Statistical Analysis: Efficacy was typically assessed using an analysis of covariance (ANCOVA) model. Non-inferiority to an active comparator was established based on a pre-specified margin for the difference in HbA1c change.[10]

For detailed protocols, researchers are encouraged to refer to the specific clinical trial registrations on platforms such as ClinicalTrials.gov (e.g., NCT02099110 for VERTIS FACTORIAL, NCT02226003 for VERTIS SITA, NCT02036515 for VERTIS SITA2, and NCT01999218 for VERTIS SU).[5][6][7][10]

Conclusion

The synergistic effects of this compound in combination with other antidiabetic drugs, particularly metformin and sitagliptin, offer a powerful therapeutic strategy for the management of type 2 diabetes mellitus. These combinations lead to superior glycemic control, along with the added benefits of weight loss and blood pressure reduction, when compared to monotherapy. The favorable safety profile, especially the low risk of hypoglycemia, further enhances the clinical utility of this compound-based combination therapies. The robust data from the VERTIS clinical trial program provides a strong foundation for the use of these synergistic combinations in clinical practice and for guiding future drug development efforts in the field of diabetes.

References

Reproducibility of Ertugliflozin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of ertugliflozin's performance across various clinical trials reveals a consistent and reproducible profile in improving glycemic control, reducing body weight, and lowering blood pressure in adults with type 2 diabetes. This guide provides a comprehensive comparison of its effects as documented by different research labs, supported by experimental data and detailed methodologies.

This compound, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has been the subject of numerous clinical investigations to ascertain its efficacy and safety. A review of multiple studies, including large-scale clinical trials and meta-analyses, demonstrates a consistent pattern of therapeutic benefits, underscoring the reproducibility of its pharmacological effects across diverse patient populations and research settings.

Mechanism of Action: A Consistent Pathway

This compound's primary mechanism of action involves the inhibition of SGLT2 in the proximal tubules of the kidneys.[1][2][3] This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels.[1][2][3] This fundamental mechanism is consistently reported across all reviewed literature and forms the basis for its observed clinical effects.

cluster_kidney Kidney Proximal Tubule cluster_drug This compound Action Glomerular Filtration Glomerular Filtration SGLT2 SGLT2 Glomerular Filtration->SGLT2 Glucose Glucose Reabsorption Glucose Reabsorption SGLT2->Glucose Reabsorption Promotes Urinary Glucose Excretion Urinary Glucose Excretion SGLT2->Urinary Glucose Excretion Reduces Blood Glucose Levels Blood Glucose Levels Glucose Reabsorption->Blood Glucose Levels Maintains/Increases Urinary Glucose Excretion->Blood Glucose Levels Lowers This compound This compound This compound->SGLT2 Inhibits This compound->Urinary Glucose Excretion Increases

Mechanism of Action of this compound.

Comparative Efficacy Across Clinical Trials

The efficacy of this compound in managing type 2 diabetes has been consistently demonstrated across numerous randomized controlled trials (RCTs). The key parameters of glycemic control (HbA1c), body weight, and blood pressure show reproducible reductions.

Glycemic Control (HbA1c Reduction)

Multiple studies and meta-analyses confirm that this compound significantly lowers HbA1c levels compared to placebo.[4][5][6][7] A meta-analysis of eight RCTs showed a weighted mean difference (WMD) in HbA1c of -0.41% for this compound compared to control.[4][6] Another meta-analysis of seven RCTs found that this compound 5 mg and 15 mg reduced HbA1c by -0.62% and -0.69% respectively, compared to placebo.[8][9] These findings are consistent across different patient populations and background therapies.[10][11]

Study/AnalysisThis compound DoseMean HbA1c Reduction (Placebo-Adjusted)Key Finding
Meta-Analysis (8 studies)[4][6]5 mg & 15 mg-0.41%Significant reduction in HbA1c.
Meta-Analysis (7 studies)[8][9]5 mg-0.62%Outperformed placebo in reducing HbA1c.
15 mg-0.69%
VERTIS MET[12]5 mg-0.7%Significant improvement in glycemic control when added to metformin.
15 mg-0.9%
Post-hoc analysis (3 studies)[13]5 mg (<65 years)-0.9%Effective in both younger and older patients.
15 mg (<65 years)-1.0%
5 mg (≥65 years)-0.6%
15 mg (≥65 years)-0.8%
Body Weight Reduction

A consistent secondary benefit of this compound treatment observed across studies is a modest but significant reduction in body weight.[4][6][7] This effect is attributed to the caloric loss associated with glucosuria.[4] A meta-analysis reported a weighted mean difference in body weight of -2.35 kg with this compound compared to control.[4][6]

Study/AnalysisThis compound DoseMean Body Weight Reduction (Placebo-Adjusted)Key Finding
Meta-Analysis (8 studies)[4][6]5 mg & 15 mg-2.35 kgSignificant reduction in body weight.
VERTIS MET[12]5 mg & 15 mgSignificant reduction vs placeboConsistent weight loss benefit.
Post-hoc analysis (3 studies)[13]5 mg (<65 years)-1.9 kgSimilar weight reduction regardless of age.
15 mg (<65 years)-1.8 kg
5 mg (≥65 years)-1.9 kg
15 mg (≥65 years)-2.2 kg
Blood Pressure Reduction

This compound has also been shown to consistently lower both systolic and diastolic blood pressure.[4][6][7] This effect is likely due to osmotic diuresis.[1] A meta-analysis demonstrated a weighted mean difference of -3.64 mmHg for systolic blood pressure and -1.13 mmHg for diastolic blood pressure.[4][6]

Study/AnalysisThis compound DoseMean Systolic BP Reduction (Placebo-Adjusted)Mean Diastolic BP Reduction (Placebo-Adjusted)
Meta-Analysis (8 studies)[4][6]5 mg & 15 mg-3.64 mmHg-1.13 mmHg
VERTIS MET[12]5 mg & 15 mgSignificant reduction vs placeboSignificant reduction vs placebo
Post-hoc analysis (3 studies)[13]5 mg (<65 years)-3.7 mmHgNot Reported
15 mg (<65 years)-3.6 mmHgNot Reported
5 mg (≥65 years)-2.7 mmHgNot Reported
15 mg (≥65 years)-3.4 mmHgNot Reported

Reproducibility of Safety Profile

The safety profile of this compound is also consistent across different clinical trials. The most frequently reported adverse event is an increased incidence of genital mycotic infections (GMIs) in both females and males, a known class effect of SGLT2 inhibitors.[12][14][15][16] Meta-analyses have consistently shown a higher risk of GMIs with this compound compared to placebo.[14][15] The incidence of other adverse events, such as urinary tract infections and symptomatic hypoglycemia, was generally comparable to control groups, though some studies noted a decrease in symptomatic hypoglycemia over the long term.[12][14]

Experimental Protocols: A Standardized Approach

The clinical trials evaluating this compound have largely followed standardized methodologies, contributing to the reproducibility of the findings.

cluster_protocol Typical Clinical Trial Workflow for this compound cluster_arms Treatment Arms Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Period Treatment Period Randomization->Treatment Period This compound 5mg This compound 5mg Randomization->this compound 5mg This compound 15mg This compound 15mg Randomization->this compound 15mg Placebo/Active Comparator Placebo/Active Comparator Randomization->Placebo/Active Comparator Data Collection Data Collection Treatment Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Reporting Results Reporting Statistical Analysis->Results Reporting

Standardized Clinical Trial Workflow.

A common framework for these trials includes:

  • Study Design: Most pivotal studies were randomized, double-blind, placebo- or active-controlled trials.[17]

  • Patient Population: The studies enrolled adults with type 2 diabetes who had inadequate glycemic control on their existing antihyperglycemic therapy (e.g., diet and exercise alone, metformin).[12][18]

  • Intervention: Patients were typically randomized to receive once-daily doses of this compound (commonly 5 mg or 15 mg) or a control (placebo or an active comparator).[12]

  • Primary and Secondary Endpoints: The primary efficacy endpoint was consistently the change in HbA1c from baseline.[12] Secondary endpoints regularly included changes in body weight, systolic and diastolic blood pressure, and fasting plasma glucose.[12]

  • Duration: The primary efficacy and safety were often assessed at 26 weeks, with longer-term extensions to 52 or 104 weeks.[12][14]

  • Statistical Analysis: Efficacy analyses were typically performed on the intent-to-treat population using models such as analysis of covariance (ANCOVA) to compare treatment groups.[10]

This standardized approach to clinical trial design and execution across different research centers and sponsors has been crucial in establishing a reliable and reproducible evidence base for the clinical effects of this compound.

References

A comparative review of the clinical trial data for Ertugliflozin and other SGLT2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of large-scale clinical trial data for the sodium-glucose cotransporter-2 (SGLT2) inhibitor class reveals a nuanced landscape of cardiovascular and renal benefits. While all drugs in this class demonstrate efficacy in glycemic control, their performance on key cardiovascular and renal endpoints varies. This review synthesizes data from the pivotal cardiovascular outcomes trials (CVOTs) of ertugliflozin (VERTIS CV), canagliflozin (CANVAS Program), dapagliflozin (DECLARE-TIMI 58), and empagliflozin (EMPA-REG OUTCOME) to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Efficacy in Glycemic Control and Beyond

SGLT2 inhibitors as a class have been shown to effectively lower glycated hemoglobin (HbA1c), body weight, and systolic blood pressure in patients with type 2 diabetes.[1][2] A model-based meta-analysis of 94 randomized controlled trials, including five for this compound, indicated that this compound doses of 5 mg and 15 mg were of comparable or numerically greater efficacy in lowering HbA1c than other SGLT2 inhibitors.[3] Specifically, indirect comparisons found this compound 15 mg to be more effective than dapagliflozin 10 mg and empagliflozin 25 mg in treatment-naive patients and as an add-on to metformin.[4]

Cardiovascular Outcomes: A Differentiated Picture

The major CVOTs for SGLT2 inhibitors have established their role in reducing cardiovascular events, although the specifics of these benefits differ between the individual agents.

This compound (VERTIS CV): The VERTIS CV trial demonstrated that this compound was non-inferior to placebo for major adverse cardiovascular events (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[5][6] However, it did not show superiority on this primary endpoint.[5] A key finding was a significant 30% reduction in the risk of hospitalization for heart failure (HHF) compared to placebo, a benefit consistent with the SGLT2 inhibitor class effect.[7][8] The trial enrolled 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease (ASCVD).[7][9]

Empagliflozin (EMPA-REG OUTCOME): The EMPA-REG OUTCOME trial was a landmark study that demonstrated the superiority of empagliflozin over placebo in reducing the primary composite outcome of MACE.[10][11] Notably, this was driven by a significant 38% relative risk reduction in cardiovascular mortality.[11] The trial also showed a 35% reduction in the risk of hospitalization for heart failure.[8]

Canagliflozin (CANVAS Program): The CANVAS Program, which integrated data from two trials, showed that canagliflozin significantly reduced the primary composite endpoint of MACE by 14% compared to placebo.[12][13][14] It also demonstrated a 33% reduction in the risk of hospitalization for heart failure.[14] However, an increased risk of amputation was observed with canagliflozin treatment.[13]

Dapagliflozin (DECLARE-TIMI 58): The DECLARE-TIMI 58 trial, the largest of the CVOTs with over 17,000 patients, showed that dapagliflozin did not result in a significant reduction in MACE.[15][16] However, it did lead to a lower rate of the composite of cardiovascular death or hospitalization for heart failure, driven primarily by a significant reduction in HHF.[15][17] This trial included a broader population of patients, many with only risk factors for ASCVD rather than established disease.[18]

Renal Outcomes

The SGLT2 inhibitor class has also demonstrated significant renal protective effects. In the VERTIS CV trial, this compound showed a trend towards a beneficial effect on renal outcomes, although this was not statistically significant.[7] In contrast, the CANVAS Program showed that canagliflozin was associated with a reduced risk of sustained loss of kidney function and a reduction in albuminuria.[19] The DECLARE-TIMI 58 trial also found that dapagliflozin was associated with a lower rate of renal-specific outcomes.[17]

Safety Profile

The overall safety profile of this compound is generally consistent with the SGLT2 inhibitor class.[1] The most common adverse events are genital mycotic infections.[1] In the VERTIS CV trial, the incidence of urinary tract infections was slightly higher with this compound compared to placebo.[7] The risk of amputation with this compound was not significantly different from placebo.[7] A network meta-analysis of 21 randomized controlled trials found no significant differences among the SGLT2 inhibitors for the risks of amputation, urinary tract infection, genital infection, hypoglycemia, and diabetic ketoacidosis.[20]

Summary of Key Clinical Trial Data

Trial Drug Primary Endpoint (MACE) Hospitalization for Heart Failure (HHF) Key Renal Outcome All-Cause Mortality
VERTIS CV This compoundNon-inferior to placebo (HR 0.97)[6]30% reduction (HR 0.70)[7]Not statistically significant[7]No significant difference
EMPA-REG OUTCOME Empagliflozin14% reduction (HR 0.86)[11]35% reduction[8]Significant reduction in progression of nephropathy32% reduction (HR 0.68)[11]
CANVAS Program Canagliflozin14% reduction (HR 0.86)[13]33% reduction[14]40% reduction in progression of nephropathyNo significant difference (HR 0.87)[13]
DECLARE-TIMI 58 DapagliflozinNo significant difference (HR 0.93)[15]27% reduction (part of co-primary endpoint)[15]47% reduction in renal composite outcomeNo significant difference

Experimental Protocols of Pivotal Trials

A detailed understanding of the methodologies employed in the key clinical trials is crucial for a comprehensive comparison.

VERTIS CV (this compound)
  • Objective: To assess the cardiovascular safety of this compound in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[7]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[9]

  • Patient Population: 8,246 patients with type 2 diabetes and a history of coronary artery disease, cerebrovascular disease, or peripheral artery disease.[7][9]

  • Intervention: Patients were randomized to receive this compound 5 mg, this compound 15 mg, or placebo once daily.[7]

  • Primary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[9]

  • Key Secondary Outcomes: A composite of cardiovascular death or hospitalization for heart failure, and renal outcomes.[6]

EMPA-REG OUTCOME (Empagliflozin)
  • Objective: To evaluate the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes at high risk for cardiovascular events.[10]

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[21]

  • Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.

  • Primary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[11]

  • Key Secondary Outcome: The primary outcome plus hospitalization for unstable angina.[11]

CANVAS Program (Canagliflozin)
  • Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes who had either a history of cardiovascular disease or were at high risk for it.

  • Study Design: Two integrated, randomized, double-blind, placebo-controlled trials (CANVAS and CANVAS-R).[14]

  • Patient Population: 10,142 patients with type 2 diabetes and a high risk for cardiovascular events.[14]

  • Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo.

  • Primary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (MACE).[14]

  • Key Secondary Outcomes: All-cause mortality, cardiovascular death, and a composite renal outcome.[13]

DECLARE-TIMI 58 (Dapagliflozin)
  • Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with type 2 diabetes.[18]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[22]

  • Patient Population: 17,160 patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for it.[15][18]

  • Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily.

  • Co-Primary Efficacy Outcomes: A composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE), and a composite of cardiovascular death or hospitalization for heart failure.[15][18]

Signaling Pathways and Experimental Workflows

The mechanism of action of SGLT2 inhibitors involves the inhibition of glucose reabsorption in the proximal tubules of the kidneys.[23][24] This leads to glucosuria, which in turn contributes to lower blood glucose levels.[23] Beyond this primary mechanism, SGLT2 inhibitors are thought to exert their cardiorenal benefits through a variety of signaling pathways.[25] These include effects on hemodynamics, metabolism, inflammation, and fibrosis.[25][26][27]

SGLT2_Inhibitor_Mechanism cluster_kidney Kidney (Proximal Tubule) cluster_outcomes Systemic Effects SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Natriuresis Natriuresis SGLT2->Natriuresis co-transports Na+ Glucosuria Glucosuria Glucose_Reabsorption->Glucosuria leads to Lower_Blood_Glucose Lower Blood Glucose Glucosuria->Lower_Blood_Glucose Weight_Loss Weight Loss Glucosuria->Weight_Loss Lower_Blood_Pressure Lower Blood Pressure Natriuresis->Lower_Blood_Pressure SGLT2_Inhibitor SGLT2 Inhibitor SGLT2_Inhibitor->SGLT2 inhibits SGLT2_Inhibitor->Natriuresis induces Cardiorenal_Benefits Cardiorenal Benefits Lower_Blood_Glucose->Cardiorenal_Benefits Weight_Loss->Cardiorenal_Benefits Lower_Blood_Pressure->Cardiorenal_Benefits

Mechanism of Action of SGLT2 Inhibitors.

The experimental workflow for the large cardiovascular outcomes trials follows a generally similar structure, from patient screening and randomization to long-term follow-up and data analysis.

CVOT_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_followup Follow-up cluster_analysis Data Analysis Screening Screening of Patients with T2D and CV Risk Inclusion_Exclusion Application of Inclusion/Exclusion Criteria Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization to Treatment or Placebo Informed_Consent->Randomization Follow_up Long-term Follow-up (Median >3 years) Randomization->Follow_up Data_Collection Collection of Efficacy and Safety Data Follow_up->Data_Collection Endpoint_Adjudication Adjudication of Clinical Endpoints Data_Collection->Endpoint_Adjudication Statistical_Analysis Statistical Analysis of Primary and Secondary Endpoints Endpoint_Adjudication->Statistical_Analysis

General Experimental Workflow of Cardiovascular Outcome Trials.

References

Safety Operating Guide

Proper Disposal Procedures for Ertugliflozin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of ertugliflozin, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of this compound Disposal

The fundamental principle for disposing of this compound and its formulations is to treat it as a chemical waste product that must be managed through an approved waste disposal system. Improper disposal, such as release into the environment, is to be strictly avoided[1][2][3]. Disposal methods must align with all applicable local, state, and federal regulations[1][2][4][5].

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including pure active pharmaceutical ingredient (API), unused formulations, contaminated personal protective equipment (PPE), and cleaning materials from spills.

  • Segregate this compound waste from general laboratory trash.

Step 2: Containment and Labeling

  • Place all this compound waste into a designated, sealable, and chemically compatible waste container.

  • Keep the container closed when not in use[1][2][4].

  • Clearly label the container as "Hazardous Waste" or as required by your institution's and local regulations, specifying "this compound Waste."

Step 3: Handling Precautions during Disposal

  • Always wear appropriate PPE, including gloves, eye protection, and face protection, when handling this compound waste[2][3].

  • Minimize the generation of dust, as fine particles dispersed in the air can form a combustible dust hazard[1][2][3][4][6].

  • Handle waste in accordance with good industrial hygiene and safety practices[1][2][4].

Step 4: Spill Management

  • In case of a spill, use personal protective equipment[1][2][3].

  • Sweep or vacuum up the spilled material and collect it in a suitable container for disposal[1][3]. Avoid using compressed air to clean surfaces, as this can disperse dust[3][4][6].

  • Prevent spilled material from entering drains, sewers, or watercourses[5]. If a significant spill occurs that cannot be contained, local authorities should be advised[1][2][3].

Step 5: Final Disposal

  • The primary and mandatory disposal route is through an approved and licensed waste disposal contractor[1][2][3][4][6].

  • Do not dispose of this compound down the drain or in the household trash[5][7][8][9]. The EPA and FDA explicitly prohibit the "sewering" or flushing of hazardous pharmaceutical waste[8][9][10].

  • Contaminated packaging and empty containers should also be disposed of as unused product through an approved waste handling site[2][6].

Summary of Disposal Procedures and Precautions

ParameterGuidelineRegulatory Context & Safety Precaution
Primary Disposal Method Dispose of contents and container to an approved waste disposal plant[1][2][3][4][6].Aligns with EPA (RCRA) and local regulations for pharmaceutical waste. Prevents environmental contamination[7][8][11].
Environmental Protection Avoid release to the environment. Do not allow the product to reach the sewage system, groundwater, or watercourses[1][2][3][5].Improper disposal can lead to contamination of water supplies and soil, harming wildlife and potentially human health[7].
Spill Containment Sweep or vacuum spillage and collect in a suitable container for disposal. Retain and dispose of contaminated wash water[1][2][3].Minimizes environmental release and exposure. Local authorities must be notified of significant, uncontained spills[1][2][3].
Dust Hazard Minimize dust generation and accumulation during handling and cleanup[1][2][4].This compound may form explosive dust-air mixtures[1][3][4][6]. Use appropriate ventilation and handling techniques.
Contaminated Packaging Empty containers should be taken to an approved waste handling site for recycling or disposal as unused product[2][6].Ensures that residual product on packaging is managed correctly.
Personal Protective Equipment (PPE) Wear appropriate PPE, including eye protection, face protection, and gloves[2][3].Protects personnel from direct contact. This compound can cause serious eye damage[2].

Experimental Protocols

The safety data sheets and regulatory guidelines reviewed do not contain detailed experimental protocols for the disposal of this compound. The procedures provided are based on established hazardous waste management principles and regulations from bodies such as the EPA and as specified by the manufacturer.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Ertugliflozin_Disposal_Workflow A Start: this compound Waste Generated (Expired chemical, contaminated labware, spills) B Step 1: Assess & Segregate Waste A->B C Is it a spill? B->C D Step 2: Contain Spill - Wear full PPE - Sweep/vacuum solids - Prevent entry to drains C->D Yes E Step 3: Place in Labeled, Approved Waste Container C->E No D->E F Step 4: Store Securely for Pickup E->F G Step 5: Transfer to Licensed Waste Management Facility F->G H End: Compliant Disposal (e.g., Incineration) G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ertugliflozin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for laboratory professionals handling Ertugliflozin. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing occupational exposure.

This compound is a potent pharmaceutical compound that requires careful handling. The primary hazards associated with this compound include serious eye damage, and it may cause damage to the kidneys, stomach, and prostate through prolonged or repeated oral exposure. Additionally, the dust of the substance may form combustible concentrations in the air.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.

Body PartRequired ProtectionRationale
Eyes/Face Safety glasses with side shields or goggles. A face shield is required when there is a potential for direct contact with dusts, mists, or aerosols.To prevent serious eye damage from contact with the compound.
Skin/Body A work uniform or laboratory coat is the minimum requirement. Additional garments such as sleevelets, an apron, gauntlets, or a disposable suit should be used based on the specific task to prevent any skin exposure.To avoid skin irritation and potential absorption. Contact with dust can cause mechanical irritation or drying of the skin.
Respiratory General and local exhaust ventilation is recommended to keep vapor exposures below recommended limits. In situations where concentrations may exceed these limits or are unknown, a NIOSH/MSHA-approved respirator must be worn.The substance is corrosive to the respiratory tract.
Hands Protective gloves are required. Consider double gloving for enhanced protection.To prevent skin contact during handling.
Occupational Exposure Limits

The following occupational exposure limits have been established for an this compound formulation. These values should be used as a guide for implementing engineering and administrative controls.

ParameterValueSource
Time-Weighted Average (TWA) 10 µg/m³ (OEB 3)Internal
Wipe Limit 100 µ g/100 cm²Internal

Standard Operating Procedure: Handling and Disposal of this compound

This section outlines the step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Pre-Handling Preparations
  • Training: Ensure all personnel have been trained on the specific hazards and handling procedures for this compound.

  • Area Designation: Designate a specific area for handling this compound, away from general laboratory traffic.

  • Engineering Controls: Verify that all engineering controls, such as fume hoods or containment devices, are functioning correctly.

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

Handling Procedures
  • Minimize Dust: Handle the compound in a way that minimizes the generation of dust. Keep containers tightly closed when not in use.

  • Ventilation: All handling of open containers must be performed within a certified chemical fume hood or other approved containment device.

  • Avoid Contact: Do not allow the compound to come into contact with eyes or skin. Avoid prolonged or repeated contact.

  • Static Control: Take precautionary measures against static discharge, as fine dust dispersed in air can be a potential explosion hazard.

  • Housekeeping: Maintain a clean work area. Clean up any spills immediately according to the emergency procedures outlined below.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE and cleaning materials, must be collected in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of waste into the sewer system.

  • Container Decontamination: Empty containers should be taken to an approved waste handling site for recycling or disposal.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if symptoms occur.

  • Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek medical attention if symptoms occur.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep or vacuum up the spillage and collect it in a suitable container for disposal. Avoid generating dust.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of the safe handling procedures for this compound.

Ertugliflozin_Handling_Workflow cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Response A Training & Area Designation B Verify Engineering Controls A->B C Don PPE B->C D Minimize Dust Generation C->D E Use Ventilated Enclosure D->E I Spill or Exposure Occurs D->I F Avoid Personal Contact E->F E->I G Collect Contaminated Waste F->G F->I H Dispose via Approved Route G->H J Follow Emergency Procedures I->J

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertugliflozin
Reactant of Route 2
Ertugliflozin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。